3-Phenylglutaric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKZOYSUCSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194466 | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-96-2 | |
| Record name | 3-Phenylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylglutaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Phenylglutaric Acid for Researchers and Drug Development Professionals
Introduction
3-Phenylglutaric acid, a dicarboxylic acid with a phenyl substituent at the C3 position, serves as a versatile building block in organic synthesis and has garnered significant attention in medicinal chemistry. Its structural motif is a key component in the design of various bioactive molecules, most notably as a scaffold for potent enzyme inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in drug development. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Core Chemical and Physical Properties
This compound, also known as 3-phenylpentanedioic acid, is a white to tan crystalline solid.[1][2] Its fundamental properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 4165-96-2 | [3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Appearance | White to tan powder or chunks | [1][2] |
| Melting Point | 140-143 °C (lit.) | [4] |
| Water Solubility | Very soluble | [2] |
| pKa | 4.06 ± 0.10 (Predicted) | [2] |
| Stability | Stable under normal temperatures and pressures | [2] |
Note on Melting Point Discrepancy: It is important for researchers to be aware that different sources may report slightly different melting points. This can be attributed to the purity of the sample and the method of measurement. The value of 140-143 °C is a commonly cited and reliable range.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through various routes. A common and effective method involves the Michael addition of a malonic ester to a cinnamate derivative, followed by hydrolysis and decarboxylation. This approach is favored for its relatively high yields and the availability of starting materials.
Experimental Protocol: Synthesis via Michael Addition
This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product purification.
Step 1: Michael Addition
-
Reactants: Diethyl malonate and ethyl cinnamate.
-
Base: Sodium ethoxide (NaOEt) in ethanol. The ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ. b. To this solution, add diethyl malonate dropwise at room temperature. c. After the addition is complete, add ethyl cinnamate to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.
Step 2: Hydrolysis and Decarboxylation
-
Reagent: Concentrated hydrochloric acid (HCl).
-
Procedure: a. Cool the reaction mixture from Step 1 to room temperature. b. Slowly add concentrated HCl. This will protonate the carboxylate intermediates and catalyze the hydrolysis of the esters. c. Heat the acidic mixture to reflux. The elevated temperature promotes both the hydrolysis of the ester groups to carboxylic acids and the decarboxylation of the resulting geminal diacid. d. Continue heating until the evolution of carbon dioxide ceases.
Step 3: Isolation and Purification
-
Procedure: a. Cool the reaction mixture to room temperature, which should cause the this compound to precipitate. b. Collect the crude product by vacuum filtration and wash with cold water to remove any remaining inorganic salts. c. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound. d. Dry the purified crystals under vacuum.
Causality in Experimental Design
-
Choice of Base: Sodium ethoxide is chosen as it is a strong, non-nucleophilic base that efficiently generates the malonate enolate without competing in side reactions.
-
Reaction Monitoring: TLC is a crucial in-process control that allows for the real-time assessment of the reaction's progress, preventing unnecessary heating and potential side product formation.
-
Acidic Workup: The use of a strong acid like HCl is essential for the complete hydrolysis of the ester intermediates and for facilitating the decarboxylation step.
Spectroscopic Characterization
Accurate characterization of this compound is paramount for confirming its identity and purity. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): [2]
-
δ ~12.2 ppm (s, 2H): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups.
-
δ ~7.2-7.4 ppm (m, 5H): This multiplet represents the five aromatic protons of the phenyl group.
-
δ ~3.5 ppm (m, 1H): This multiplet is assigned to the methine proton at the C3 position (CH-Ph).
-
δ ~2.6 ppm (d, 4H): This doublet corresponds to the four methylene protons at the C2 and C4 positions (CH₂-COOH).
¹³C NMR (Predicted): [2]
-
~173 ppm: Carbonyl carbons of the carboxylic acid groups.
-
~140 ppm: Quaternary aromatic carbon attached to the glutaric acid backbone.
-
~128-129 ppm: Aromatic CH carbons.
-
~40 ppm: Methylene carbons (C2 and C4).
-
~38 ppm: Methine carbon (C3).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:[2]
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups, often appearing as a very broad band.
-
~1700 cm⁻¹ (strong): C=O stretching of the carbonyl groups in the carboxylic acids.
-
~3030 cm⁻¹ (weak): Aromatic C-H stretching.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 208. Key fragmentation patterns would include the loss of water (m/z 190), the loss of a carboxyl group (m/z 163), and cleavage of the C-C bonds adjacent to the phenyl group.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by its two carboxylic acid groups and the phenyl ring. These functional groups allow for a wide range of chemical transformations, making it a valuable scaffold in drug design.
Key Reactions of this compound
-
Esterification: The carboxylic acid groups can be readily esterified by reaction with an alcohol in the presence of an acid catalyst.
-
Amide Formation: Reaction with amines, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. This reaction is fundamental to the synthesis of many bioactive derivatives.[1]
-
Anhydride Formation: Heating this compound, particularly in the presence of a dehydrating agent like acetic anhydride, can lead to the formation of 3-phenylglutaric anhydride.[5]
-
Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Application in Drug Development: Soluble Epoxide Hydrolase (sEH) Inhibitors
A significant application of this compound in modern drug discovery is its use as a core structure for the development of soluble epoxide hydrolase (sEH) inhibitors.[1]
Mechanism of Action:
sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, anti-hypertensive, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased.[6]
Derivatives of this compound, particularly amides, have been shown to be potent sEH inhibitors. The proposed binding mode involves the formation of hydrogen bonds between the amide group of the inhibitor and key amino acid residues in the active site of sEH, such as Tyr383, Tyr466, and Asp335.[1] The phenyl group and other substituents can engage in hydrophobic interactions within the active site, contributing to the overall binding affinity.
Structure-Activity Relationship (SAR):
-
Amide Moiety: The amide linkage is a crucial pharmacophore for sEH inhibition, acting as a hydrogen bond donor and acceptor.[1]
-
Phenyl Group: The phenyl ring often occupies a hydrophobic pocket in the enzyme's active site. Modifications to the phenyl ring can modulate potency and selectivity.
-
Carboxylic Acid: The presence of a free carboxylic acid can enhance solubility and provide an additional hydrogen bonding interaction with the enzyme.[1]
Caption: Binding mode of a this compound-based sEH inhibitor.
Safety and Handling
This compound is classified as an irritant.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical with well-defined properties and reactivity. Its importance in the field of drug development, particularly in the design of sEH inhibitors, underscores the significance of understanding its chemical nature. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to confidently and safely utilize this compound in their research endeavors.
References
- 1. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 4165-96-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Phenylglutaric Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylglutaric acid, a dicarboxylic acid derivative of glutaric acid, is a versatile building block in organic synthesis with significant implications for the pharmaceutical industry. Its structural motif is found at the core of various molecules of therapeutic interest, making it a compound of considerable focus for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis methodologies, and, most critically, its role as a precursor in the development of therapeutic agents.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 4165-96-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| Appearance | White to tan powder or chunks | [4] |
| Melting Point | 138-145 °C | [5] |
| Solubility | Soluble in various organic solvents | [1] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the Michael addition of a malonic ester to a cinnamic ester, followed by hydrolysis and decarboxylation.
A notable synthetic application of a related structure is the preparation of α-phenylglutaric anhydride from α-phenyl-α-carbethoxyglutaronitrile, as detailed in Organic Syntheses. This procedure involves the hydrolysis of the nitrile and ester groups, followed by cyclization to the anhydride. While not a direct synthesis of this compound, it illustrates a common synthetic strategy for this class of compounds.
A multi-step synthesis for this compound compounds has also been described in the patent literature, highlighting its importance as an intermediate in the preparation of more complex molecules. For instance, a patented method outlines the synthesis of 1-indanone-3-acetic acid compounds starting from this compound derivatives.
Applications in Drug Development: A Gateway to Thalidomide Analogs
While this compound has broad applications in the synthesis of various organic compounds, including manganese catalysts, its most significant role in the pharmaceutical industry lies in its potential as a precursor for the synthesis of analogs of the immunomodulatory drug, thalidomide.
Thalidomide, a drug with a complex history, is now recognized for its potent anti-angiogenic and immunomodulatory effects, leading to its use in the treatment of multiple myeloma and erythema nodosum leprosum. The core structure of thalidomide contains a glutarimide ring derived from glutamine. This compound, with its phenyl-substituted glutaric acid backbone, serves as a key starting material for the synthesis of a wide array of thalidomide analogs. These analogs are designed to retain or enhance the therapeutic effects of thalidomide while potentially reducing its toxic side effects.
The synthesis of thalidomide itself typically involves the reaction of phthalic anhydride with L-glutamine. By substituting glutamine with derivatives of this compound, researchers can introduce a phenyl group at the 3-position of the glutarimide ring, thereby creating a new class of thalidomide analogs.
Experimental Workflow: Synthesis of a 3-Phenylglutarimide Analog
The following is a generalized, illustrative protocol for the synthesis of a 3-phenylglutarimide analog, a key intermediate for thalidomide analogs, starting from this compound.
Step 1: Synthesis of 3-Phenylglutaric Anhydride
-
Reactants: this compound, Acetic anhydride.
-
Procedure: a. Reflux this compound with an excess of acetic anhydride for 2-3 hours. b. Remove the excess acetic anhydride and acetic acid under reduced pressure. c. The resulting crude 3-phenylglutaric anhydride can be used directly in the next step or purified by recrystallization or distillation under high vacuum.
-
Rationale: The acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of the dicarboxylic acid to form the cyclic anhydride.
Step 2: Formation of 3-Phenylglutarimide
-
Reactants: 3-Phenylglutaric anhydride, Urea or Ammonia.
-
Procedure: a. Heat a mixture of 3-phenylglutaric anhydride and urea at high temperature (typically 150-180 °C). b. The reaction mixture will melt and then solidify. c. After cooling, the solid residue is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield 3-phenylglutarimide.
-
Rationale: The nitrogen from urea or ammonia acts as a nucleophile, opening the anhydride ring and subsequently cyclizing to form the more stable five-membered imide ring.
Step 3: Phthaloylation to yield the Thalidomide Analog
-
Reactants: 3-Phenylglutarimide, Phthalic anhydride.
-
Procedure: a. Heat a mixture of 3-phenylglutarimide and phthalic anhydride in a high-boiling solvent such as pyridine or dimethylformamide (DMF). b. The reaction is typically carried out at reflux for several hours. c. Upon cooling, the product will precipitate and can be collected by filtration and purified by recrystallization.
-
Rationale: This step involves the N-acylation of the glutarimide with phthalic anhydride to form the final phthalimide moiety of the thalidomide analog.
Caption: Synthetic pathway from this compound to a thalidomide analog.
Chirality and Analytical Considerations
This compound is a chiral molecule, and the stereochemistry of its derivatives can have a profound impact on their pharmacological activity. It is well-established that the two enantiomers of a chiral drug can exhibit different therapeutic effects and toxicities. Therefore, the chiral separation and analysis of this compound and its derivatives are of paramount importance in drug development.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for the enantiomeric separation of acidic compounds like this compound. Chiral selectors, such as cyclodextrins and their derivatives, can also be used as mobile phase additives to achieve separation.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its fundamental properties and synthetic accessibility make it an attractive starting material for the creation of complex molecules. The structural relationship to the glutarimide core of thalidomide positions this compound as a key component in the ongoing development of novel immunomodulatory and anti-cancer agents. A thorough understanding of its chemistry, synthesis, and analytical methodologies is crucial for unlocking its full potential in the discovery of new and improved therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 4. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 5. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 3-Phenylglutaric Acid for Pharmaceutical Development
Executive Summary
3-Phenylglutaric acid is a dicarboxylic acid derivative with significant applications in chemical synthesis, including the preparation of pharmaceutical intermediates and polymers.[1] Understanding its solubility characteristics is a cornerstone for its effective use, particularly in the realm of drug development where bioavailability, formulation, and purification are paramount. This guide provides an in-depth analysis of the principles governing the solubility of this compound, presents its known solubility profile, and details a robust, self-validating experimental protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists who require a practical and theoretical understanding of this compound's behavior in various solvent systems.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential to predict and interpret its solubility. This compound is a white to tan solid organic compound.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Melting Point | 140-143 °C | [1][3] |
| Predicted pKa | 4.06 ± 0.10 | [1][2] |
| Appearance | White to tan solid/powder | [1][2] |
The presence of two carboxylic acid functional groups and a phenyl ring gives this compound a dual character. The carboxyl groups are polar and capable of hydrogen bonding, while the phenyl group is nonpolar and contributes to hydrophobic interactions. Its predicted pKa of ~4.06 indicates it is a weak acid, a critical factor for its solubility in aqueous solutions.[1][2]
Theoretical Principles of Solubility
The Role of Polarity: "Like Dissolves Like"
The solubility of this compound is governed by the principle of "like dissolves like." Its polar carboxylic acid groups favor interactions with polar solvents (e.g., water, alcohols), while its nonpolar phenyl ring favors interactions with less polar organic solvents. Consequently, it is generally soluble in various organic solvents.[1] While some sources describe it as "very soluble" in water, this is highly dependent on the pH of the solution.[2][4]
The Critical Impact of pH on Aqueous Solubility
For an ionizable compound like this compound, pH is the most dominant factor influencing its aqueous solubility.[5] The two carboxylic acid groups can exist in a protonated (neutral) state or a deprotonated (anionic) state, depending on the pH of the medium.
-
At low pH (pH < pKa): The carboxylic acid groups are predominantly protonated (-COOH). This neutral form is less polar and thus exhibits lower solubility in water.
-
At high pH (pH > pKa): The carboxylic acid groups are deprotonated (-COO⁻). The resulting anionic species is a salt, which is significantly more polar and readily solvated by water molecules, leading to a dramatic increase in solubility.
This relationship is fundamental in drug development for controlling the dissolution and absorption of acidic or basic active pharmaceutical ingredients (APIs).[6]
Caption: pH-dependent ionization of this compound.
Authoritative Protocol: Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility, providing the most accurate representation of a compound's solubility for pre-formulation and development studies.[5][7][8] Kinetic solubility assays, often used in high-throughput screening, can overestimate solubility due to the formation of supersaturated solutions and are less suitable for formulation development.[7][9]
Core Principle
The shake-flask method establishes a dynamic equilibrium between the undissolved solid compound and the dissolved compound in a saturated solution.[5] The concentration of the compound in the liquid phase at equilibrium represents its thermodynamic solubility under the specified conditions (solvent, temperature, pH).[8]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
This protocol is a synthesis of best practices for ensuring data integrity and reproducibility.[5][7][10][11]
Materials & Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffers, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Calibrated pH meter
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Causality: An excess of solid must be visibly present throughout the experiment to ensure the solution remains saturated; otherwise, one is merely measuring a concentration, not a solubility limit.[10]
-
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours).
-
Causality: Heterogeneous solubility reactions can be slow.[5] Extended equilibration time is necessary to ensure a true thermodynamic equilibrium is reached between the dissolution and precipitation rates.[6][8] The endpoint can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration value plateaus.[10]
-
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid.
-
Method A (Recommended): Filtration. Draw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PVDF or PTFE, 0.45 µm) into a clean vial.
-
Method B: Centrifugation. Centrifuge the vials at high speed to pellet the excess solid.
-
Causality: Complete removal of all solid particles is critical. Any remaining solid in the sample will dissolve upon dilution, leading to an artificially high and incorrect solubility value.[10]
-
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the sample as required with the appropriate mobile phase or solvent and analyze its concentration using a pre-validated analytical method like HPLC.
-
pH Measurement (Aqueous Systems): For aqueous solvents, measure the final pH of the saturated solution after equilibration.
Application in Drug Development
Determining the solubility of a compound like this compound, which may serve as a building block or an API itself, is not an academic exercise; it is a critical step in the drug development pipeline.
-
Lead Optimization: Early solubility assessment helps filter out candidate compounds that may face significant bioavailability challenges later on.[9][12]
-
Pre-formulation: Thermodynamic solubility data in various pH buffers and co-solvents is the foundation for developing a viable dosage form (e.g., oral, injectable). It dictates the maximum achievable concentration in a formulation.[8][11]
-
Biopharmaceutical Classification System (BCS): For oral drugs, high solubility is a key criterion for BCS Class 1 and 3, which can potentially allow for biowaivers, reducing the need for expensive and time-consuming clinical bioequivalence studies.[6]
-
Process Chemistry: Solubility data in various organic solvents is essential for designing efficient crystallization and purification processes to ensure high purity and yield of the final compound.
Conclusion
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. Page loading... [guidechem.com]
- 3. This compound | 4165-96-2 [chemicalbook.com]
- 4. This compound(4165-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. scielo.br [scielo.br]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. biorelevant.com [biorelevant.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. quora.com [quora.com]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-Depth Technical Guide to 3-Phenylglutaric Acid: From Historical Discovery to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 3-Phenylglutaric acid, a valuable dicarboxylic acid derivative with significant applications in organic synthesis and drug development. We delve into the historical context of its discovery, tracing the evolution of its synthesis from early twentieth-century methods to contemporary, high-yield protocols. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, mechanistic insights, and a critical evaluation of various synthetic strategies. By bridging the historical narrative with modern applications, we aim to provide a thorough understanding of this important chemical entity.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₁H₁₂O₄, is an organic compound featuring a phenyl group at the third position of a glutaric acid backbone.[1] Its structural motifs, a dicarboxylic acid and a phenyl group, make it a versatile building block in the synthesis of more complex molecules. In the pharmaceutical industry, it serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1] Beyond pharmaceuticals, it finds applications in the production of polymers, cosmetics, and food additives.[1] This guide will explore the journey of this compound from its initial synthesis to its current role in cutting-edge research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | |
| CAS Number | 4165-96-2 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 140-143 °C | |
| Solubility | Soluble in DMSO and Methanol (slightly) | |
| pKa | 4.06 ± 0.10 (Predicted) |
The Genesis of this compound: A Historical Perspective
Friedrich Fichter (1869-1952) was a prominent Swiss chemist with a focus on inorganic chemistry and electrochemistry. His academic lineage traces back to Rudolph Fittig, a notable figure in organic chemistry. This connection to a strong organic chemistry background suggests that Fichter's early work likely involved significant organic synthesis.
While the exact details of the 1901 synthesis by Fichter and Merckens require access to the original publication, the methods of that era likely involved multi-step processes with potentially modest yields. Early syntheses of glutaric acid derivatives often relied on reactions such as the hydrolysis of dinitriles, which were themselves prepared from dihaloalkanes.
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The synthesis of this compound has evolved significantly over the past century, driven by the need for more efficient, scalable, and environmentally friendly processes. This evolution reflects the broader trends in synthetic organic chemistry, moving from classical named reactions to more sophisticated catalytic and asymmetric methodologies.
Foundational Synthetic Strategies: The Knoevenagel Condensation and Michael Addition
Two cornerstone reactions in the synthesis of 3-substituted glutaric acids are the Knoevenagel condensation and the Michael addition. These reactions provide a reliable and versatile platform for constructing the carbon skeleton of the target molecule.
-
The Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound (like malonic acid or its esters) with an aldehyde or ketone.[3][4][5] In the context of this compound synthesis, benzaldehyde can be reacted with a malonic ester derivative in the presence of a weak base. This is followed by subsequent reaction steps to elaborate the glutaric acid moiety.
-
The Michael Addition: This powerful carbon-carbon bond-forming reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6][7][8][9] A common strategy for synthesizing this compound involves the Michael addition of a malonate ester to cinnamic acid or its esters.
Diagram 1: General Workflow for this compound Synthesis via Michael Addition
Caption: A generalized workflow illustrating the synthesis of this compound via the Michael addition reaction.
Modern Synthetic Protocols: Efficiency and Scalability
Contemporary methods for synthesizing this compound focus on improving yield, reducing reaction times, and employing more sustainable practices. These often involve catalytic approaches and one-pot procedures.
A modern and efficient synthesis can be achieved through a one-pot reaction involving a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the cooled solution, add ethyl acetoacetate dropwise, followed by the dropwise addition of benzaldehyde.
-
Knoevenagel Condensation: Stir the reaction mixture at room temperature for a specified period to allow for the Knoevenagel condensation to proceed.
-
Michael Addition: To the same reaction mixture, add malononitrile and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, carefully add a concentrated solution of hydrochloric acid. Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester and nitrile groups and decarboxylation.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions, particularly the oxidation of the aldehyde and the reaction of the strong base with atmospheric moisture and carbon dioxide.
-
Stepwise Addition: The dropwise addition of reactants helps to control the reaction temperature, which can be exothermic, and prevents the formation of unwanted byproducts.
-
One-Pot Procedure: Combining the Knoevenagel and Michael reactions in a single pot without isolating the intermediate simplifies the workflow, reduces solvent waste, and can improve the overall yield.
-
Acidic Hydrolysis: Strong acid is used for the hydrolysis of both the ester and nitrile functionalities to the desired carboxylic acids, followed by decarboxylation of the intermediate.
Diagram 2: Mechanistic Pathway of the One-Pot Synthesis
Caption: A simplified mechanistic representation of the one-pot synthesis of this compound.
Applications in Drug Development: A Versatile Scaffold
The rigid phenyl group and the two carboxylic acid functionalities of this compound make it an attractive scaffold for the design and synthesis of pharmacologically active molecules. The carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides, allowing for the introduction of diverse pharmacophores.
One notable application is in the synthesis of derivatives that act as enzyme inhibitors or receptor antagonists. The phenyl group can engage in hydrophobic interactions within the binding pocket of a target protein, while the dicarboxylic acid moiety can form hydrogen bonds or salt bridges with key amino acid residues.
For instance, derivatives of this compound have been explored in the development of:
-
Anticonvulsants: The glutaric acid backbone is a feature in some anticonvulsant drugs, and the phenyl substitution can modulate the pharmacokinetic and pharmacodynamic properties.
-
Enzyme Inhibitors: The dicarboxylic acid can mimic the substrate of certain enzymes, leading to competitive inhibition.
-
Polymer-based Drug Delivery Systems: The diacid functionality allows for its incorporation into polyester or polyamide backbones for the creation of biodegradable polymers for controlled drug release.[1]
Conclusion and Future Outlook
From its early synthesis in the beginning of the 20th century to its current role as a versatile building block in medicinal chemistry, this compound has proven to be a compound of enduring importance. The evolution of its synthesis from classical, often low-yielding methods to modern, efficient one-pot protocols highlights the significant progress in the field of organic chemistry.
Looking ahead, the demand for enantiomerically pure 3-substituted glutaric acids is likely to increase, driven by the development of stereospecific drugs. Therefore, future research will likely focus on the development of asymmetric syntheses of this compound and its derivatives. This will involve the use of chiral catalysts, enzymes, and chiral auxiliaries to control the stereochemistry of the key bond-forming reactions. Furthermore, the exploration of greener and more sustainable synthetic routes, utilizing renewable starting materials and minimizing waste, will continue to be a major focus in both academic and industrial research.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. Page loading... [guidechem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
3-Phenylglutaric acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Phenylglutaric Acid
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 4165-96-2), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets, chemical databases, and established laboratory safety practices to ensure a self-validating system of operational safety.
Core Safety Directives & Hazard Identification
This compound is a white to light beige solid organic compound widely used as a precursor and reagent in various synthetic processes, including the manufacturing of active pharmaceutical ingredients (APIs).[1] While some safety data sheets (SDS) may classify it as non-hazardous under OSHA 2012 standards, aggregated data from the European Chemicals Agency (ECHA) provides a more precautionary and widely accepted classification that should be adopted as the standard for laboratory operations.[2][3]
The primary directive is to treat this compound as an irritant and to minimize all routes of exposure through engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Globally Harmonized System (GHS) Classification
A critical review of consolidated data indicates the following GHS hazard classifications, which form the basis for all handling precautions.[2][4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Source: Aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[2]
The presence of these classifications necessitates a cautious approach, moving beyond a "non-hazardous" label that may appear on some supplier documents.[3] The causality is clear: as a fine powder, the compound can easily become airborne, leading to respiratory irritation, while direct contact can irritate the skin and eyes.
Physical & Chemical Properties
Understanding the compound's physical state is crucial for anticipating its behavior during handling.
| Property | Value |
| CAS Number | 4165-96-2 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Almost white to light beige powder or chunks.[4] |
| Melting Point | 138 - 143 °C |
| Stability | Stable under normal storage conditions.[3][4] |
| Incompatibilities | Strong oxidizing agents.[3] |
Risk Mitigation & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary engineering control is to handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust. If a fume hood is not feasible for the procedure (e.g., weighing on an analytical balance), a powder containment hood or glove box should be utilized.
Caption: Hierarchy of controls for handling powdered this compound.
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound.
| PPE Category | Item | Specification & Rationale |
| Eye Protection | Chemical Safety Goggles | Must comply with OSHA 29 CFR 1910.133 or EN166 standards. Protects against airborne dust and accidental splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Inspect for tears before use and dispose of them immediately after handling or if contamination is suspected. |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Not required under normal use with adequate engineering controls. However, if dust generation is unavoidable or ventilation is poor, a particle filter respirator (e.g., N95) is recommended.[3] |
Standard Operating Procedures (SOPs)
Adherence to detailed, step-by-step protocols is the cornerstone of a self-validating safety system.
SOP: Weighing and Transfer of Solid this compound
This protocol is designed to prevent the generation and dispersal of dust.
-
Preparation:
-
Designate a specific work area for handling the powder. Cover the surface with disposable bench paper.
-
Ensure a chemical waste container is readily accessible.
-
Don all required PPE (goggles, gloves, lab coat).
-
-
Procedure:
-
Perform all operations within a chemical fume hood or other ventilated enclosure.
-
If using an analytical balance that cannot be placed in a hood, tare a sealed container (e.g., a vial with a cap).
-
Move the tared, sealed container to the fume hood.
-
Open the stock bottle of this compound. Use a clean spatula to transfer the desired amount of powder into the tared container. Avoid pouring directly from the stock bottle to minimize dust.
-
Seal the container securely.
-
Carefully wipe the exterior of the container with a damp cloth or towel to remove any clinging dust before moving it back to the balance for final weighing.
-
-
Post-Procedure:
-
Securely close the main stock container.
-
Wipe down the spatula and the work surface inside the hood with a damp cloth.
-
Dispose of the contaminated bench paper and cleaning materials in the designated solid chemical waste container.
-
Remove gloves and wash hands thoroughly.
-
SOP: Preparation of Solutions
This protocol addresses the safe dissolution of the powder.
-
Preparation:
-
Conduct all steps in a chemical fume hood.
-
Have all necessary solvents, glassware, and magnetic stir bars ready.
-
Don all required PPE.
-
-
Procedure:
-
Add the desired volume of solvent to the receiving flask.
-
Place the flask on a magnetic stir plate and begin gentle stirring.
-
Slowly and carefully add the pre-weighed this compound powder to the solvent to prevent splashing and minimize dust.
-
Cover the flask (e.g., with a watch glass or stopper) while it stirs to dissolve.
-
-
Post-Procedure:
-
Once dissolved, the solution can be handled with standard laboratory precautions for liquid chemicals.
-
Clean any contaminated glassware thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boats, wipes) in the solid chemical waste stream.
-
Remove gloves and wash hands.
-
Emergency & First Aid Protocols
Immediate and correct response to an exposure is critical.
Caption: First aid response workflow for this compound exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms such as coughing or shortness of breath occur or persist.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation develops or persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek medical attention if symptoms occur.[3] |
Accidental Spills
For small spills of solid material, carefully sweep or scoop up the powder, avoiding dust generation, and place it into a labeled container for chemical waste. The area should then be decontaminated with a wet wipe or cloth. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Storage & Disposal
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it segregated from incompatible materials, particularly strong oxidizing agents, with which dicarboxylic acids can react.
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be disposed of as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and non-leaking container marked as "Hazardous Waste" (or as required by local regulations).
-
Liquid Waste: Collect solutions in a compatible, sealed, and labeled waste container. Do not pour solutions down the drain.
-
Final Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste management service.
While this compound is not classified as acutely toxic, it is the responsibility of the waste generator to ensure proper characterization and disposal according to local, state, and federal regulations.
Toxicological & Ecological Information
Toxicology
Ecotoxicity
No specific ecotoxicological data for this compound were found. As a standard precautionary principle, the chemical should not be released into the environment. All waste must be collected and disposed of properly to prevent contamination of soil and waterways.
References
A Technical Guide to the Biological Potential of the 3-Phenylglutaric Acid Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylglutaric acid (3-PGA) is emerging not as a standalone bioactive agent, but as a highly valuable and versatile scaffold in medicinal chemistry. While the parent molecule displays limited intrinsic biological activity, its derivatives have been shown to possess potent and specific inhibitory effects against compelling therapeutic targets. This technical guide synthesizes the current understanding of 3-PGA's potential, focusing primarily on the design of its amide derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme implicated in inflammation and hypertension. We will dissect the mechanism of action, provide detailed, field-proven experimental protocols for screening and characterization, and explore the structure-activity relationships that govern the efficacy of these compounds. This document serves as a foundational resource for research teams aiming to leverage the 3-PGA core for the development of novel therapeutics.
Introduction: The this compound Core
This compound (3-PGA), with the chemical formula C₁₁H₁₂O₄, is a dicarboxylic acid derivative of glutaric acid.[1][2][3] Historically, it has been utilized as a building block in chemical synthesis, including the production of polymers and active pharmaceutical ingredients (APIs).[1][4] However, its true potential in drug discovery lies in its three-dimensional structure, which presents multiple points for chemical modification. The phenyl ring and two carboxylic acid groups provide a rigid yet adaptable framework for designing molecules that can fit into specific enzyme active sites or receptor pockets. This guide will focus on the most promising activity identified for derivatives of this scaffold: the potent inhibition of soluble epoxide hydrolase.
Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)
To appreciate the potential of the 3-PGA scaffold, one must first understand its most validated target: soluble epoxide hydrolase (sEH).
2.1 The Role of sEH in Human Physiology The sEH enzyme plays a critical role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[5][6] EETs are produced from arachidonic acid and possess potent anti-inflammatory and vasodilatory properties, contributing to the regulation of blood pressure and the resolution of inflammation. The sEH enzyme hydrolyzes EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, or DHETs), effectively terminating their beneficial signaling.
2.2 Therapeutic Rationale for sEH Inhibition Inhibition of sEH prevents the degradation of EETs, thereby increasing their circulating levels. This mechanism is therapeutically valuable for conditions characterized by hypertension, vascular inflammation, and pain.[7][8] Consequently, the development of potent and selective sEH inhibitors is an area of intense research interest in drug discovery.[5][6][7] Amide derivatives of 3-PGA have emerged as a highly promising class of sEH inhibitors.[5][6]
3-PGA Amide Derivatives as Potent sEH Inhibitors
Recent research has demonstrated that by modifying the carboxylic acid moieties of 3-PGA to form amides, it is possible to create exceptionally potent sEH inhibitors.[5][6]
3.1 Mechanism of Action The inhibitory power of these derivatives stems from their ability to precisely interact with the active site of the sEH enzyme. Docking studies have revealed that the amide group, introduced onto the 3-PGA scaffold, acts as a primary pharmacophore.[5][6] It forms critical hydrogen bonds with a triad of amino acid residues within the catalytic site: Tyrosine 383 (Tyr383), Tyrosine 466 (Tyr466), and Aspartate 335 (Asp335).[5] This interaction anchors the inhibitor in the active site, preventing it from binding and hydrolyzing its natural EET substrates.
Caption: Fig 1: Proposed H-bond interactions of the 3-PGA amide derivative within the sEH active site.
3.2 Quantitative Potency Several synthesized amide derivatives of 3-PGA have demonstrated inhibitory activity in the nanomolar range. This level of potency makes them highly attractive as lead compounds for further development.
| Compound ID | R Group Substitution | IC₅₀ (nM) | Source |
| 6o | Phenethyl | 0.5 | [5][6] |
| Reference | AUDA | 20.0 | [5] |
Table 1: A selection of 3-PGA amide derivatives and their corresponding 50% inhibitory concentrations (IC₅₀) against the sEH enzyme. Compound 6o, with a phenethyl substitution, shows exceptional potency.
A Framework for Screening and Characterization
To advance the study of 3-PGA derivatives, a robust and logical experimental workflow is essential. The following protocols are designed to be self-validating, providing a comprehensive characterization of novel compounds from initial screening to cellular activity.
Caption: Fig 2: A logical workflow for the synthesis, screening, and validation of novel 3-PGA derivatives.
4.1 Protocol: In Vitro sEH Inhibition Assay (Fluorometric)
-
Causality: This primary screen directly measures the compound's ability to inhibit the target enzyme. A fluorometric assay is chosen for its high sensitivity and throughput, allowing for rapid determination of IC₅₀ values.
-
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.4). Reconstitute recombinant human sEH enzyme and the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) in appropriate solvents.
-
Compound Dilution: Perform a serial dilution of the test 3-PGA derivative (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into the assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add 50 µL of the diluted compound, 50 µL of the sEH enzyme solution, and 50 µL of buffer. Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only).
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the PHOME substrate to all wells to start the reaction.
-
Signal Detection: Read the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every minute for 30-60 minutes using a plate reader. The sEH enzyme will hydrolyze PHOME, releasing a fluorescent product.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the "no inhibitor" control (100% activity) and plot percent inhibition versus log[inhibitor concentration]. Fit the data to a dose-response curve to determine the IC₅₀ value.
-
4.2 Protocol: Cell Viability/Cytotoxicity Assay (Resazurin Reduction)
-
Causality: A potent compound is useless if it is broadly toxic to cells. This assay assesses the metabolic health of cells in the presence of the compound, providing a crucial counter-screen to the primary activity assay. The resazurin assay is selected as it is a sensitive and non-lytic measure of cellular reductase activity.[9]
-
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., human endothelial cells like HUVECs) in a 96-well clear plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 3-PGA derivative and add them to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24-48 hours).
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.[9]
-
Signal Detection: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) of the resorufin product.
-
Data Analysis: Normalize the results to the vehicle control (100% viability). Plot percent viability versus log[compound concentration] to determine the 50% cytotoxic concentration (CC₅₀). A high CC₅₀ relative to the IC₅₀ indicates good selectivity.
-
Structure-Activity Relationship (SAR) and Future Directions
The initial studies on 3-PGA amide derivatives provide a strong foundation for future optimization. The goal is to enhance potency and selectivity while maintaining favorable drug-like properties.
5.1 Key SAR Insights The primary SAR driver appears to be the nature of the substituent on the amide nitrogen. The finding that a phenethyl group (compound 6o) yields sub-nanomolar potency suggests that a hydrophobic pocket exists in the enzyme that can be exploited.[5][6] The core 3-PGA structure correctly orients the amide pharmacophore for optimal hydrogen bonding.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. Page loading... [wap.guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 4165-96-2 [chemicalbook.com]
- 5. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - ProQuest [proquest.com]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
Thermochemical data for 3-Phenylglutaric acid
An In-depth Technical Guide to the Thermochemical Data of 3-Phenylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental properties that govern the stability, reactivity, and phase behavior of chemical compounds. For this compound, a molecule with significant applications in the pharmaceutical and polymer industries, a thorough understanding of its thermochemical profile is crucial for process development, safety assessment, and formulation design.[1] This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical data of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental and computational approaches.
Introduction: The Significance of Thermochemical Data for this compound
This compound (C₁₁H₁₂O₄, MW: 208.21 g/mol ) is a dicarboxylic acid derivative with a phenyl substituent.[2][3][4] Its structural features make it a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and polymers.[1] The thermochemical properties of this compound are critical for several reasons:
-
Drug Development: Understanding the energetic landscape of different solid forms (polymorphs, solvates, etc.) is essential for selecting the most stable form for a drug product. Enthalpic and entropic contributions to the Gibbs free energy determine the relative stability and transition temperatures between forms.
-
Process Chemistry: The heat of reaction and heat capacity are vital parameters for the safe and efficient scaling up of chemical processes involving this compound. This data informs the design of heating and cooling systems and helps to prevent thermal runaways.
-
Material Science: For polymer applications, the thermochemical properties of this compound as a monomer or additive influence the thermal stability and processing conditions of the final polymer.[1]
This guide will detail the primary experimental and computational techniques for acquiring this crucial data.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data provides the most accurate and reliable values. The two primary techniques for a solid organic acid like this compound are oxygen bomb calorimetry and Differential Scanning Calorimetry (DSC).
Enthalpy of Combustion and Formation via Oxygen Bomb Calorimetry
Oxygen bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid organic compounds.[5][6] From this value, the standard enthalpy of formation can be derived using Hess's Law.
The choice of oxygen bomb calorimetry is dictated by the need for a complete and well-defined combustion reaction. By providing a high pressure of pure oxygen, the sample is completely oxidized to CO₂(g), H₂O(l), and other simple products, allowing for a precise measurement of the heat released.
References
Methodological & Application
Application Notes and Protocols: 3-Phenylglutaric Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Phenylglutaric acid, a readily accessible dicarboxylic acid, serves as a versatile and powerful tool in the field of asymmetric synthesis. Although achiral in its native state, its prochiral nature allows for straightforward access to enantiomerically pure forms through classical and enzymatic resolution techniques. The resulting chiral synthons, (R)- and (S)-3-phenylglutaric acid, and their corresponding anhydrides, are valuable C5 building blocks for the stereocontrolled synthesis of a wide array of complex molecules, including key pharmaceutical intermediates. This comprehensive guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis, featuring detailed protocols for its chiral resolution and its subsequent use as a chiral building block.
Introduction: The Strategic Advantage of this compound
In the landscape of chiral building blocks, this compound presents a unique combination of structural simplicity and synthetic potential. Its C2-symmetric dicarboxylic acid framework, upon resolution, offers two stereochemically defined reactive handles. This allows for precise downstream functionalization and the construction of complex stereogenic centers. The phenyl substituent provides a site for further modification and influences the conformational rigidity of the molecule, which can be exploited in stereoselective transformations.
The primary applications of this compound in asymmetric synthesis can be broadly categorized into two main areas:
-
Chiral Building Block: Following resolution into its constituent enantiomers, (R)- and (S)-3-phenylglutaric acid, or their corresponding anhydrides, serve as versatile starting materials for the synthesis of enantiomerically pure compounds.
-
Chiral Resolving Agent: While less common, the resolved enantiomers of this compound can themselves be employed to separate racemic mixtures of basic compounds through the formation of diastereomeric salts.
This guide will focus on the former, highlighting the practical utility of this reagent in the synthesis of high-value molecules.
Chiral Resolution of this compound: Accessing the Enantiopure Forms
The cornerstone of utilizing this compound in asymmetric synthesis is the efficient separation of its racemic mixture into individual enantiomers. This can be achieved through two primary methods: classical resolution via diastereomeric salt formation and enzymatic resolution.
Protocol: Classical Resolution via Diastereomeric Salt Formation with (R)-(+)-1-Phenylethylamine
This protocol details the resolution of racemic this compound using the readily available chiral amine, (R)-(+)-1-phenylethylamine. The principle lies in the differential solubility of the two diastereomeric salts formed.
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Materials:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated and dilute)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve racemic this compound (1 equivalent) in hot methanol.
-
To this solution, add (R)-(+)-1-phenylethylamine (1 equivalent) dropwise with stirring.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomeric salt of (R)-3-phenylglutaric acid and (R)-1-phenylethylamine.
-
The filtrate contains the more soluble diastereomeric salt of (S)-3-phenylglutaric acid and (R)-1-phenylethylamine.
-
-
Liberation of (R)-3-Phenylglutaric Acid:
-
Suspend the collected crystals in water and add dilute hydrochloric acid until the pH is approximately 1-2.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-3-phenylglutaric acid.
-
-
Liberation of (S)-3-Phenylglutaric Acid:
-
Concentrate the filtrate from step 2 under reduced pressure.
-
Treat the residue with dilute hydrochloric acid and extract with ethyl acetate as described in step 3 to obtain (S)-3-phenylglutaric acid.
-
Expected Results:
| Enantiomer | Typical Yield | Typical Enantiomeric Excess (e.e.) |
| (R)-3-Phenylglutaric Acid | 35-45% | >95% (after one crystallization) |
| (S)-3-Phenylglutaric Acid | 40-50% | 80-90% (can be improved with recrystallization) |
Protocol: Enzymatic Resolution of Dimethyl 3-Phenylglutarate
Enzymatic resolution offers a milder and often more selective alternative to classical resolution. Lipases are commonly employed for the enantioselective hydrolysis of the corresponding diester, dimethyl 3-phenylglutarate.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of dimethyl 3-phenylglutarate.
Materials:
-
Racemic dimethyl 3-phenylglutarate
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a flask, suspend racemic dimethyl 3-phenylglutarate in a biphasic system of phosphate buffer and MTBE.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots from the organic phase and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining diester and the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, filter off the immobilized lipase (which can often be washed and reused).
-
Separate the organic and aqueous layers.
-
The organic layer contains the unreacted (R)-dimethyl 3-phenylglutarate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The aqueous layer contains the (S)-monoester. Acidify the aqueous layer with dilute HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic extracts and remove the solvent to obtain the (S)-monoester.
-
Expected Results:
| Product | Typical Enantiomeric Excess (e.e.) at ~50% Conversion |
| (R)-Dimethyl 3-phenylglutarate | >95% |
| (S)-3-Phenylglutaric acid monomethyl ester | >95% |
Application in Asymmetric Synthesis: A Chiral Building Block for Pharmaceuticals
The enantiomers of this compound and its anhydride are valuable precursors for the synthesis of several important pharmaceutical agents.
Synthesis of (R)-Baclofen from a this compound Derivative
(R)-Baclofen is a muscle relaxant used to treat spasticity. Its synthesis can be achieved from a derivative of this compound, 3-(4-chlorophenyl)glutaric acid.
Retrosynthetic Analysis of (R)-Baclofen
Caption: Retrosynthetic pathway for (R)-Baclofen.
A key step in the synthesis of Baclofen involves the use of 3-(4-chlorophenyl)glutaric acid, which can be prepared and resolved using methods analogous to those for this compound. The synthesis proceeds through the formation of the corresponding glutarimide, followed by a Hofmann rearrangement.[1]
Protocol Outline for the Synthesis of Baclofen:
-
Synthesis of 3-(4-chlorophenyl)glutaric acid: This can be achieved through a Claisen condensation of ethyl acetoacetate and p-chlorobenzaldehyde, followed by hydrolysis and decarboxylation.[1]
-
Chiral Resolution: The racemic 3-(4-chlorophenyl)glutaric acid is resolved to obtain the (R)-enantiomer, typically via diastereomeric salt formation with a chiral amine.
-
Formation of (R)-3-(4-chlorophenyl)glutarimide: The resolved dicarboxylic acid is treated with ammonia and heated to induce cyclization to the corresponding imide.[1]
-
Hofmann Rearrangement: The glutarimide is subjected to a Hofmann rearrangement using bromine and sodium hydroxide to yield (R)-Baclofen.[1]
Desymmetrization of 3-Phenylglutaric Anhydride
3-Phenylglutaric anhydride, readily prepared from the diacid, is a prochiral molecule that can undergo enantioselective desymmetrization. This powerful strategy involves the reaction of the anhydride with a nucleophile in the presence of a chiral catalyst or with a chiral nucleophile, leading to the formation of a chiral mono-ester or mono-amide with high enantiomeric excess.
Desymmetrization of 3-Phenylglutaric Anhydride
Caption: Enantioselective desymmetrization of 3-phenylglutaric anhydride.
This approach has been successfully applied in the synthesis of various natural products and pharmaceuticals, where the resulting chiral mono-functionalized glutaric acid derivative serves as a key intermediate.
Future Outlook and Emerging Applications
The utility of this compound in asymmetric synthesis continues to expand. Current research is exploring its derivatives as chiral organocatalysts. The dicarboxylic acid motif allows for the introduction of various catalytically active groups, and the chiral backbone can provide the necessary stereochemical environment for enantioselective transformations. For instance, chiral this compound monoamides are being investigated for their potential to catalyze reactions such as aldol and Michael additions.
Conclusion
This compound stands as a testament to the power of simple, readily available molecules in the complex world of asymmetric synthesis. Through efficient resolution techniques, this prochiral dicarboxylic acid is transformed into valuable enantiopure building blocks. Its successful application in the synthesis of pharmaceuticals like Baclofen underscores its importance for researchers and professionals in drug development. The ongoing exploration of its derivatives as organocatalysts promises to further broaden the synthetic utility of this versatile molecule.
References
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 3-Phenylglutaric Acid
Introduction: The Strategic Importance of 3-Phenylglutaric Acid in Medicinal Chemistry
This compound, a dicarboxylic acid with the formula C11H12O4, serves as a pivotal and versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its prochiral nature—the presence of a stereocenter that can be selectively functionalized—makes it an exceptionally valuable precursor for creating complex, stereochemically defined molecules. This is of paramount importance in modern drug development, where the specific three-dimensional arrangement of atoms (chirality) in an Active Pharmaceutical Ingredient (API) often dictates its efficacy and safety profile.
This guide provides an in-depth exploration of established and innovative synthetic routes starting from this compound to generate key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the rationale behind experimental design choices. The focus will be on creating chiral intermediates, which are crucial for targeting biological systems with high specificity.
Core Synthetic Strategy: Desymmetrization of a Prochiral Precursor
The central theme in leveraging this compound is the concept of desymmetrization . The molecule possesses a plane of symmetry, and by selectively reacting one of its two identical carboxylic acid groups, we can introduce chirality and generate enantiomerically enriched products. This approach is highly efficient as it can theoretically yield up to 100% of the desired enantiomer.[3]
Enzymatic methods, particularly those employing lipases, are a cornerstone of this strategy. These biocatalysts offer exceptional levels of enantio- and regioselectivity under mild reaction conditions, making them an attractive alternative to traditional chemical methods.
Below is a diagram illustrating the general workflow for the desymmetrization of this compound derivatives.
Caption: General workflow for synthesizing chiral intermediates from this compound.
Synthesis of β-Phenyl-γ-aminobutyric Acid (Phenibut) Intermediates
One of the most notable applications of this compound is in the synthesis of β-phenyl-γ-aminobutyric acid, commonly known as Phenibut. Phenibut is a neuropsychotropic drug used for its anxiolytic and nootropic effects.[4] The (R)-enantiomer is known to be the more active form, highlighting the need for a stereoselective synthesis.
Chemoenzymatic Synthesis of a Chiral Lactam Intermediate
This protocol details a chemoenzymatic approach, beginning with the formation of 3-phenylglutaric anhydride, followed by an enzyme-catalyzed desymmetrization to yield a chiral monoester. This monoester is a versatile intermediate that can be converted into the desired chiral lactam.
Protocol 1: Synthesis of (R)-3-(Methoxycarbonylmethyl)hydrocinnamic acid
Mechanistic Rationale: The first step involves the cyclization of this compound to its corresponding anhydride using a dehydrating agent like acetic anhydride. This anhydride is then subjected to alcoholysis with methanol. In the presence of a suitable lipase, this reaction proceeds enantioselectively, with the enzyme preferentially catalyzing the attack of methanol on one of the two prochiral carbonyl groups. This results in the formation of a single enantiomer of the resulting monoester.
Materials:
-
This compound
-
Acetic anhydride
-
Methanol (anhydrous)
-
Lipase from Candida antarctica (immobilized, e.g., Novozym 435)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Anhydride Formation:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in acetic anhydride (3 equivalents).
-
Heat the mixture to reflux for 2-3 hours. The solid should fully dissolve.
-
Allow the reaction to cool to room temperature and then cool in an ice bath to crystallize the product.
-
Filter the crude 3-phenylglutaric anhydride and wash with cold diethyl ether. Dry under vacuum.
-
-
Enzymatic Desymmetrization:
-
To a solution of 3-phenylglutaric anhydride (1 equivalent) in anhydrous toluene, add anhydrous methanol (1.5 equivalents).
-
Add immobilized lipase (e.g., Novozym 435) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress by TLC or HPLC.
-
Upon completion, filter off the enzyme. The enzyme can often be washed and reused.
-
Wash the organic phase with saturated sodium bicarbonate solution to remove any unreacted diacid.
-
Acidify the aqueous phase with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the chiral monoester.
-
Protocol 2: Conversion to (R)-β-Phenyl-γ-lactam
Mechanistic Rationale: The chiral monoester can be converted to the corresponding lactam through a multi-step sequence, often involving a Curtius or Hofmann rearrangement. In this pathway, the remaining carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. Intramolecular cyclization of the isocyanate yields the target lactam.
Materials:
-
(R)-3-(Methoxycarbonylmethyl)hydrocinnamic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Anhydrous solvent (e.g., THF, toluene)
Procedure: This is a representative procedure and should be performed with extreme caution due to the use of hazardous reagents like sodium azide.
-
Acid Chloride Formation:
-
Dissolve the chiral monoester (1 equivalent) in an anhydrous solvent and cool in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Acyl Azide Formation and Curtius Rearrangement:
-
Dissolve the crude acid chloride in an anhydrous solvent.
-
In a separate flask, prepare a solution of sodium azide (1.5 equivalents) in water/acetone.
-
Slowly add the acid chloride solution to the sodium azide solution at 0°C.
-
After stirring, extract the acyl azide into a non-polar solvent.
-
Gently heat the solution containing the acyl azide to initiate the Curtius rearrangement to the isocyanate, followed by intramolecular cyclization to the lactam.
-
-
Purification:
-
Purify the resulting lactam by column chromatography or recrystallization.
-
Data Summary Table:
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| Anhydride Formation | 3-Phenylglutaric Anhydride | >95% | N/A |
| Enzymatic Desymmetrization | (R)-3-(Methoxycarbonylmethyl)hydrocinnamic acid | 85-95% | >98% |
| Lactam Formation | (R)-β-Phenyl-γ-lactam | 70-80% (over 2 steps) | >98% |
Synthesis of Intermediates for Ramelteon
This compound derivatives are also key intermediates in the synthesis of Ramelteon, a selective melatonin receptor agonist used for treating insomnia.[5] The synthesis involves an intramolecular Friedel-Crafts acylation to form an indanone core structure.
Protocol 3: Synthesis of 1-Indanone-3-acetic acid derivative
Mechanistic Rationale: This synthesis involves the conversion of a this compound derivative into an acid chloride, followed by an intramolecular Friedel-Crafts acylation. A Lewis acid catalyst promotes the formation of an acylium ion, which then attacks the electron-rich phenyl ring to form the six-membered ring of the indanone system.
Materials:
-
This compound derivative (e.g., monoester or anhydride)
-
Thionyl chloride or oxalyl chloride
-
Lewis acid (e.g., AlCl3, TiCl4)
-
Anhydrous non-polar solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
Acid Chloride Formation:
-
Convert the this compound derivative to its corresponding acid chloride as described in Protocol 2.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the acid chloride in an anhydrous non-polar solvent and cool to 0°C.
-
Slowly add the Lewis acid (e.g., AlCl3) portion-wise.
-
Stir the reaction at low temperature and monitor its progress.
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
-
Caption: Synthesis of a Ramelteon intermediate via Friedel-Crafts acylation.
Conclusion and Future Perspectives
This compound remains a highly valuable and cost-effective starting material for the asymmetric synthesis of pharmaceutical intermediates. The chemoenzymatic approaches, in particular, offer a powerful combination of classical organic synthesis with the high selectivity of biocatalysis. Future research in this area will likely focus on the discovery of novel enzymes with enhanced activity and stability, as well as the development of more efficient and sustainable synthetic routes. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to create the next generation of chiral therapeutics.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Phenylglutaric Acid in the Preparation of Polymers
Introduction: The Untapped Potential of a Phenyl-Substituted Monomer
In the vast landscape of polymer chemistry, the choice of monomer is paramount, dictating the ultimate properties and functionality of the resulting macromolecule. While commodity polymers are built from simple, readily available building blocks, the demand for advanced materials with tailored characteristics necessitates the exploration of more complex and functional monomers. 3-Phenylglutaric acid, a dicarboxylic acid featuring a pendant phenyl group, represents a compelling yet underutilized monomer for the synthesis of novel polyesters and polyamides.
The presence of the phenyl group on the polymer backbone imparts several desirable characteristics. It introduces steric hindrance, which can disrupt chain packing and reduce crystallinity, leading to amorphous polymers with increased solubility in common organic solvents and potentially lower melting points compared to their aliphatic counterparts. Furthermore, the phenyl ring offers a site for further functionalization, opening avenues for creating polymers with specific optical, electronic, or bioactive properties. The chiral center at the third carbon also presents an intriguing opportunity for the synthesis of stereoregular and chiral polymers, which are of significant interest in applications such as chiral separations and biomaterials.
This comprehensive guide provides detailed application notes and protocols for the synthesis of polyesters and polyamides using this compound. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in polymer synthesis. The protocols are designed to be self-validating, with integrated characterization steps to ensure the successful synthesis of well-defined polymers.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Part 1: Synthesis of Polyesters from this compound
Polyesters derived from this compound are anticipated to exhibit unique thermal and mechanical properties due to the bulky phenyl side group. Two primary methods for their synthesis are melt polycondensation and enzymatic polymerization.
Melt Polycondensation: A Robust and Scalable Approach
Melt polycondensation is a widely used industrial process for polyester synthesis. It involves the direct reaction of a dicarboxylic acid with a diol at high temperatures under vacuum to drive the removal of the condensation byproduct, typically water.
-
Monomer Stoichiometry: A slight excess of the diol (e.g., 1:1.05 molar ratio of diacid to diol) is often used. This is because diols are generally more volatile than dicarboxylic acids and can be lost during the high-temperature, high-vacuum stages of the reaction. Ensuring a slight excess helps to maintain stoichiometry and achieve high molecular weights.
-
Catalyst Selection: A two-stage catalyst system is often employed for efficiency. An esterification catalyst (e.g., methanesulfonic acid) is used in the initial, lower-temperature stage to promote the formation of ester linkages. A polycondensation catalyst (e.g., isopropyl titanate or antimony(III) oxide) is then added for the higher-temperature, high-vacuum stage to facilitate transesterification reactions that build the polymer chains.
-
Temperature and Pressure Profile: The reaction is typically started at a lower temperature (e.g., 180-200 °C) under an inert atmosphere to initiate esterification. The temperature is then gradually increased (e.g., to 220-250 °C) while the pressure is slowly reduced. This staged approach allows for the controlled removal of water without significant loss of monomers, driving the equilibrium towards polymer formation.
Caption: Workflow for melt polycondensation of this compound.
This protocol is adapted from general procedures for polyester synthesis and should be optimized for this compound.[1]
Materials:
-
This compound
-
1,4-Butanediol
-
Methanesulfonic acid (esterification catalyst)
-
Isopropyl titanate (polycondensation catalyst)
-
Nitrogen gas (high purity)
-
Reaction kettle with mechanical stirrer, heating mantle, condenser, and vacuum connection
Procedure:
-
Reactor Charging: Charge the reaction kettle with this compound and 1,4-butanediol in a 1:1.05 molar ratio. Add the esterification catalyst (e.g., 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to establish an inert atmosphere.
-
Esterification: With gentle stirring, heat the mixture to 190 °C. Maintain this temperature for 2-3 hours, collecting the water byproduct in the condenser.
-
Catalyst Addition: Cool the reaction mixture slightly and add the polycondensation catalyst (e.g., 0.05 mol% relative to the diacid).
-
Polycondensation: Increase the temperature to 230 °C. Gradually reduce the pressure to below 100 Pa over 1-2 hours to facilitate the removal of excess 1,4-butanediol and any remaining water.
-
High Vacuum: Continue the reaction with vigorous stirring under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be extruded or dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Enzymatic Polymerization: A Green and Mild Alternative
Enzymatic polymerization, typically using lipases, offers a more sustainable route to polyesters under milder reaction conditions. This method is particularly advantageous for monomers that are sensitive to high temperatures.
-
Enzyme Selection: Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred. Immobilization enhances the enzyme's stability in organic solvents and at elevated temperatures, and it simplifies the purification process as the enzyme can be easily filtered off after the reaction.[2]
-
Monomer Activation: To facilitate the enzymatic reaction, the dicarboxylic acid is often used in its ester form (e.g., diethyl 3-phenylglutarate). This is because the enzyme-catalyzed reaction proceeds via a transesterification mechanism.
-
Reaction Medium: The reaction is typically carried out in a solvent-free system or in an organic solvent that does not denature the enzyme. A vacuum is often applied to remove the condensation byproduct (e.g., ethanol from the transesterification), thereby driving the reaction towards polymer formation.
This protocol is based on general procedures for enzymatic polyester synthesis.[2]
Materials:
-
Diethyl 3-phenylglutarate
-
1,6-Hexanediol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Reaction vessel with magnetic stirring and vacuum connection
-
Molecular sieves (optional, for water removal)
Procedure:
-
Monomer and Enzyme Addition: In a reaction vessel, combine equimolar amounts of diethyl 3-phenylglutarate and 1,6-hexanediol. Add the immobilized lipase (e.g., 10% w/w of the total monomer weight).
-
Reaction Conditions: Heat the mixture to 70-90 °C with stirring under a vacuum (e.g., 100-200 mbar). The vacuum helps to remove the ethanol byproduct.
-
Polymerization: Continue the reaction for 24-72 hours. The progress of the polymerization can be monitored by measuring the amount of ethanol collected or by analyzing small aliquots of the reaction mixture by GPC.
-
Enzyme Removal: After the reaction, dissolve the mixture in a minimal amount of chloroform and remove the immobilized enzyme by filtration.
-
Polymer Purification: Precipitate the polyester by adding the chloroform solution to an excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature.
Part 2: Synthesis of Polyamides from this compound
The incorporation of this compound into a polyamide backbone can lead to materials with improved solubility and processability compared to fully aromatic polyamides, while maintaining good thermal properties.
Direct Polycondensation: The Yamazaki-Higashi Reaction
The Yamazaki-Higashi reaction is a powerful method for synthesizing polyamides directly from dicarboxylic acids and diamines at relatively low temperatures. It utilizes a phosphite-based activating agent in the presence of a base.
-
Activating System: The key to this method is the in-situ activation of the carboxylic acid groups. A mixture of triphenyl phosphite and pyridine is commonly used. The triphenyl phosphite reacts with the carboxylic acid to form a highly reactive phosphonium salt intermediate, which then readily reacts with the amine.
-
Solvent and Additives: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is typically used to keep the monomers and the resulting polymer in solution. Anhydrous calcium chloride or lithium chloride is often added to the reaction mixture. These salts help to increase the solubility of the growing polymer chains and prevent their premature precipitation, thereby allowing for the formation of high molecular weight polymers.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., 100-120 °C) to ensure a reasonable reaction rate without causing significant side reactions or degradation.
This protocol is adapted from the Yamazaki-Higashi polycondensation method.
Materials:
-
This compound
-
Hexamethylenediamine
-
Triphenyl phosphite
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Anhydrous Calcium Chloride (CaCl2)
-
Nitrogen gas (high purity)
-
Reaction flask with magnetic stirrer and nitrogen inlet
Procedure:
-
Reactor Setup: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve this compound, hexamethylenediamine (in equimolar amounts), and anhydrous CaCl2 (e.g., 5% w/v) in anhydrous NMP.
-
Reagent Addition: Add pyridine (2 molar equivalents relative to the diacid) and triphenyl phosphite (1 molar equivalent relative to the diacid) to the stirred solution.
-
Polymerization: Heat the reaction mixture to 110 °C and maintain this temperature for 4-6 hours. The solution will become viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol.
-
Purification: Collect the precipitated polyamide by filtration and wash it thoroughly with hot water and methanol to remove residual salts and solvents.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Part 3: Characterization of this compound-Based Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the polymer and to verify the successful formation of ester or amide linkages. The integration of the peaks can also provide information about the monomer composition in copolymers.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The presence of a bulky phenyl group is expected to influence these properties significantly.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymers by measuring the weight loss as a function of temperature.
Expected Polymer Properties: A Data-Driven Summary
While specific experimental data for polymers derived exclusively from this compound is limited in publicly available literature, we can extrapolate expected properties based on polymers derived from similar monomers. The introduction of the phenyl group is anticipated to increase the glass transition temperature (Tg) compared to analogous aliphatic polyesters and polyamides, while potentially disrupting crystallinity.
| Polymer Type | Monomers | Synthesis Method | Expected Mn ( g/mol ) | Expected PDI | Expected Tg (°C) | Expected Tm (°C) |
| Polyester | This compound, 1,4-Butanediol | Melt Polycondensation | 10,000 - 30,000 | 1.8 - 2.5 | 40 - 60 | Potentially amorphous or low Tm |
| Polyamide | This compound, Hexamethylenediamine | Direct Polycondensation | 15,000 - 40,000 | 1.7 - 2.3 | 120 - 150 | Higher than polyester, may be amorphous |
Note: The data in this table are estimates and should be confirmed by experimental analysis.
Part 4: The Prospect of Chiral Polymers
This compound possesses a chiral center. The use of enantiomerically pure (R)- or (S)-3-phenylglutaric acid as a monomer opens up the exciting possibility of creating chiral polymers. These polymers could have ordered helical structures and exhibit unique optical properties. The synthesis of such polymers would follow the protocols outlined above, with the key difference being the use of an enantiopure starting material. The characterization of these chiral polymers would additionally involve techniques like circular dichroism (CD) spectroscopy to probe their chiroptical properties.
Conclusion and Future Outlook
This compound stands as a versatile monomer for the creation of novel polyesters and polyamides with potentially enhanced properties. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the synthesis and characterization of these promising materials. The introduction of the phenyl group offers a handle for tuning properties such as solubility, thermal stability, and, most intriguingly, chirality. Further research into the structure-property relationships of these polymers will undoubtedly unlock their full potential in advanced applications, ranging from specialty plastics and biodegradable materials to advanced biomaterials and chiral separation media.
References
Application Notes and Protocols: Chiral Resolution of Racemic 3-Phenylglutaric Acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While possessing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different biological activities. This makes the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers, a process known as chiral resolution, a critical step in the development of many chemical entities.[2] 3-Phenylglutaric acid, a versatile building block in organic synthesis[][4][5], presents a common challenge for chemists: the efficient separation of its (R)- and (S)-enantiomers.
This application note provides a detailed guide to the chiral resolution of racemic this compound via diastereomeric salt formation, a robust and widely applicable technique.[2][6] We will delve into the mechanistic underpinnings of this method, provide a step-by-step protocol using common chiral resolving agents, and outline the analytical techniques necessary for verifying the success of the resolution.
The Principle of Diastereomeric Salt Formation
The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers, which are difficult to separate, into a pair of diastereomers, which have distinct physical properties such as solubility.[7] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, known as a resolving agent.[2][8] The resulting acid-base reaction forms two diastereomeric salts.
For racemic this compound, reacting it with a single enantiomer of a chiral amine, for example, (R)-amine, will produce two diastereomeric salts: ((R)-acid-(R)-amine) and ((S)-acid-(R)-amine). Because these salts are diastereomers, they will exhibit different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.[2] Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the respective pure enantiomers of this compound and the chiral resolving agent, which can often be recovered and reused.[2]
Experimental Workflow Overview
The entire process of chiral resolution via diastereomeric salt formation can be visualized as a multi-step workflow.
Caption: A schematic overview of the key stages involved in the chiral resolution of a racemic acid using a chiral resolving agent.
Detailed Experimental Protocol
This protocol details the resolution of racemic this compound using (-)-cinchonidine as the chiral resolving agent. Cinchonidine is a readily available and effective resolving agent for many carboxylic acids.[9][10]
Materials and Reagents:
-
Racemic this compound
-
(-)-Cinchonidine[11]
-
Methanol
-
Acetone
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Cinchonidine and brucine (another potential resolving agent) are toxic alkaloids and should be handled with care.[12][13]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Part 1: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.4 g (0.05 mol) of racemic this compound in 100 mL of warm methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 14.7 g (0.05 mol) of (-)-cinchonidine in 50 mL of warm methanol.
-
Salt Formation: Slowly add the cinchonidine solution to the this compound solution with constant stirring. A precipitate should begin to form.
-
Crystallization: Heat the mixture to boiling to ensure complete dissolution, then allow it to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours, or even overnight. Further cooling in an ice bath can increase the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the collected crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight. This is the less soluble diastereomeric salt.
Part 2: Regeneration of the Enantiomerically Enriched Acid
-
Suspension: Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidification: With vigorous stirring, add 2 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will protonate the carboxylate and the amine, breaking the salt.
-
Extraction: The enantiomerically enriched this compound will precipitate out of the aqueous solution. Extract the mixture with three 50 mL portions of diethyl ether. The cinchonidine hydrochloride will remain in the aqueous layer.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched this compound.
Part 3: Recovery of the Resolving Agent
The acidic aqueous layer from the extraction contains the protonated resolving agent. To recover it, basify the solution with a suitable base (e.g., sodium hydroxide) to deprotonate the cinchonidine, which will then precipitate. The precipitate can be collected by filtration, washed with water, and dried for reuse.
Chemical Structures and Reaction
The chemical transformation at the heart of this resolution is the acid-base reaction between the dicarboxylic acid and the chiral alkaloid.
Caption: The reaction of racemic this compound with (-)-cinchonidine to form two diastereomeric salts.
Analysis and Characterization
To assess the success of the chiral resolution, it is essential to determine the enantiomeric purity of the obtained this compound. Several analytical techniques can be employed for this purpose.
-
Polarimetry: This is a classical method that measures the rotation of plane-polarized light by a chiral compound.[14][15] The specific rotation of the resolved enantiomer is measured and compared to the known specific rotation of the pure enantiomer. The enantiomeric excess (ee) can be calculated using the formula:
-
ee (%) = ([α]observed / [α]max) * 100
-
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and accurate method for determining enantiomeric excess.[16][17] The sample is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, will be shifted to different extents, allowing for their integration and the determination of their ratio.
Expected Results and Data
The following table summarizes typical data that might be obtained during the chiral resolution of this compound. Note that specific values can vary depending on the exact experimental conditions and the resolving agent used.
| Parameter | Racemic this compound | Resolved (S)-3-Phenylglutaric Acid | Resolved (R)-3-Phenylglutaric Acid |
| Melting Point (°C) | 140-143[4][5] | Literature dependent | Literature dependent |
| Specific Rotation [α]D (c=1, acetone) | 0° | Negative value | Positive value |
| Enantiomeric Excess (ee %) | 0% | >95% (typically) | >95% (typically) |
Troubleshooting and Optimization
-
Low Yield of Diastereomeric Salt: If the yield of the precipitated salt is low, try using a different solvent or a mixture of solvents. The solubility of the diastereomeric salts is highly dependent on the solvent system. Allowing the solution to crystallize for a longer period or at a lower temperature can also improve the yield.
-
Low Enantiomeric Excess: If the enantiomeric excess of the resolved acid is low, the precipitated diastereomeric salt may need to be recrystallized one or more times to improve its purity.[18] Each recrystallization step will enrich the less soluble diastereomer.
-
Oil Formation Instead of Crystals: If the diastereomeric salt oils out instead of crystallizing, try changing the solvent to one in which the salt is less soluble. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
Conclusion
The chiral resolution of racemic this compound by diastereomeric salt formation is a reliable and scalable method for obtaining enantiomerically pure material. By carefully selecting the appropriate chiral resolving agent and optimizing the crystallization conditions, high yields and excellent enantiomeric purities can be achieved. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully perform this important separation.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. This compound | 4165-96-2 [chemicalbook.com]
- 5. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 11. Cinchonidine | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uma.es [uma.es]
- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes & Protocols: Enzymatic Synthesis of Chiral 3-Phenylglutaric Acid Derivatives via Desymmetrization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral 3-phenylglutaric acid and its derivatives are pivotal building blocks in the synthesis of a wide range of pharmaceuticals, including anticonvulsants and other neurologically active agents. Traditional chemical synthesis routes often struggle with poor stereoselectivity, requiring inefficient resolution steps or the use of expensive chiral auxiliaries. This guide details the application of enzymatic synthesis, a green and highly efficient alternative that leverages the inherent stereoselectivity of enzymes. We focus on the principle of desymmetrization, a strategy that can convert a prochiral substrate into a single, optically pure enantiomer with a theoretical yield of 100%. This document provides the foundational principles, key enzymatic strategies, and detailed, field-tested protocols for researchers in organic synthesis and drug development.
Foundational Principle: The Power of Enzymatic Desymmetrization
In the realm of chiral synthesis, achieving high enantiomeric purity is paramount. While classical kinetic resolution of a racemate is limited to a 50% theoretical yield for the desired enantiomer, enzymatic desymmetrization of a prochiral substrate offers a more elegant and efficient path.[1][2]
A prochiral molecule, such as 3-phenylglutaric anhydride, possesses a plane of symmetry but can be converted into a chiral molecule in a single step. The two chemically equivalent, but stereotopically distinct, functional groups (in this case, two carbonyl groups) are recognized differently by the enzyme's chiral active site. The enzyme selectively catalyzes a reaction at only one of these groups, creating a new stereocenter with high fidelity and, potentially, in 100% yield.[1] This approach avoids the waste of starting material inherent in kinetic resolution and simplifies downstream processing.
Caption: Conceptual workflow of enzymatic desymmetrization.
Core Biocatalytic Strategies & Methodologies
The synthesis of chiral this compound derivatives can be effectively achieved through several enzymatic routes. Lipases, particularly Candida antarctica Lipase B (CAL-B), and imidases are among the most robust and well-documented biocatalysts for these transformations.[1][3][4]
Strategy A: Lipase-Catalyzed Alcoholysis of 3-Phenylglutaric Anhydride
This is arguably the most prevalent and effective method. The high reactivity of the cyclic anhydride substrate combined with the exceptional enantioselectivity of lipases like Novozym 435 (immobilized CAL-B) makes this an ideal system.[3] The enzyme catalyzes the ring-opening of the anhydride using a simple alcohol as a nucleophile, yielding a valuable chiral monoester derivative.
Causality Behind Experimental Choices:
-
Enzyme: Novozym 435 is chosen for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in desymmetrization reactions.[1][5] Its immobilized form allows for easy recovery and reuse, enhancing process economy.
-
Substrate: 3-Phenylglutaric anhydride is an activated substrate, facilitating the reaction under mild conditions.
-
Solvent: A non-polar organic solvent like methyl tert-butyl ether (MTBE) is used to solubilize the substrates while maintaining the enzyme's catalytic activity, which is often higher in anhydrous environments.[3]
Caption: Reaction pathway for the desymmetrization of 3-phenylglutaric anhydride.
Protocol 1: Synthesis of (R)-3-(Methoxycarbonyl)-3-phenylpropanoic Acid via CAL-B
This protocol describes the gram-scale synthesis of the target chiral monoester using Novozym 435.
Materials & Equipment:
-
3-Phenylglutaric Anhydride (≥98%)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Methanol (Anhydrous, ≥99.8%)
-
Methyl tert-butyl ether (MTBE, Anhydrous, ≥99.8%)
-
Magnetic stirrer with temperature control
-
Reaction vessel (e.g., 100 mL round-bottom flask) with inert gas inlet (N₂ or Ar)
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology:
-
Biocatalyst Preparation: Weigh 500 mg of Novozym 435 and add it to the reaction vessel. Expert Insight: Pre-drying the enzyme under vacuum for a few hours can improve performance, though it is often effective as supplied.
-
Reaction Setup: Add 5.0 g of 3-phenylglutaric anhydride to the vessel. Add 50 mL of anhydrous MTBE to dissolve the substrate. Begin stirring at 200-300 RPM.
-
Temperature Equilibration: Place the vessel in a water bath or on a heating mantle set to 25°C and allow the mixture to equilibrate for 15 minutes.[3]
-
Reaction Initiation: Using a syringe, add a stoichiometric amount of methanol (e.g., 1.2 equivalents relative to the anhydride) to the stirring mixture. This initiates the enantioselective alcoholysis.
-
Monitoring the Reaction:
-
Take small aliquots (approx. 50 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme.
-
Dilute the sample with mobile phase and analyze by chiral HPLC to determine substrate conversion and the enantiomeric excess (ee) of the product.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion (>98% conversion), stop the stirring and filter the mixture to recover the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to extract the acidic monoester product into the aqueous phase.
-
Acidify the aqueous phase carefully with 1M HCl to pH 2-3, which will precipitate the product or allow for its extraction.
-
Extract the product back into an organic solvent like ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis and Validation:
-
The resulting solid or oil is the desired (R)-monoester. Confirm its identity and purity using ¹H NMR and Mass Spectrometry.
-
Determine the final enantiomeric excess using chiral HPLC.
-
Self-Validation Checkpoint: A successful reaction should yield the product with >95% conversion within 24 hours and an enantiomeric excess (ee) of >98%.
-
Strategy B: Imidase-Catalyzed Hydrolysis of 3-Phenylglutarimide
An alternative strategy for producing chiral derivatives involves the desymmetrization of a prochiral imide. This route is particularly valuable for synthesizing chiral monoamides, which are direct precursors to important pharmaceutical targets like GABA analogs.[4] Imidases or certain hydantoinases exhibit high activity and selectivity for the hydrolysis of one of the two amide bonds in the cyclic imide.
Caption: Reaction pathway for the desymmetrization of 3-phenylglutarimide.
Protocol 2: General Protocol for Imidase-Catalyzed Synthesis of Chiral Monoamide
This protocol provides a general framework using whole microbial cells expressing a suitable imidase. Specific parameters will vary depending on the enzyme and substrate.[4]
Materials & Equipment:
-
Recombinant E. coli cells expressing a target imidase (prepared in-house)
-
3-Phenylglutarimide (or other 3-substituted glutarimide)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
pH meter and controller (or manual addition of dilute NaOH)
-
Shaking incubator or stirred-tank bioreactor
Step-by-Step Methodology:
-
Biocatalyst Preparation: Grow the recombinant E. coli strain under appropriate conditions to induce enzyme expression. Harvest the cells via centrifugation and wash with buffer to obtain a wet cell paste.
-
Reaction Setup: In a temperature-controlled vessel (e.g., 40°C), prepare a reaction mixture containing the substrate (e.g., 35 g/L) in 50 mM Tris-HCl buffer (pH 8.0).[4]
-
Reaction Initiation: Add the wet cell paste (e.g., 75 g/L) to the substrate solution to start the reaction.[4]
-
pH Control (Critical Step): The hydrolysis of the imide produces a carboxylic acid, causing the pH to drop. This drop can inhibit or inactivate the enzyme. Maintain the pH at the optimal level (e.g., 8.0) by the controlled addition of a base like 1M NaOH. This is a critical parameter for reaction success.
-
Monitoring and Work-up: Monitor the reaction by taking aliquots, centrifuging to remove cells, and analyzing the supernatant by HPLC. Once complete, remove the cells by centrifugation or filtration.
-
Product Isolation: Adjust the pH of the supernatant to ~2.0 with HCl to protonate the carboxylic acid. The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate) or by crystallization.
Data Summary & Comparison
The choice of enzymatic strategy depends on the desired final product (monoester vs. monoamide) and available resources. Lipase-based methods are often more accessible due to the commercial availability of robust enzymes like Novozym 435.
| Parameter | Strategy A (Lipase/Anhydride) | Strategy B (Imidase/Imide) |
| Enzyme | Candida antarctica Lipase B (Novozym 435) | Imidase / Hydantoinase (often in whole cells) |
| Substrate | 3-Phenylglutaric Anhydride | 3-Phenylglutarimide |
| Product | Chiral Monoester | Chiral Monoamide |
| Typical Solvent | Organic (e.g., MTBE) | Aqueous Buffer |
| Key Control Point | Anhydrous conditions, Temperature | pH Control |
| Enantioselectivity | Excellent (often >98% ee) | Very Good to Excellent (>95% ee) |
| Advantages | Commercially available robust enzyme, simple setup | Direct route to valuable monoamides, green solvent (water) |
| References | [3] | [4] |
Concluding Remarks
The enzymatic desymmetrization of prochiral this compound precursors represents a state-of-the-art approach for the sustainable and efficient synthesis of valuable chiral building blocks. By leveraging the exquisite selectivity of enzymes like lipases and imidases, researchers can bypass the limitations of classical chemical methods, achieving near-perfect enantioselectivity and high yields. The protocols outlined in this guide provide a solid foundation for implementing these powerful biocatalytic transformations in both academic and industrial research settings, paving the way for the streamlined development of next-generation pharmaceuticals.
References
Application Note: A Validated Protocol for the Synthesis of 3-Phenylglutaric Anhydride
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3-Phenylglutaric Anhydride, a key intermediate in organic and medicinal chemistry. The procedure is based on the robust and widely-cited method of dehydrating 3-Phenylglutaric acid using acetic anhydride. We delve into the underlying chemical principles, provide a detailed step-by-step methodology, outline critical safety protocols, and offer expert troubleshooting advice. This guide is designed for researchers and drug development professionals seeking a reliable and reproducible synthesis pathway.
Introduction and Scientific Principle
3-Phenylglutaric anhydride (C₁₁H₁₀O₃) is a cyclic anhydride derivative of glutaric acid.[1][2] Its structure incorporates a phenyl group at the third position of the pentanedioic acid backbone, making it a valuable building block for introducing this moiety into more complex molecules. It serves as a versatile precursor in the synthesis of various derivatives, including amides and esters, which are of significant interest in the development of novel pharmaceuticals, such as soluble epoxide hydrolase inhibitors.[3][4]
The synthesis hinges on a classic dehydration reaction. Dicarboxylic acids, like this compound, can undergo intramolecular cyclization upon the removal of one molecule of water to form a stable five- or six-membered cyclic anhydride.[1][5] While this can sometimes be achieved by heating alone, the process is often inefficient.[5] A more controlled and higher-yielding approach involves the use of a chemical dehydrating agent.
In this protocol, acetic anhydride serves as both the solvent and the dehydrating agent.[6][7] The reaction proceeds via nucleophilic attack of a carboxylic acid group onto the other, facilitated by the acetic anhydride which acts as a water scavenger. This shifts the equilibrium decisively towards the formation of the cyclic product, 3-phenylglutaric anhydride, and acetic acid as a byproduct.[6] This method is favored for its efficiency and for yielding a purer product compared to direct thermal dehydration.[6]
Materials, Reagents, and Safety Imperatives
Successful and safe synthesis requires careful preparation and adherence to strict safety protocols, primarily due to the hazardous nature of acetic anhydride.
Table 1: Reagent and Material Specifications
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties & Hazards |
|---|---|---|---|
| This compound | C₁₁H₁₂O₄ | 208.21 | White solid. Causes skin, eye, and respiratory irritation.[8] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Colorless liquid. Flammable, corrosive, reacts violently with water. Causes severe skin burns and eye damage.[7][9][10][11] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Flammable liquid and vapor. Eye and respiratory irritant. |
| Hexane | C₆H₁₄ | 86.18 | Highly flammable liquid and vapor. Skin, eye, and respiratory irritant. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Hygroscopic solid. Used as a drying agent. |
| Round-bottom flask | - | - | Must be scrupulously dry. |
| Reflux condenser | - | - | Ensure proper water flow. |
| Distillation apparatus | - | - | For both atmospheric and vacuum distillation. |
Mandatory Safety Precautions
-
Engineering Controls: All operations involving acetic anhydride must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[9][10] An emergency eyewash station and safety shower must be immediately accessible.[12]
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical Handling:
-
Acetic anhydride is highly reactive with water; ensure all glassware is thoroughly dried before use.[11]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[11][12] Use non-sparking tools for transfers.[10]
-
In case of a spill, do not use water. Neutralize small spills with sodium bicarbonate and absorb with an inert material like sand or vermiculite.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.
Experimental Synthesis Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring high reproducibility and yield.[6]
Part A: Dehydration and Cyclization
-
Reaction Setup: Place 20.8 g (0.10 mole) of this compound into a 100 mL round-bottom flask. Add 30 mL of acetic anhydride.
-
Reflux: Equip the flask with a reflux condenser (ensure cooling water is running) and heat the mixture gently in a heating mantle. The solid will dissolve upon heating. Maintain a steady reflux for 1 hour.[6]
-
Scientist's Insight: The 1-hour reflux period is critical to drive the dehydration to completion. Shorter times may result in incomplete conversion, while excessively long periods offer no benefit and may lead to side reactions.
-
-
Removal of Volatiles: After cooling the solution to room temperature, reconfigure the apparatus for simple distillation. Heat the flask to distill the excess acetic anhydride and the acetic acid formed during the reaction at atmospheric pressure.
-
Scientist's Insight: This step is crucial for initial purification. Removing the lower-boiling components simplifies the subsequent high-vacuum distillation of the product.
-
Part B: Product Isolation and Purification
-
Vacuum Distillation: Once the bulk of the acetic acid/anhydride has been removed, allow the residue to cool slightly. Reconfigure the apparatus for vacuum distillation using a short path distillation head.
-
Fraction Collection: Apply vacuum (target pressure: 0.5–1.5 mmHg) and gently heat the flask. Collect the fraction that distills between 178–188 °C .[6] The product will solidify in the receiving flask to a light-yellow or cream-colored solid.[6]
-
Yield Expectation: 15.6–16.5 g (82–87%).
-
Expert Tip: It is critical to insulate the distillation head and to heat the side arm gently with a heat gun if necessary to prevent the product from solidifying prematurely and blocking the apparatus.[6] Distilling too slowly or at pressures above 2 mmHg can cause decomposition and reduce the yield.[6]
-
Part C: (Optional) High-Purity Recrystallization
For applications requiring a colorless, high-purity product, recrystallization is recommended.
-
Dissolution: Dissolve the solid product from Part B in a minimal amount of hot ethyl acetate (approximately 2 mL per gram of anhydride).[6]
-
Precipitation: To the hot solution, slowly add an equal volume of hexane. The solution may become slightly cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Causality Note: The principle of this solvent-antisolvent recrystallization relies on the high solubility of the anhydride in hot ethyl acetate and its poor solubility in hexane. Slow cooling promotes the formation of well-defined crystals, excluding impurities which remain in the solvent mixture.[14]
-
-
Isolation: Collect the colorless crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane and dry them under vacuum. The expected melting point of the purified product is 95-97 °C.[6]
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of 3-Phenylglutaric anhydride.
Product Characterization
Confirming the identity and purity of the final product is a non-negotiable step in synthesis.
-
Melting Point (MP): A sharp melting point range is a strong indicator of purity. The crude product melts around 90–94 °C, while the recrystallized product should melt at a higher and narrower range (e.g., 95-97 °C).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the anhydride functional group. Look for two characteristic carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching. For a saturated cyclic anhydride like this, these peaks are expected at approximately 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹.[15] The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the overall structure. The spectrum should show complex multiplets for the aromatic protons (phenyl group) and distinct signals for the aliphatic protons of the five-membered ring.[16]
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | 1. Incomplete reaction due to insufficient reflux time. 2. Decomposition of the product during vacuum distillation (overheating or high pressure).[6] | 1. Ensure the reaction is refluxed for the full recommended duration. 2. Use a reliable vacuum pump to achieve low pressure (<1.5 mmHg). Distill as quickly as possible without excessive heating. |
| Product "Oils Out" During Recrystallization | 1. The solution was cooled too rapidly. 2. The solvent ratio is incorrect (too much ethyl acetate or not enough hexane). | 1. Allow the flask to cool slowly on the benchtop before moving to an ice bath.[14] 2. Gently heat the mixture to redissolve the oil, add a small amount more hexane, and attempt slow cooling again. |
| Final Product is Darkly Colored | 1. Impurities carried over from the starting material. 2. Some decomposition occurred during distillation. | 1. Perform the optional recrystallization step. If the color persists, a hot filtration with a small amount of activated charcoal may be necessary before adding hexane. |
| Product Solidifies in Condenser | The temperature of the distillation apparatus is too low, falling below the product's melting point. | Gently warm the condenser and collection arm with a heat gun to melt the solid and allow it to flow into the receiving flask. Insulating the distillation head can help maintain temperature.[6] |
Conclusion
The synthesis of 3-phenylglutaric anhydride via dehydration with acetic anhydride is a highly effective and reliable method. By following this detailed protocol, which emphasizes both procedural precision and stringent safety measures, researchers can consistently obtain high yields of this important chemical intermediate. Proper characterization is essential to validate the purity and identity of the final product, ensuring its suitability for subsequent applications in research and development.
References
- 1. fiveable.me [fiveable.me]
- 2. 3-phenylglutaric anhydride [stenutz.eu]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 8. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ineos.com [ineos.com]
- 13. download.basf.com [download.basf.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 3-Phenylglutaric Acid as a Versatile Precursor for Active Pharmaceutical Ingredients
Abstract
3-Phenylglutaric acid, a dicarboxylic acid with the molecular formula C11H12O4, serves as a pivotal and versatile precursor in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2][3][4] Its structural motif, featuring a phenyl group attached to a glutaric acid backbone, is a key building block for several classes of drugs, including immunomodulatory agents and targeted protein degraders. The presence of a chiral center makes stereochemistry a critical consideration in its application, profoundly influencing the pharmacological and toxicological profiles of the resulting APIs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of phenylglutarimide-based Cereblon (CRBN) ligands and thalidomide analogues. Furthermore, it addresses the critical aspect of chiral resolution, offering protocols for both enzymatic and chromatographic methods.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a white solid organic compound with a molecular weight of 208.21 g/mol .[1][2] It is valued in pharmaceutical synthesis for its bifunctional nature, containing both a hydrophobic phenyl group and two carboxylic acid moieties that can be readily functionalized. This structure allows for its incorporation into more complex molecules, serving as a scaffold to which other pharmacophoric elements can be attached.[1]
The most significant applications of this compound and its derivatives lie in the construction of the glutarimide ring, a core component of the immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide.[5][6] These molecules are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. This mechanism has opened up new avenues in cancer therapy and the treatment of other diseases. Phenyl-glutarimide derivatives, in particular, are being explored as alternative CRBN binders with potentially improved properties such as chemical stability and ligand efficiency.[7][8]
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H12O4 | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | White to light beige powder or chunks | [3] |
| CAS Number | 4165-96-2 | [2][3][4][9] |
Application I: Synthesis of Phenylglutarimide-Based Cereblon (CRBN) Ligands
Scientific Context: The discovery that thalidomide and its analogues exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase, has revolutionized a segment of drug discovery. This binding event "hijacks" the ubiquitin-proteasome system to induce the degradation of specific target proteins. The glutarimide moiety is essential for this interaction. Phenyl-glutarimides are a class of CRBN binders where the phthalimide ring of thalidomide is replaced by a phenyl group, offering a scaffold with improved chemical stability and synthetic accessibility.[7][8]
Experimental Rationale: The synthesis of a phenylglutarimide core from this compound is a straightforward process involving two key steps: anhydride formation followed by imidization. The initial cyclization to 3-phenylglutaric anhydride is typically achieved through dehydration, often with a reagent like acetyl chloride or acetic anhydride. This activated intermediate then readily reacts with an amine source, such as ammonia or an ammonium salt, to form the glutarimide ring. The choice of acetyl chloride in the protocol is due to its high reactivity and the fact that the byproduct, HCl, is a gas that can be easily removed from the reaction mixture.
Protocol 2.1: Two-Step Synthesis of 3-Phenylpiperidine-2,6-dione (Phenylglutarimide)
Materials:
-
This compound
-
Acetyl chloride
-
Ammonium carbonate
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Step-by-Step Methodology:
Step 1: Synthesis of 4-(Phenylcarbamoyl)butanoic Acid Intermediate
-
In a round-bottom flask, create a mixture of 3-phenylglutaric anhydride (derived from glutaric anhydride and a substituted aromatic amine) and the chosen aromatic amine.
-
Reflux the mixture in a suitable solvent like benzene until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature to allow the intermediate product, 4-(N-phenylcarbamoyl)butanoic acid, to precipitate.
-
Collect the solid by filtration and wash with a cold solvent to remove impurities.
Step 2: Cyclization to N-Phenyl Glutarimide
-
Take the dried 4-(phenyl carbamoyl) butanoic acid and mix it with acetyl chloride (approximately 90 mmole).
-
Reflux this mixture for 15 to 20 minutes. The completion of the reaction is indicated by the cessation of HCl gas evolution.[10]
-
After the reflux period, cool the reaction mixture to room temperature.
-
The solid product, N-phenyl glutarimide, will precipitate out.[10]
-
Purify the obtained solid by recrystallization from ethanol to get the final product.[10]
Self-Validation and Characterization:
-
Reaction Monitoring: The progress of both steps can be monitored by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Product Characterization: The final product should be characterized by:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Workflow for Phenylglutarimide Synthesis
Caption: Workflow for the synthesis of N-Phenyl Glutarimide.
Application II: Synthesis of Thalidomide Analogues
Scientific Context: Thalidomide, despite its tragic history, has been repurposed as a powerful therapeutic agent for treating multiple myeloma and erythema nodosum leprosum.[5][6] Its analogues, lenalidomide and pomalidomide, are even more potent and have become blockbuster drugs.[6] The core structure of these molecules consists of a glutarimide ring linked to a phthaloyl ring system.[5] this compound can serve as a starting material to create novel analogues where the phenyl group is part of the glutarimide moiety, potentially altering the binding affinity to CRBN and the subsequent protein degradation profile.
Experimental Rationale: The synthesis of thalidomide analogues from this compound would involve the initial formation of the 3-phenylglutarimide ring, as described in the previous section. This would then be followed by a coupling reaction to attach a suitable phthalimide precursor or a bioisosteric replacement. A common strategy for this is the Mitsunobu reaction or a nucleophilic substitution, depending on the specific functionalities of the two coupling partners.
Protocol 3.1: General Strategy for a 3-Phenylthalidomide Analogue
Materials:
-
3-Phenylpiperidine-2,6-dione (from Protocol 2.1)
-
A suitable N-hydroxyphthalimide or a related electrophile
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware and techniques
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpiperidine-2,6-dione and N-hydroxyphthalimide in anhydrous THF.
-
Add triphenylphosphine to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly, add DIAD or DEAD dropwise to the cooled solution. The reaction is often exothermic and may change color.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3-phenylthalidomide analogue.
Self-Validation and Characterization:
-
In-process Controls: The disappearance of starting materials and the appearance of the product spot on TLC indicate reaction progression.
-
Product Characterization: The final purified compound should be analyzed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the successful coupling and the final structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity of the final compound.
-
Reaction Scheme for a 3-Phenylthalidomide Analogue
Caption: General reaction scheme for a 3-phenylthalidomide analogue.
Chiral Considerations and Resolution Protocols
Scientific Context: The chirality of the glutarimide ring in thalidomide is of utmost importance. The (S)-enantiomer is responsible for the teratogenic effects, while the (R)-enantiomer possesses the desired therapeutic properties.[5] However, the chiral center is prone to in vivo racemization. For novel analogues derived from this compound, it is crucial to separate and evaluate the individual enantiomers to understand their distinct pharmacological and toxicological profiles.
Protocol 4.1: Enzymatic Kinetic Resolution of this compound Esters
Experimental Rationale: Enzymatic resolution is a powerful technique for separating enantiomers under mild conditions. Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[11][12] This allows for the separation of the unreacted ester and the resulting carboxylic acid.
Materials:
-
Racemic dimethyl 3-phenylglutarate
-
Lipase (e.g., from Candida antarctica or Pseudomonas stutzeri)[11]
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Sodium bicarbonate solution
-
Hydrochloric acid
Step-by-Step Methodology:
-
Prepare a suspension of racemic dimethyl 3-phenylglutarate in a phosphate buffer (pH 7.0).
-
Add the lipase to the suspension and stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed mono-acid.
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Extract the reaction mixture with an organic solvent (e.g., tert-butyl methyl ether).
-
Separate the unreacted ester (which will be in the organic layer) from the hydrolyzed mono-acid (which will be in the aqueous layer as a salt).
-
Wash the organic layer with a sodium bicarbonate solution to remove any remaining acidic product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched ester.
-
Acidify the aqueous layer with HCl to pH 2-3 and extract with an organic solvent to isolate the enantiomerically enriched mono-acid.
Protocol 4.2: Chiral HPLC Separation
Experimental Rationale: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used analytical and preparative method for separating enantiomers.[13][14][15][16][17] The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times.
Typical HPLC Conditions:
| Parameter | Description |
| Column | Chiralpak® AD-H or a similar polysaccharide-based CSP |
| Mobile Phase | A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (for acidic analytes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
Methodology:
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each peak.
Comparison of Chiral Resolution Methods
Caption: Comparison of enzymatic and HPLC-based chiral resolution workflows.
Conclusion
This compound stands out as a highly valuable and adaptable precursor for the synthesis of complex and pharmacologically significant molecules. Its utility in constructing phenylglutarimide-based CRBN ligands and novel thalidomide analogues highlights its importance in the ongoing development of targeted protein degraders and immunomodulatory agents. The protocols and technical insights provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound. The critical need to address its stereochemistry through robust resolution techniques is paramount to unlocking the full therapeutic potential of its derivatives while ensuring patient safety. Future explorations will undoubtedly continue to expand the application of this compound in the discovery of new and improved APIs.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl Glutarimide (PG) Library - Enamine [enamine.net]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. This compound | 4165-96-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. mdpi.com [mdpi.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ole.uff.br [ole.uff.br]
- 17. Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for 3-Phenylglutaric acid reactions
An Application Guide to the Experimental Chemistry of 3-Phenylglutaric Acid
Abstract
This compound (3-PGA) is a versatile dicarboxylic acid that serves as a pivotal building block in organic synthesis. Its unique structure, featuring a phenyl group at the C3 position of a glutaric acid backbone, makes it a valuable precursor for a wide range of molecular architectures. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental setup for key reactions involving 3-PGA. We delve into detailed, field-proven protocols for esterification, amidation, and cyclization reactions, explaining the causality behind experimental choices. This guide is designed to ensure scientific integrity through self-validating protocols, authoritative grounding with in-text citations, and clear data visualization to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Utility of this compound
This compound (IUPAC Name: 3-phenylpentanedioic acid) is an organic compound whose derivatives are of significant interest across multiple industries, most notably in pharmaceuticals.[1] It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including selective melatonin receptor agonists and potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation.[2][3] The dicarboxylic acid functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecules.[4]
This guide focuses on the practical application of 3-PGA in common synthetic reactions, providing the foundational knowledge required to manipulate this versatile substrate effectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][5] |
| Molecular Weight | 208.21 g/mol | [1][5] |
| Appearance | Beige to off-white powder/solid | [6][7] |
| Melting Point | 138 - 143 °C | [4][6] |
| Solubility | Very soluble in water | [7] |
| pKa | 4.06 ± 0.10 (Predicted) | [7] |
| CAS Number | 4165-96-2 | [1][5] |
Essential Safety and Handling Protocols
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause skin, eye, and respiratory irritation.[5][6][7] Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[6]
-
Handling: Ensure adequate ventilation. Avoid creating dust. Avoid ingestion, inhalation, and contact with skin, eyes, or clothing.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[6][7]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[6]
-
Key Synthetic Transformations and Detailed Protocols
The two carboxylic acid groups of 3-PGA are the primary sites of reactivity, allowing for derivatization into esters, amides, and cyclic structures like anhydrides and imides.
Fischer-Speier Esterification: Synthesis of 3-Phenylglutarate Esters
Esterification is a fundamental reaction used to protect the carboxylic acid groups, increase lipophilicity, or prepare the molecule for subsequent reactions. The Fischer-Speier method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective approach.[8]
Causality of Experimental Choices:
-
Excess Alcohol: The reaction is reversible. Using the alcohol as the solvent or in large excess shifts the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle.[8][9]
-
Acid Catalyst (e.g., H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]
-
Heat (Reflux): The reaction requires an input of energy to overcome the activation barrier. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent or reagents.[8][9]
Caption: Fischer-Speier Esterification Workflow.
Detailed Protocol: Synthesis of Dimethyl 3-phenylglutarate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.41 g, 0.05 mol).
-
Reagent Addition: Add anhydrous methanol (100 mL). Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC), eluting with a 3:1 hexane:ethyl acetate mixture. The product ester will have a higher Rf value than the starting diacid.
-
Work-up:
-
Allow the flask to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 75 mL), a saturated aqueous solution of NaHCO₃ (2 x 75 mL) to neutralize any remaining acid, and finally with a saturated solution of NaCl (brine, 1 x 50 mL).[8]
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude dimethyl 3-phenylglutarate as an oil. Further purification can be achieved via column chromatography if necessary.
Amide Bond Formation: Accessing Bioactive Derivatives
Amide derivatives of 3-PGA have shown significant biological activity, making their synthesis a key area of interest.[3] Direct reaction between a carboxylic acid and an amine is difficult due to acid-base neutralization.[11] Therefore, the carboxylic acid must first be "activated."
Method 1: Activation via Acyl Chloride
This is a robust, traditional method. The hydroxyl groups of the carboxylic acid are replaced by chlorine atoms using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive acyl chloride intermediate.[11][]
Method 2: Modern Peptide Coupling Reagents
This approach offers milder reaction conditions and is suitable for sensitive substrates. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid in situ, allowing for direct reaction with an amine at room temperature.[11][][13]
Caption: Comparison of Amide Synthesis Workflows.
Detailed Protocol: Synthesis of a Diamide using a Coupling Reagent (EDCI)
-
Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (2.08 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Amine Addition: Add the primary amine (e.g., benzylamine, 2.2 mL, 20 mmol, 2.0 equivalents).
-
Activation: Cool the mixture to 0°C in an ice bath. Add EDCI (4.22 g, 22 mmol, 2.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 2: Comparison of Amidation Methods
| Method | Activating Agent | Conditions | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂, (COCl)₂ | Reflux, then 0°C to RT | High reactivity, cost-effective | Harsh conditions, generates HCl byproduct, not suitable for sensitive molecules |
| Coupling Reagent | EDCI, DCC, HATU | 0°C to RT | Mild conditions, high yields, good for sensitive substrates | More expensive, generates urea byproduct (can be difficult to remove) |
Cyclization Reactions: Forming Anhydrides and Imides
The 1,5-dicarboxylic acid structure of 3-PGA is ideal for forming stable six-membered cyclic structures.
Anhydride Formation: Heating 3-PGA with a dehydrating agent like acetic anhydride readily forms 3-phenylglutaric anhydride. This anhydride is a useful intermediate itself, as it can react with nucleophiles to open the ring, often with regioselectivity.[14]
Imide Formation: Cyclic imides are prevalent pharmacophores in many drugs.[15] They are typically synthesized in a one-pot, two-step process. First, the anhydride is formed (or a pre-formed anhydride is used) and reacted with a primary amine to form an intermediate amic acid. Subsequent heating, often with a catalyst, drives a cyclodehydration reaction to yield the final imide.[15][16]
Caption: Synthetic Pathway to Cyclic Imides from 3-PGA.
Detailed Protocol: One-Pot Synthesis of an N-Substituted 3-Phenylglutarimide
-
Anhydride Formation (Step 1): In a 100 mL flask, suspend this compound (4.16 g, 20 mmol) in acetic anhydride (20 mL). Heat the mixture under reflux for 1 hour.[14]
-
Removal of Excess Reagent: Allow the mixture to cool slightly and remove the excess acetic anhydride and acetic acid byproduct by distillation under reduced pressure.[14] The resulting crude 3-phenylglutaric anhydride can be used directly.
-
Imide Formation (Step 2):
-
Allow the crude anhydride to cool to room temperature.
-
Dissolve the residue in a suitable solvent like 1,4-dioxane or toluene (40 mL).
-
Add a primary amine (e.g., aniline, 1.8 mL, 20 mmol) dropwise. An initial exothermic reaction may occur as the amic acid forms.
-
Heat the resulting mixture to reflux for 3-5 hours to effect the cyclodehydration. A Dean-Stark trap can be used if toluene is the solvent to remove the water byproduct.[8]
-
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization (e.g., from ethanol) or column chromatography.
Analytical Techniques for Reaction Monitoring and Characterization
Proper analytical oversight is crucial for successful synthesis. A combination of techniques should be employed to monitor reaction progress, identify intermediates, and confirm the structure of the final product.[17]
Table 3: Recommended Analytical Methods
| Technique | Application | Key Observables for 3-PGA Reactions |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Change in Rf value as polarity changes (e.g., diacid -> diester). |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of starting materials and products.[17] | ¹H NMR: Disappearance of broad -COOH proton (~12 ppm); appearance of ester -OCH₃ protons (~3.7 ppm) or amide N-H protons (variable). ¹³C NMR: Shift of carbonyl carbon resonance upon conversion from acid to ester or amide. |
| Infrared (IR) Spectroscopy | Confirmation of functional group transformations. | Broad O-H stretch of carboxylic acid (2500-3300 cm⁻¹) disappears. Appearance of ester C=O stretch (~1735 cm⁻¹) or amide C=O stretch (~1650 cm⁻¹). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis, purity assessment, and molecular weight confirmation.[18][19] | Separation of reactants, products, and byproducts. Mass spectrometer provides [M+H]⁺ or [M-H]⁻ ion, confirming the mass of the target compound. |
Conclusion
This compound is a readily accessible and highly adaptable starting material for synthesizing a diverse portfolio of chemical entities. By understanding the mechanisms and carefully controlling the reaction conditions for esterification, amidation, and cyclization, researchers can effectively leverage its synthetic potential. The protocols and insights provided in this guide serve as a robust starting point for professionals in drug discovery and chemical development, enabling the efficient and reliable production of novel 3-PGA derivatives.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 3. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 4165-96-2 [chemicalbook.com]
- 5. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]
- 16. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phenomenex.com [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Phenylglutaric Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Phenylglutaric acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Achieving high yields and purity is critical for downstream applications. This document provides a structured approach to the synthesis, moving from strategic planning to detailed, hands-on problem-solving.
I. Overview of Synthetic Strategies
The synthesis of this compound (C₁₁H₁₂O₄)[2] typically involves a multi-step process. The most common and scalable strategies are based on the principles of Knoevenagel condensation followed by a Michael addition.[3][4] These reactions build the carbon skeleton, which is then subjected to hydrolysis and decarboxylation to yield the final dicarboxylic acid.
The general workflow can be visualized as follows:
Caption: General workflow for this compound synthesis.
Understanding the nuances of each step is key to maximizing the overall yield. The following sections address common questions and specific troubleshooting scenarios.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
The most robust and frequently cited method involves a three-step sequence:
-
Knoevenagel Condensation: Reaction of benzaldehyde with an active methylene compound like diethyl malonate or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine or an ammonium salt.[5][6]
-
Michael Addition: The resulting α,β-unsaturated intermediate undergoes a conjugate addition with a second equivalent of the active methylene compound's nucleophile.[7][8]
-
Hydrolysis and Decarboxylation: The tetra-substituted intermediate is hydrolyzed using a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), followed by acidification and heating to induce decarboxylation, yielding this compound.[4]
This sequence provides a reliable pathway with generally good yields and readily available starting materials.
Q2: Why is a weak base like piperidine preferred for the Knoevenagel condensation?
The Knoevenagel condensation is an aldol-type reaction.[9] A weak base is crucial because it is sufficiently basic to deprotonate the active methylene compound (e.g., diethyl malonate) to form the required nucleophile (enolate), but not so strong as to promote the self-condensation of benzaldehyde (which lacks α-hydrogens and cannot self-condense via the typical aldol pathway, but can undergo the Cannizzaro reaction under strong basic conditions). Using a strong base like sodium ethoxide could lead to undesired side reactions, reducing the yield of the target intermediate.[5]
Q3: Can the Knoevenagel and Michael addition steps be performed in a single pot?
Yes, a "one-pot" procedure is often feasible and advantageous as it avoids the isolation and purification of the intermediate benzylidenemalonate. By carefully controlling the stoichiometry (e.g., using slightly more than two equivalents of the malonate derivative per equivalent of benzaldehyde) and reaction conditions, the Michael addition can proceed in the same reaction vessel after the initial condensation is complete. This approach is described in various patents and can improve process efficiency.[4]
Q4: What are the main challenges in the final hydrolysis and decarboxylation step?
The primary challenges are ensuring complete hydrolysis of all four ester/nitrile groups and controlling the decarboxylation to avoid side reactions. Incomplete hydrolysis results in a mixture of partially hydrolyzed products that are difficult to separate from the final diacid. Overly harsh conditions (very high temperatures) can sometimes lead to the formation of 3-phenylglutaric anhydride through intramolecular dehydration of the product, especially during workup if residual acid catalyst is present.[10][11]
III. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: Troubleshooting logic for key synthesis stages.
A. Knoevenagel Condensation & Michael Addition Stage
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials (TLC analysis shows mostly benzaldehyde). | 1. Inactive Catalyst: The amine catalyst (e.g., piperidine) may have degraded. 2. Insufficient Heating: The reaction temperature is too low to overcome the activation energy. 3. Water Contamination: Excess water can interfere with the catalyst and reaction equilibrium. | 1. Use freshly opened or distilled piperidine. 2. Ensure the reaction mixture is maintained at the specified temperature (e.g., reflux). Use a heating mantle with a temperature controller. 3. Use anhydrous solvents and reagents where specified. If a Dean-Stark trap is used, ensure it is functioning correctly to remove water. |
| Formation of a significant amount of side products. | 1. Incorrect Stoichiometry: An incorrect ratio of benzaldehyde to the malonate derivative can lead to incomplete reaction or side reactions. 2. Base is too strong: Using a strong base can cause side reactions. | 1. Carefully measure all reagents. A common ratio is 1 equivalent of benzaldehyde to 2.1-2.2 equivalents of the malonate derivative for a one-pot procedure. 2. Ensure a weak amine base is used as the catalyst, as discussed in the FAQs.[5] |
| Reaction mixture becomes a thick, intractable solid. | Premature Product Precipitation: The intermediate or final adduct of the Michael addition may be precipitating from the solvent at the reaction temperature. | Add more solvent to the reaction mixture to maintain solubility. Select a solvent with a higher boiling point if appropriate for the reaction temperature. |
B. Hydrolysis & Decarboxylation Stage
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Final product is an oil or gum, not a solid. | 1. Incomplete Hydrolysis: One or more ester or nitrile groups have not been hydrolyzed, leading to a mixture of compounds with a depressed melting point. 2. Incomplete Decarboxylation: The intermediate tricarboxylic acid is still present. | 1. Increase the duration of the hydrolysis reflux (e.g., from 6 hours to 10-12 hours). Monitor the reaction progress by taking small aliquots, acidifying them, extracting, and analyzing by TLC. 2. Ensure the acid or base solution is sufficiently concentrated. For acid hydrolysis, concentrated HCl (35-37%) is effective.[4] Adding a co-solvent like acetic acid can improve solubility and aid hydrolysis.[10] |
| Low yield after workup and extraction. | 1. Incomplete Extraction: The dicarboxylic acid may have significant solubility in the aqueous layer, especially if the pH is not sufficiently acidic. 2. Emulsion Formation: Formation of a stable emulsion during extraction can lead to significant product loss. | 1. Adjust the pH of the aqueous layer to <1-2 with concentrated HCl before extraction. Use a generous amount of a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and perform multiple extractions (e.g., 3-5 times).[10] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
| Product isolated is 3-Phenylglutaric Anhydride instead of the diacid. | Intramolecular Dehydration: Excessive heating during the final stages of solvent removal after an acidic workup can cause the diacid to cyclize.[12][13] | Remove the extraction solvent under reduced pressure using a rotary evaporator with a water bath temperature below 50-60 °C. Avoid distilling to complete dryness under high heat. If anhydride formation is suspected, it can be hydrolyzed back to the diacid by warming gently with water. |
IV. Detailed Experimental Protocol (Example)
This protocol is a representative example adapted from common literature procedures for the synthesis of this compound via a one-pot Knoevenagel-Michael reaction, followed by hydrolysis.
Step 1: One-Pot Condensation and Addition
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (10.6 g, 0.10 mol), diethyl malonate (35.2 g, 0.22 mol), and ethanol (50 mL).
-
Add piperidine (1.0 mL) as a catalyst.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The progress can be monitored by TLC (thin-layer chromatography) until the benzaldehyde spot has disappeared.
-
After cooling to room temperature, the reaction mixture containing the intermediate adduct is carried forward directly to the next step.
Step 2: Hydrolysis and Decarboxylation
-
To the cooled reaction mixture from Step 1, slowly add a solution of sodium hydroxide (24.0 g, 0.60 mol) in water (100 mL). Caution: This is an exothermic reaction.
-
Heat the resulting mixture to reflux for 8-10 hours to ensure complete hydrolysis of the four ester groups. A homogeneous solution should be obtained.
-
Cool the reaction mixture in an ice bath. Carefully and slowly acidify with concentrated hydrochloric acid (approx. 60 mL) until the pH is < 1. A white precipitate of this compound should form.
-
Heat the acidified mixture gently to 50-60 °C for 30 minutes to ensure complete decarboxylation (evolution of CO₂ may be observed).
-
Cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
Step 3: Purification
-
Collect the crude solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product. A common and effective solvent is hot water. Toluene can also be used. Dissolve the solid in a minimum amount of boiling solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
The expected yield of pure this compound (m.p. ~140-143 °C) should be in the range of 70-85%.
V. References
-
BOC Sciences. CAS 4165-96-2 this compound. Available at: --INVALID-LINK--
-
ChemicalBook. This compound | 4165-96-2. Available at: --INVALID-LINK--
-
Google Patents. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof. Available at: --INVALID-LINK--
-
ChemicalBook. 3-methyl-3-phenylglutaric acid synthesis. Available at: --INVALID-LINK--
-
Organic Syntheses. α-PHENYLGLUTARIC ANHYDRIDE. Coll. Vol. 4, p.790 (1963); Vol. 30, p.80 (1950). Available at: --INVALID-LINK--
-
ResearchGate. Synthetic procedure step 1: reaction between this compound and.... Available at: --INVALID-LINK--
-
Wikipedia. Knoevenagel condensation. Available at: --INVALID-LINK--
-
Anbu Chem. Cas 4165-96-2 | this compound. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
ChemRxiv. A Visible Light Driven Direct synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. Available at: --INVALID-LINK--
-
Mol-Instincts. This compound 4165-96-2 wiki. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: --INVALID-LINK--
-
ResearchGate. The Knoevenagel Condensation. Available at: --INVALID-LINK--
-
Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Coll. Vol. 4, p.616 (1963); Vol. 33, p.50 (1953). Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Michael Addition. Available at: --INVALID-LINK--
-
ResearchGate. Proposed mechanism for direct synthesis of anhydrides (III ) from carboxylic acids. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound | 4165-96-2. Available at: --INVALID-LINK--
-
YouTube. Knoevenagel condensation. Available at: --INVALID-LINK--
-
CP Lab Safety. This compound, 95% Purity, C11H12O4, 25 grams. Available at: --INVALID-LINK--
-
Stenutz. 3-phenylglutaric anhydride. Available at: --INVALID-LINK--
-
Google Patents. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid. Available at: --INVALID-LINK--
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael Addition [organic-chemistry.org]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-phenylglutaric anhydride [stenutz.eu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Phenylglutaric Acid
Welcome to the dedicated technical support guide for navigating the common and complex purification challenges of 3-Phenylglutaric acid. This resource is designed for researchers, chemists, and drug development professionals who handle this versatile compound. As a key intermediate in various synthetic processes, including the preparation of pharmaceutical ingredients, achieving high purity of this compound is paramount.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound. The answers provide not only solutions but also the underlying chemical principles to empower your experimental design.
Q1: My isolated this compound has a low and broad melting point (e.g., below 135°C). What is the likely cause and how can I fix it?
A low or broad melting point is a classic indicator of impurities. The literature value for pure this compound is typically in the range of 140-143°C.[1][2] Deviation from this suggests the presence of contaminants, which could include:
-
Residual Solvents: Incomplete drying can leave behind solvents from the reaction or a previous workup step.
-
Unreacted Starting Materials: If synthesized via hydrolysis of a nitrile or ester, residual starting material is a common impurity.[3]
-
Synthetic By-products: Depending on the synthetic route, various side-products may be present.
-
Water: this compound is a dicarboxylic acid and can be hygroscopic.
Recommended Solution: Recrystallization
Recrystallization is the most effective method for removing these types of impurities. The key is selecting an appropriate solvent system. Given that the crude product is often a tan or light beige powder, a decolorization step may also be necessary.[4]
-
Solvent Choice: Water can be an excellent choice for recrystallizing polar compounds like dicarboxylic acids.[5][6] However, reports state this compound is "very soluble" in water, which might lead to low recovery.[4][7] A mixed solvent system, such as ethyl acetate/hexane or an alcohol/water mixture, often provides the ideal solubility profile—good solubility in the hot solvent and poor solubility when cold.[5][8]
-
Procedure: A detailed protocol for recrystallization is provided in Section 3.
Q2: My this compound is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I prevent it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.
Causality & Prevention:
-
Solution Cooled Too Rapidly: Fast cooling can cause the concentration of the solute to exceed its saturation point suddenly, leading to the formation of a liquid phase instead of an ordered crystal lattice.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, cooling can be gradually continued in an ice bath.
-
-
Inappropriate Solvent: The solvent may be too poor for the compound, causing it to crash out of solution.
-
Solution: Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the oily mixture and heat until the oil dissolves. Then, proceed with slow cooling.
-
-
High Impurity Load: A high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Solution: Perform a preliminary purification step, such as an acid-base extraction (see Q4), to remove the bulk of neutral or basic impurities before attempting recrystallization.
-
Q3: I'm struggling to remove a persistent yellow or tan color from my product. What is the best approach?
Color in organic compounds often arises from conjugated, high-molecular-weight by-products formed during the synthesis. These are typically present in very small amounts but are highly chromophoric.
Recommended Solution: Activated Charcoal Treatment
Activated charcoal (decolorizing carbon) is highly effective at adsorbing these colored impurities due to its extremely high surface area.
-
Mechanism: The large, flat, aromatic surfaces of the impurities adsorb onto the surface of the activated carbon, allowing them to be removed by filtration.
-
Protocol:
-
Dissolve the impure this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow the boiling to subside.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Caution: Adding charcoal to a boiling solution will cause violent frothing.
-
Reheat the mixture to a gentle boil for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal, as detailed in the protocol in Section 3.[9] The resulting filtrate should be colorless.
-
Q4: My synthesis involves the saponification (base hydrolysis) of a diester of this compound. How do I effectively separate my product from the unreacted starting ester?
This is a common scenario where the product (a dicarboxylic acid) has vastly different chemical properties from the starting material (a neutral ester). This difference can be exploited for a highly efficient separation.
Recommended Solution: Acid-Base Extraction
-
Principle: Carboxylic acids are acidic and will be deprotonated by a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form a water-soluble carboxylate salt. Neutral organic compounds, like esters, will not react and will remain dissolved in an organic solvent. This allows for a clean separation based on solubility.
-
Workflow:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel and extract with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The deprotonated 3-phenylglutarate salt will move into the aqueous layer.
-
Separate the layers. The organic layer contains the unreacted ester and can be discarded.
-
Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is ~1-2.
-
The protonated this compound will precipitate out of the aqueous solution as a solid.
-
Collect the pure solid product by vacuum filtration.
-
Q5: For a pharmaceutical application, I need to resolve the racemic mixture of this compound into its individual enantiomers. What is the standard laboratory method for this?
Separating enantiomers, a process known as chiral resolution, is a critical step when the biological activity of a molecule is stereospecific. The most common method for resolving a racemic acid is through the formation of diastereomeric salts.[10]
Recommended Solution: Diastereomeric Salt Crystallization
-
Principle: Enantiomers have identical physical properties and cannot be separated by standard techniques like recrystallization. However, when a racemic acid (a mixture of R- and S-enantiomers) is reacted with a single enantiomer of a chiral base (e.g., S-amine), it forms a mixture of two diastereomeric salts: (R-acid, S-base) and (S-acid, S-base). Diastereomers have different physical properties, including solubility.[10]
-
Common Resolving Agents: For resolving chiral acids, common chiral bases include (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine.[10]
-
General Procedure:
-
React the racemic this compound with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a single enantiomer of a chiral amine in a suitable solvent (e.g., ethanol).
-
One diastereomeric salt will be less soluble and will preferentially crystallize from the solution upon cooling.
-
Collect these crystals by filtration.
-
To recover the enantiomerically enriched acid, suspend the salt crystals in water and acidify with a strong acid. This protonates the carboxylate and the chiral amine, breaking the salt.
-
The enantiomerically enriched this compound can then be extracted into an organic solvent, leaving the water-soluble ammonium salt of the resolving agent behind.
-
Section 2: Quick Troubleshooting Guide
This table provides a summary of common problems and their solutions for rapid reference.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or Broad Melting Point | Presence of impurities, residual solvent. | Perform recrystallization; ensure product is thoroughly dried under vacuum. |
| Oily or Gummy Product | Solution cooled too quickly; solvent is too "poor"; high impurity load. | Cool solution slowly; use a mixed-solvent system; perform a pre-purification step like acid-base extraction. |
| Persistently Colored Product | Presence of highly conjugated by-products. | Treat the hot recrystallization solution with activated charcoal before filtration.[9] |
| Very Low Yield after Recrystallization | Too much solvent used; premature crystallization during hot filtration; product is too soluble in the chosen solvent. | Use the absolute minimum amount of hot solvent; pre-heat filtration apparatus; use a more suitable solvent or mixed-solvent system. |
| Starting Ester Contamination | Incomplete hydrolysis reaction. | Purify via acid-base extraction to separate the acidic product from the neutral ester. |
Section 3: Key Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol provides a general workflow. The solvent choice must be optimized for your specific crude product.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where it is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a boil with gentle swirling. Continue adding small portions of hot solvent until the solid is just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for another 5-10 minutes.
-
Hot Filtration: Pre-heat a funnel (stemless or short-stemmed) and a new, clean receiving flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove any insoluble impurities (or charcoal). This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.
Section 4: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the logical steps for purifying crude this compound.
Caption: Workflow for Recrystallization.
Diagram 2: Troubleshooting Decision Tree
This chart helps diagnose common purification issues and guides you to the correct solution.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. This compound | 4165-96-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 7. This compound(4165-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Phenylglutaric Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Phenylglutaric acid. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating common byproducts encountered during synthesis and reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you in your experimental work.
Section 1: Frequently Asked Questions - Common Byproducts & Formation Mechanisms
This section addresses the most common impurities and their origins. Understanding why a byproduct forms is the first step toward preventing it.
Q1: What is the most common byproduct I should expect when working with this compound, especially when applying heat?
A1: The most prevalent byproduct, particularly under thermal stress or in the presence of dehydrating agents, is 3-Phenylglutaric anhydride .
-
Causality & Mechanism: this compound is a dicarboxylic acid, meaning it has two carboxylic acid functional groups (-COOH). These groups can react with each other in an intramolecular dehydration reaction. The proximity of the two carboxyl groups allows for the formation of a stable six-membered ring structure, which is thermodynamically favorable. Heat provides the necessary activation energy for this cyclization to occur, eliminating a molecule of water. The use of reagents like acetic anhydride or thionyl chloride will also readily facilitate this transformation.[1][2]
-
Key Identifier: The molecular weight of 3-Phenylglutaric anhydride is 190.20 g/mol , a decrease from the 208.21 g/mol of the starting acid, corresponding to the loss of a water molecule (18.015 g/mol ).[3][4] This mass difference is a critical diagnostic tool in mass spectrometry.
Q2: I'm running a reaction at high temperatures and notice gas evolution. My final product's molecular weight is significantly lower than expected. What could be happening?
A2: You are likely observing decarboxylation , the loss of carbon dioxide (CO₂). This is another common thermal decomposition pathway for carboxylic acids.
-
Causality & Mechanism: At elevated temperatures, typically in the range of 80-200°C (and sometimes catalyzed by acid), the carboxylic acid groups can become unstable and release CO₂.[5] For this compound, this can happen in one of two ways:
-
Single Decarboxylation: Loss of one CO₂ molecule (44.01 g/mol ) would yield 4-phenylbutanoic acid.
-
Double Decarboxylation: Loss of both CO₂ molecules would yield 1-phenylpropane.
-
-
Troubleshooting Insight: The propensity for decarboxylation is highly dependent on the reaction conditions, including temperature, pressure, and the presence of catalysts.[5][6][7] If your goal is to avoid this, carefully controlling the reaction temperature is critical. If decarboxylation is desired, specific catalysts and conditions can be employed to drive the reaction.[6]
Q3: My reaction involves an alcohol as a solvent or reagent. I'm seeing a new, less polar spot on my TLC plate. What is this likely to be?
A3: You are most likely forming an ester byproduct .
-
Causality & Mechanism: This is a classic Fischer esterification reaction. In the presence of an acid catalyst (which can be the this compound itself, or an added acid), one or both of the carboxylic acid groups can react with the alcohol to form an ester, eliminating water.
-
Example: If using methanol (CH₃OH) as a solvent, you could form the mono-methyl ester or the di-methyl ester of this compound.
-
Analytical Signature: Esterification increases the molecular weight but decreases the polarity of the molecule. This is why it appears as a higher-running (less polar) spot on a normal-phase TLC plate. In an HPLC analysis, this would typically result in a longer retention time on a reverse-phase (C18) column.[8]
Section 2: Analytical & Identification Workflows
Effective troubleshooting requires a systematic analytical approach. This section provides guidance on using common laboratory techniques to identify unknown impurities.
Q4: My ¹H NMR spectrum of a this compound sample has unexpected peaks. How can I begin to identify the impurity?
A4: A logical workflow is essential for identifying unknown peaks in an NMR spectrum. Start by comparing your crude spectrum to a reference spectrum of pure this compound.[9][10] Then, systematically evaluate common possibilities.
Troubleshooting Workflow for NMR Impurity Identification
Caption: A systematic workflow for identifying unknown byproducts.
Common NMR Signatures for Byproducts:
| Byproduct | Key ¹H NMR Signal Characteristics | Rationale |
| 3-Phenylglutaric Anhydride | The methylene protons (CH₂) adjacent to the carbonyl groups will shift downfield (to a higher ppm value) compared to the acid due to the electron-withdrawing nature of the anhydride ring. The broad carboxylic acid protons (~12 ppm) will disappear. | The change in the electronic environment around the protons leads to a predictable shift in their resonance frequency. |
| Decarboxylation Product | Appearance of new aliphatic signals corresponding to the new structure (e.g., 4-phenylbutanoic acid). The integration ratio of aromatic to aliphatic protons will change significantly. | The fundamental carbon skeleton of the molecule has changed, leading to a completely different NMR fingerprint. |
| Ester Byproduct | Appearance of a new singlet (for a methyl ester) or multiplet (for other alkyl esters) in the 3.5-4.5 ppm region. The integration of this new signal will correlate with the number of ester groups formed. | The protons on the alcohol portion of the ester have a characteristic chemical shift that is easily distinguished. |
| Residual Solvents | Sharp, characteristic singlets or multiplets corresponding to common lab solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.30 ppm in CDCl₃).[11] | Solvents are a very common source of impurity peaks and should always be checked against reference tables.[11] |
Q5: What is a good starting point for developing an HPLC method to separate this compound from its potential byproducts?
A5: A reverse-phase HPLC (RP-HPLC) method is the most robust starting point. This compound and its common byproducts have sufficient polarity differences to be resolved effectively on a C18 column.
-
Principle of Separation: In RP-HPLC, the stationary phase (the column) is non-polar (like C18), and the mobile phase is polar. Less polar compounds interact more strongly with the column and thus have a longer retention time.
-
Expected Elution Order: this compound (most polar) -> 3-Phenylglutaric anhydride -> Ester byproducts (least polar).
-
-
Self-Validation: The logic of the separation is self-validating. If you observe a peak that elutes after the main acid peak, it is axiomatically a less polar impurity, which strongly supports the hypothesis of it being an anhydride or an ester.
See the "Protocols" section below for a detailed starting method.
Section 3: Mitigation & Prevention Strategies
Q6: How can I prevent the formation of 3-Phenylglutaric anhydride during my reaction?
A6: Preventing anhydride formation revolves around controlling the reaction conditions to avoid intramolecular dehydration.
-
Temperature Control: Avoid excessive heating. If the desired reaction can proceed at a lower temperature, even if it takes longer, the yield of the desired product will likely be higher relative to the anhydride.
-
Avoid Dehydrating Agents: If your reaction does not require a dehydrating agent (like DCC, acetic anhydride, or P₂O₅), do not use one.[2][12]
-
pH Control: In aqueous workups, avoid strongly acidic conditions at elevated temperatures, as this can catalyze the dehydration.
-
Immediate Workup: Do not let reaction mixtures stand for extended periods at high temperatures after completion. Proceed to workup and purification promptly.
Q7: My product is contaminated with the anhydride. What is the best way to remove it?
A7: You can leverage the chemical differences between the acid and the anhydride for purification.
-
Aqueous Base Wash: The most effective method is an extraction with a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate solution).
-
Mechanism: The dicarboxylic acid is acidic and will be deprotonated by the base, forming a water-soluble carboxylate salt. The anhydride, being neutral and less reactive, will remain in the organic layer.[13]
-
Procedure: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic solution several times with the aqueous base. The aqueous layers will contain the desired product as a salt. Combine the aqueous layers and re-acidify with a strong acid (e.g., HCl) to precipitate the pure this compound, which can then be collected by filtration.
-
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point for assessing the purity of this compound and detecting common, less-polar byproducts.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid modifier ensures the carboxylic acid groups are protonated for better retention and peak shape.[14]
-
Mobile Phase B (Organic): Acetonitrile
-
-
Gradient Elution Program:
-
A gradient is recommended to ensure elution of both polar and non-polar compounds in a reasonable time.[15]
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for general detection) and 254 nm (for aromatic ring)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 mixture of water and acetonitrile. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.
-
Workflow for Method Application
Caption: HPLC analysis workflow from sample prep to quantification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 3. 3-phenylglutaric anhydride [stenutz.eu]
- 4. scbt.com [scbt.com]
- 5. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 6. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. This compound(4165-96-2) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. agilent.com [agilent.com]
- 15. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Technical Support Center: 3-Phenylglutaric Acid Storage and Stability
Welcome to the technical support center for 3-Phenylglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the storage and degradation of this compound. Our goal is to ensure the integrity of your experiments by preserving the quality of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage, this compound should be kept in a tightly sealed container at ambient room temperature (18-25°C) in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from moisture, as it is known to be hygroscopic.[2]
Q2: I need to store this compound for several months. What are the optimal long-term storage conditions?
For long-term stability, store this compound in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a reduced temperature of 2-8°C.[3] This minimizes the risk of thermal degradation and moisture absorption over extended periods.
Q3: What type of container is best for storing this compound?
Use containers made of materials resistant to corrosion and chemical reactions, such as high-density polyethylene (HDPE), polypropylene, or glass.[4] Ensure the container is in good condition, free from cracks or other damage, and can be sealed tightly to prevent exposure to air and humidity.[4]
Q4: I've noticed the this compound powder has clumped together. What does this mean and is it still usable?
Clumping is a strong indicator of moisture absorption due to its hygroscopic nature.[2] While the compound may not be fully degraded, its purity is compromised. It is highly recommended to perform an analytical check (e.g., by HPLC or NMR) to assess its integrity before use in sensitive applications. To prevent this, always store it in a desiccator or a controlled low-humidity environment.
Q5: Are there any chemicals that should not be stored near this compound?
Yes. This compound is incompatible with strong oxidizing agents.[5] Store it separately from these substances to avoid potentially hazardous reactions. Additionally, segregate it from bases and other reactive compounds.[6]
Troubleshooting Guide: Degradation Issues
This section addresses specific problems that may arise during the storage and handling of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Symptom: You observe a decrease in the expected yield or efficacy in your reactions, or there is significant variability between experimental runs using the same batch of this compound.
-
Potential Cause: This is often a sign of chemical degradation. The primary degradation pathways for this compound under improper storage conditions are hydrolysis and oxidation.
-
Scientific Explanation:
-
Hydrolysis: As a dicarboxylic acid, this compound can be susceptible to intramolecular dehydration to form its cyclic anhydride, especially if exposed to heat.[7] While the reaction with water (hydrolysis) is generally slow, the presence of acidic or basic contaminants can catalyze this process.[8][9]
-
Oxidation: The phenyl group can be susceptible to oxidation, potentially leading to ring-opening or the formation of phenolic impurities.[10][11][12] This can be accelerated by exposure to light, air (oxygen), and certain metal ions.
-
-
Troubleshooting Protocol:
-
Verify Storage Conditions:
-
Confirm that the compound has been stored in a tightly sealed container in a cool, dry, and dark place.
-
Check for any signs of moisture ingress (clumping, discoloration).
-
-
Analytical Purity Assessment:
-
Objective: To quantify the purity of the this compound and identify any potential degradation products.
-
Methodology:
-
Prepare a standard solution of your this compound in a suitable solvent (e.g., Methanol, DMSO).[2]
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[13][14]
-
Compare the resulting chromatogram to a reference standard or a previously analyzed "good" batch. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information to identify degradation products.[14][15]
-
-
-
Corrective Actions:
-
If degradation is confirmed, discard the compromised batch.
-
Review and reinforce proper storage protocols with all lab personnel. Implement the use of desiccators for storage.
-
-
Issue 2: Discoloration of the this compound Powder
-
Symptom: The typically white to off-white powder has developed a tan or yellowish hue.[1]
-
Potential Cause: Discoloration is often a visual indicator of oxidative degradation or the presence of impurities.
-
Scientific Explanation: Oxidation of the aromatic ring or other susceptible parts of the molecule can lead to the formation of chromophores, which absorb light and cause the material to appear colored. This can be initiated by prolonged exposure to air and/or light.
-
Troubleshooting Protocol:
-
Immediate Segregation: Isolate the discolored batch to prevent its accidental use.
-
Assess the Extent of Discoloration: Note if the color change is uniform or localized.
-
Analytical Investigation:
-
Objective: To identify the chemical nature of the colored impurities.
-
Methodology:
-
Perform HPLC analysis as described in the previous section. Pay close attention to any new peaks in the chromatogram.
-
Use a photodiode array (PDA) detector if available to obtain the UV-Vis spectrum of the impurity peaks, which can help in their identification.
-
For a more detailed structural analysis, techniques like LC-MS/MS or NMR can be employed to characterize the degradation products.[14]
-
-
-
Preventative Measures:
-
Store this compound in amber glass vials or other opaque containers to protect it from light.
-
For highly sensitive applications, consider storing the compound under an inert gas.
-
-
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Ambient (18-25°C) for short-term; 2-8°C for long-term.[1][3] | Minimizes thermal degradation and moisture effects. |
| Atmosphere | Tightly sealed container; Inert gas (Argon, Nitrogen) for long-term. | Prevents oxidation and moisture absorption. |
| Light | Store in the dark or in an opaque/amber container. | Prevents light-induced degradation. |
| Humidity | Store in a dry environment; use of a desiccator is recommended. | This compound is hygroscopic.[2] |
| Container | Glass, HDPE, or polypropylene.[4] | Ensures chemical compatibility and prevents contamination. |
Visualizing Degradation & Workflow
To better understand the potential degradation pathways and the recommended workflow for troubleshooting, the following diagrams are provided.
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Workflow for Suspected Degradation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 4165-96-2 [chemicalbook.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 5. This compound(4165-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 7. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Side-chain oxidation of some phenyl-substituted alcohols in aqueous solution: Formation and fragmentation of radical-cations | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound(4165-96-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Improving the Stereoselectivity of 3-Phenylglutaric Acid Reactions
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing stereoselective reactions involving 3-phenylglutaric acid (PGA) and its derivatives. This compound, with its C11H12O4 formula, is a crucial building block in pharmaceuticals and polymer production[1][2][3]. Controlling the stereochemistry of its reactions is paramount for synthesizing specific, active pharmaceutical ingredients (APIs) and advanced materials[4].
This support center moves beyond simple protocols to explain the fundamental principles governing stereoselectivity. We address common experimental failures in a direct question-and-answer format, providing logical, field-tested solutions to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses high-level questions regarding the principles of stereocontrol in the context of this compound.
Q1: What is the difference between enantioselectivity and diastereoselectivity in reactions with this compound?
A: The distinction lies in the type of stereoisomers produced.
-
Enantioselective reactions produce a preference for one enantiomer over its mirror image[5]. This is relevant when starting with an achiral or prochiral substrate and creating the first stereocenter. For instance, the asymmetric reduction of a ketone derivative of PGA using a chiral catalyst would be enantioselective. The effectiveness of such a reaction is measured by enantiomeric excess (% ee) [6].
-
Diastereoselective reactions create a preference for one diastereomer over another[7]. This typically occurs when a molecule that already contains a stereocenter undergoes a reaction that creates a new one. For example, if you attach a chiral auxiliary to this compound and then perform a reaction at an adjacent carbon, the existing chiral center on the auxiliary will direct the formation of the new stereocenter, leading to an unequal mixture of diastereomers[7]. This is measured by diastereomeric ratio (d.r.) or diastereomeric excess (% de) .
Q2: What are the primary strategies for inducing stereoselectivity in reactions involving PGA and its derivatives?
A: There are three main strategies, each with distinct advantages:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the PGA substrate. Its inherent chirality directs subsequent reactions in a diastereoselective manner. Afterwards, the auxiliary is cleaved and can often be recovered[8][9]. Evans oxazolidinones and pseudoephedrine are common examples[].
-
Asymmetric Catalysis: A small, catalytic amount of a chiral substance (like a metal complex with a chiral ligand or an organocatalyst) is used to favor the formation of one enantiomer over the other[11][12]. This approach is highly efficient as a single catalyst molecule can generate many product molecules[12].
-
Enzymatic Resolution: Enzymes, which are inherently chiral catalysts, are used to selectively react with one enantiomer in a racemic mixture of a PGA derivative. This allows for the separation of the two enantiomers, as the reacted and unreacted materials can be separated[13][14][15]. This is a form of kinetic resolution[7].
Q3: How does steric hindrance primarily influence the stereochemical outcome of a reaction?
A: Steric hindrance is one of the most powerful tools for controlling stereoselectivity. It refers to the spatial crowding around a reaction center that hinders the approach of a reagent[5]. In asymmetric synthesis, a chiral auxiliary or catalyst will have bulky groups strategically positioned to block one face of the molecule (e.g., the prochiral plane of an enolate). This forces the incoming reagent to attack from the less hindered face, leading to the preferential formation of one stereoisomer[16]. The larger the difference in steric bulk between the two faces, the higher the resulting stereoselectivity.
Part 2: Troubleshooting Guide: Common Experimental Issues
This guide provides direct answers to specific problems you may encounter in the lab.
Issue 1: Low or Inconsistent Stereoselectivity (Both % ee and d.r.)
Q: My enantiomeric excess (% ee) or diastereomeric ratio (d.r.) is significantly lower than reported in the literature. What is the very first thing I should check?
A: Before questioning your reaction chemistry, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[17][18]. An unvalidated method can give misleading results.
Key Validation Steps:
-
Resolution (Rs): Ensure you have baseline separation between the stereoisomer peaks. An Rs value greater than 1.5 is required for accurate quantification[17].
-
Accuracy: Prepare and analyze standards with a known ratio of stereoisomers (e.g., 90:10, 75:25, 50:50 racemic mixture) to confirm your method measures the correct values.
-
Precision: Inject the same sample multiple times (e.g., 6 injections) to ensure the results are consistent and the relative standard deviation (RSD) is low (typically <2%)[17].
-
Linearity: Check that the detector response is linear for both stereoisomers across a range of concentrations. It's a common error to assume equal response factors (e.g., UV absorbance) for different stereoisomers[17].
Q: My analytical method is validated, but my stereoselectivity is still poor and inconsistent between runs. What should I investigate next?
A: The next critical area to scrutinize is the quality of your reagents and the reaction environment. Asymmetric reactions are extremely sensitive to trace impurities and environmental conditions[17][19].
Reagent & Environment Checklist:
-
Substrate Purity: Impurities in your this compound or its derivative can interfere with the reaction. Consider repurifying your starting material via recrystallization or chromatography.
-
Solvent Quality: Always use high-purity, anhydrous solvents. Trace amounts of water can quench organometallic reagents or interfere with catalyst function, drastically reducing selectivity[19].
-
Reagent Integrity: Ensure bases, organometallics, and other reagents are fresh and have been stored correctly.
-
Inert Atmosphere: Many stereoselective reactions must be performed under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware to exclude moisture and oxygen[19].
Q: I've confirmed my reagents are pure and conditions are anhydrous. Could my reaction parameters be the cause of low selectivity?
A: Absolutely. The physical conditions of the reaction are critical.
-
Temperature Control: Stereoselectivity is highly dependent on temperature. Lower temperatures often lead to higher selectivity because the small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Ensure your cooling bath is stable and monitor the internal reaction temperature, not just the bath temperature[19].
-
Rate of Addition: Slow addition of reagents can be crucial, especially when forming kinetic enolates or when the reaction is highly exothermic.
-
Concentration: Reaction concentration can influence aggregation states of reagents and catalysts, which in turn can affect the stereochemical outcome.
Issue 2: Problems with Chiral Auxiliaries
Q: I'm attempting a diastereoselective ring-opening of 3-phenylglutaric anhydride with a chiral alcohol, but I'm getting a nearly 1:1 mixture of diastereomers. Why?
A: This is a common issue that can stem from several factors. The reaction of 3-phenylglutaric anhydride with a chiral nucleophile like (-)-menthol is a classic method to achieve stereocontrol[20]. Poor results often point to:
-
Lack of Kinetic Control: The ring-opening of an anhydride can be reversible under certain conditions, leading to thermodynamic equilibration and loss of selectivity. Ensure the reaction is run at a sufficiently low temperature and quenched once complete.
-
Poor Facial Discrimination: The chiral auxiliary may not be providing a strong enough steric or electronic bias to effectively differentiate between the two carbonyl groups of the anhydride. This could mean a different, perhaps bulkier, auxiliary is needed.
-
Reaction with Impurities: If the anhydride has partially hydrolyzed back to the diacid, this can complicate the reaction profile. Ensure you are using pure 3-phenylglutaric anhydride[21][22].
Issue 3: Challenges in Asymmetric Catalysis & Enzymatic Resolution
Q: My asymmetric catalytic reaction is sluggish and gives low % ee. What are potential causes?
A: Low yield and low enantioselectivity are often linked in catalytic systems[19].
-
Catalyst Poisoning: Trace impurities (sulfur, water, oxygen) can deactivate the catalyst. Rigorous purification of substrates and solvents is essential.
-
Substrate Mismatch: Not all substrates work well with a given catalytic system. The this compound scaffold may not be an ideal fit for a catalyst that was optimized for a different class of molecules[23].
-
Incorrect Ligand-to-Metal Ratio: For metal-based catalysts, the precise ratio of the chiral ligand to the metal precursor is critical for forming the active catalytic species.
-
Incomplete Catalyst Formation: If the active catalyst is formed in situ, ensure the pre-formation step is allowed to proceed to completion before adding the substrate[19].
Q: My enzymatic resolution of a racemic PGA derivative is stalling at low conversion or giving poor % ee. What should I troubleshoot?
A: Enzymatic reactions are sensitive to their environment.
-
Incorrect pH or Temperature: Every enzyme has an optimal pH and temperature range. Operating outside of this range will lead to low activity and potentially lower selectivity.
-
Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme, slowing or stopping the reaction. Try running at a lower concentration or removing the product as it forms.
-
Enzyme Denaturation: Organic co-solvents, if used to dissolve the PGA derivative, can denature the enzyme. Screen different co-solvents or consider using an immobilized enzyme preparation, which often confers greater stability[24].
-
Poor Enantioselectivity (Low E-value): The enzyme itself may simply not be very selective for your specific substrate. You may need to screen different enzymes (e.g., various lipases) to find one with a high enantioselectivity ratio (E-value) for your molecule[15][25].
Part 3: Data & Visualization
Troubleshooting Workflow for Low Stereoselectivity
The following diagram outlines a logical workflow for diagnosing and solving issues with poor stereoselectivity.
Mechanism of Stereodirection with a Chiral Auxiliary
This diagram illustrates how a chiral auxiliary, such as an Evans oxazolidinone attached to a PGA derivative, directs an incoming electrophile to one face of the enolate.
Table 1: Impact of Reaction Parameters on Diastereoselectivity
The following table presents hypothetical but illustrative data for the alkylation of a this compound derivative using a chiral auxiliary.
| Entry | Temperature (°C) | Solvent | Base | Diastereomeric Ratio (d.r.) |
| 1 | 25 (RT) | THF | LDA | 75:25 |
| 2 | 0 | THF | LDA | 88:12 |
| 3 | -78 | THF | LDA | >95:5 |
| 4 | -78 | Toluene | LDA | 92:8 |
| 5 | -78 | THF | LHMDS | >95:5 |
As demonstrated, lowering the reaction temperature (Entries 1-3) significantly improves diastereoselectivity. Solvent choice can also have a notable impact (Entry 4), while the choice of a similarly bulky non-nucleophilic base may have a smaller effect (Entry 5).
Part 4: Key Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method
Objective: To confirm that a chiral HPLC method provides accurate and reliable measurement of enantiomeric excess (% ee) or diastereomeric ratio (d.r.).
Methodology:
-
Resolution: Prepare a solution of a racemic or scalemic mixture of your this compound derivative.
-
Inject the solution onto the chiral HPLC column and optimize the mobile phase (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the stereoisomers.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths. An Rs value > 1.5 is required [17].
-
Accuracy: Prepare several standards of known composition (e.g., 95:5, 80:20, 50:50).
-
Analyze these standards using the developed method and compare the measured % ee or d.r. with the known values to determine the method's accuracy[17].
-
Precision: Inject a single scalemic sample six consecutive times. Calculate the mean and standard deviation of the results. The relative standard deviation (RSD) should be low (e.g., <2%) to demonstrate precision[17].
Protocol 2: Diastereoselective Ring Opening of 3-Phenylglutaric Anhydride
Objective: To synthesize a single diastereomer of a mono-ester of this compound using a chiral alcohol as an auxiliary. This protocol is adapted from general principles of asymmetric anhydride openings[20].
Materials:
-
3-Phenylglutaric Anhydride (1.0 eq)
-
(-)-Menthol (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA, 2.0 eq) or DMAP (0.1 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of Argon.
-
Dissolve 3-phenylglutaric anhydride and (-)-menthol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (or DMAP) to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (aq.).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired diastereomeric product.
-
Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or a validated chiral HPLC method.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. Page loading... [guidechem.com]
- 3. This compound | 4165-96-2 [chemicalbook.com]
- 4. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Chiral auxiliary - Wikiwand [wikiwand.com]
- 11. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Trends in Asymmetric Catalysis | MDPI [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 15. lmaleidykla.lt [lmaleidykla.lt]
- 16. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 17. benchchem.com [benchchem.com]
- 18. Department of Chemistry IITM [chem.iitm.ac.in]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. α-Phenylglutaric anhydride [webbook.nist.gov]
- 23. people.uniurb.it [people.uniurb.it]
- 24. researchgate.net [researchgate.net]
- 25. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Phenylglutaric Acid
Welcome to the technical support center for the synthesis of 3-Phenylglutaric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic procedures.
Troubleshooting Guide: Common Pitfalls
This section addresses specific issues you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Issue 1: Consistently Low Overall Yield
Q1: My overall yield for the synthesis of this compound via the multi-step condensation, addition, and hydrolysis route is significantly lower than reported in the literature. What are the critical control points I should investigate?
A1: Low yields in multi-step syntheses are common and can stem from cumulative losses at each stage.[1][2] A systematic approach is required to identify the bottleneck. The synthesis of this compound often involves a sequence of Knoevenagel condensation, Michael addition, and hydrolysis.[3][4] Let's break down the potential issues at each step.
-
Knoevenagel Condensation Step: This initial step, reacting an aldehyde with an active methylene compound, is crucial.
-
Incomplete Reaction: Ensure your reagents are pure and anhydrous. Moisture can interfere with the catalyst and reagents.[1] The choice of base is critical; weak amines like piperidine or pyridine are often used to avoid self-condensation of the aldehyde.[5][6] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding.
-
Catalyst Inactivity: If using a base catalyst like piperidine, ensure it is fresh and not degraded. The catalyst's role is to facilitate deprotonation of the active methylene compound to form the nucleophilic enolate.[5]
-
-
Michael Addition Step: The conjugate addition of a nucleophile to the α,β-unsaturated product of the Knoevenagel reaction is the next critical phase.
-
Steric Hindrance: The bulky nature of the reactants can slow down the 1,4-addition. Ensure adequate reaction time and optimal temperature. The Michael addition is thermodynamically controlled, so allowing the reaction to reach equilibrium is key.[7]
-
Incorrect Base/Solvent System: The choice of base and solvent can dramatically affect the yield. The base must be strong enough to generate the nucleophile but not so strong as to promote unwanted side reactions.
-
-
Hydrolysis and Decarboxylation Step: This final step is often harsh and can lead to product degradation.
-
Incomplete Hydrolysis: Saponification of ester intermediates or hydrolysis of nitriles can be slow. Refluxing with strong acid (e.g., HCl) or base (e.g., NaOH) is common.[3][8] Ensure sufficient time is allowed for complete conversion, which can be monitored by the cessation of gas evolution (CO2) if decarboxylation is occurring.
-
Product Decomposition: this compound can decompose at very high temperatures.[8] During the workup, avoid excessive heating. If distilling any intermediates or the final product (which is not typical for the acid itself but might apply to its anhydride), use high vacuum to keep temperatures low.[8]
-
Below is a decision tree to help diagnose the source of low yield.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities
Q2: My final product shows significant impurities in the NMR spectrum. What are the likely side products and how can I prevent their formation?
A2: Impurity profiles can reveal much about what went wrong during the reaction. Common impurities are often unreacted starting materials, intermediates, or products from predictable side reactions.
| Potential Impurity | Potential Source | Identification (¹H NMR) | Prevention & Remediation Strategy |
| Unreacted Starting Materials | Incomplete reaction at any stage. | Signals corresponding to benzaldehyde, diethyl malonate, etc. | Monitor each step to completion via TLC or HPLC. Purify intermediates if necessary.[1] |
| Knoevenagel Intermediate | Incomplete Michael addition. | Presence of vinylic proton signal. | Increase reaction time for the Michael addition, or use a more effective catalyst/base system. |
| 3-Phenylglutaric Anhydride | Overheating of the final product, especially in the presence of a dehydrating agent like acetic anhydride.[8] | Absence of broad carboxylic acid (-COOH) proton signals; characteristic shifts for the CH and CH₂ protons in the cyclic system. | Avoid excessive heat during final workup and drying. If acetic anhydride is used, ensure it is fully removed.[8] Purify the final acid by recrystallization from water or a suitable solvent system. |
| Self-Condensation Products | Use of a base that is too strong in the Knoevenagel step, leading to aldehyde self-condensation (aldol reaction).[5] | Complex mixture of signals in the aliphatic and aromatic regions. | Use a weak base catalyst (e.g., piperidine, pyridine) for the Knoevenagel condensation.[6] |
Issue 3: Difficulty in Product Purification and Isolation
Q3: I'm having trouble crystallizing my final this compound product. It often oils out or remains a persistent off-white/yellow solid. How can I obtain a pure, crystalline product?
A3: Purification is a critical step that often requires optimization. This compound is a solid with a melting point of 140-143 °C.[9] Achieving a clean crystallization depends on solvent choice and the removal of persistent impurities.
-
Dealing with Oiling Out:
-
Cause: This typically happens when the product is supersaturated in a solvent in which its solubility is high, or when impurities are depressing the melting point.
-
Solution:
-
Solvent System: Water is a common solvent for recrystallizing dicarboxylic acids. However, if it oils out, try a co-solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., ethyl acetate, ethanol) and then slowly add a hot anti-solvent in which it is less soluble (e.g., hexane, petroleum ether) until the solution becomes turbid.[8] Allow this to cool slowly.
-
Slow Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool to room temperature slowly, then transfer to a refrigerator. This encourages the formation of well-defined crystals rather than an amorphous oil.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.
-
-
-
Removing Color Impurities:
-
Cause: Colored impurities are often high molecular weight, conjugated byproducts formed during the reaction.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Chemical Treatment: If the color is persistent, a very dilute solution of an oxidizing agent during the aqueous workup might help, but this is risky as it can also degrade the product. Recrystallization is the preferred method.
-
-
Frequently Asked Questions (FAQs)
Q4: Which synthetic route is most reliable for a lab-scale synthesis of this compound?
A4: For lab-scale synthesis, a common and reliable route involves the condensation of benzaldehyde with a malonic ester (like diethyl malonate) via a Knoevenagel condensation, followed by a Michael addition with an acrylate ester, and finally a one-pot hydrolysis and decarboxylation. This route is versatile and generally provides good yields. An alternative involves reacting phenylsuccinic acid derivatives, but the starting materials can be less accessible. The procedure starting from α-phenyl-α-carbethoxyglutaronitrile followed by hydrolysis is also well-documented and robust.[8]
Q5: What is the mechanism of the Knoevenagel condensation, and why is an amine base preferred?
A5: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] An amine base, like piperidine, is thought to play a dual role. It acts as a base to deprotonate the active methylene compound, creating the enolate nucleophile. It can also react with the aldehyde to form an iminium ion, which is a more reactive electrophile than the aldehyde itself, thus accelerating the reaction.[10] This avoids the use of strong bases like alkoxides, which could cause the aldehyde to undergo self-condensation.[5]
Caption: Simplified Knoevenagel reaction pathway.
Q6: How do I confirm the identity and purity of my final this compound product?
A6: A combination of techniques should be used:
-
Melting Point: A sharp melting point in the expected range (140-143 °C) is a good indicator of purity.[9][11] A broad or depressed melting point suggests impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. For this compound, you should expect to see signals for the aromatic protons, the methine proton (CH-Ph), the two diastereotopic methylene protons (CH₂), and a broad singlet for the two equivalent carboxylic acid protons.[12][13]
-
IR Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (208.21 g/mol ).[14]
Experimental Protocol: Synthesis via Knoevenagel/Michael Route
This protocol is an example workflow. Researchers should always perform their own risk assessment before starting any experiment.[8]
Step 1: Synthesis of Diethyl 2-cyano-3-phenylacrylate
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 eq), diethyl malonate (1.1 eq), and a catalytic amount of piperidine in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Use the crude product directly in the next step or purify by distillation under high vacuum.
Step 2: Michael Addition
-
Dissolve the crude product from Step 1 in ethanol. Add ethyl acrylate (1.1 eq).
-
To this solution, add a catalytic amount of sodium ethoxide solution.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude tetra-ester intermediate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude intermediate, add an excess of 6M hydrochloric acid.[3]
-
Heat the mixture to reflux and maintain reflux for 8-12 hours. CO₂ evolution should be observed.
-
Cool the reaction mixture to room temperature. The product may precipitate. If not, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
Step 4: Purification
-
Recrystallize the crude solid from hot water or an ethyl acetate/hexane solvent system.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Characterize the final product by MP, NMR, and IR.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 4. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael Addition [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 4165-96-2 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. This compound | 4165-96-2 [amp.chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound(4165-96-2) 1H NMR spectrum [chemicalbook.com]
- 14. scbt.com [scbt.com]
Technical Support Center: Scaling Up the Production of 3-Phenylglutaric Acid
Welcome to the technical support center for the synthesis and scale-up of 3-Phenylglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to confidently and efficiently scale your production of this important chemical intermediate.[1]
Introduction to this compound
This compound (C₁₁H₁₂O₄), also known as 3-phenylpentanedioic acid, is a valuable organic compound with a molecular weight of 208.21 g/mol .[1][2] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Given its importance, robust and scalable synthetic methods are of high interest.
This guide will focus on the common synthetic routes, potential challenges during scale-up, and practical solutions to overcome them.
Synthetic Routes and Methodologies
The most prevalent and scalable method for synthesizing this compound involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis. This multi-step process offers a reliable pathway from readily available starting materials.
Overall Synthetic Scheme
The general transformation can be visualized as follows:
Caption: General three-step synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a common lab-scale synthesis which can be adapted for scale-up.
Step 1: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate [3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde and diethyl malonate.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or a mixture of piperidine and pyridine.[4]
-
Reaction Conditions: Heat the mixture, typically between 80-120°C, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the catalyst and excess reactants, often through distillation or extraction.
Step 2: Michael Addition [5]
-
Nucleophile Generation: In a separate flask, prepare the sodium salt of diethyl malonate by reacting it with a strong base like sodium ethoxide in ethanol.
-
Addition: Slowly add the product from Step 1 to the solution of the diethyl malonate salt.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Monitor the disappearance of the α,β-unsaturated ester by TLC.
-
Quenching: After the reaction is complete, neutralize the mixture with a dilute acid.
Step 3: Hydrolysis and Decarboxylation [6]
-
Hydrolysis: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the crude product from Step 2.
-
Heating: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Decarboxylation: If a malonic ester was used, the resulting geminal diacid will decarboxylate upon heating.
-
Isolation: Cool the reaction mixture. If acidic hydrolysis was used, the product may precipitate. If basic hydrolysis was used, acidify the solution to precipitate the this compound. The solid product can then be collected by filtration, washed, and dried.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Knoevenagel Condensation | - Incomplete reaction. - Sub-optimal catalyst concentration. - Inefficient water removal (if applicable). | - Increase reaction time or temperature.[7] - Optimize the catalyst loading. - Use a Dean-Stark apparatus to remove water. |
| Formation of Side Products in Michael Addition | - Self-condensation of the α,β-unsaturated ester. - Polymerization of the starting material. | - Control the rate of addition of the electrophile. - Maintain a lower reaction temperature. |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. | - Extend the reflux time. - Use a more concentrated acid or base solution. |
| Difficulty in Product Isolation/Purification | - Product is oily or does not crystallize easily. - Presence of impurities. | - Attempt to triturate the oil with a non-polar solvent. - Recrystallize the crude product from a suitable solvent system (e.g., water, ethyl acetate/hexane).[8] |
| Reaction Stalls | - Deactivation of the catalyst. - Presence of moisture in anhydrous reactions. | - Add fresh catalyst. - Ensure all glassware is properly dried and use anhydrous solvents.[7][9] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Knoevenagel condensation step?
A1: While various bases can be used, piperidine, often in combination with pyridine, is a commonly employed and effective catalyst for the Knoevenagel condensation.[3][4] The optimal choice may depend on the specific substrate and reaction conditions.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be utilized.
Q3: What are the key safety precautions when working with the reagents involved?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used, such as strong acids, bases, and organic solvents, can be corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I use a different active methylene compound for the Michael addition?
A4: Yes, other active methylene compounds like malononitrile or ethyl cyanoacetate can be used.[6] The choice of reagent will affect the subsequent hydrolysis and work-up procedures.
Q5: What is the expected yield for this synthesis?
A5: The overall yield can vary depending on the scale and optimization of each step. With careful execution, yields for each step can range from good to excellent. However, losses can occur during transfers and purifications, so optimizing each stage is crucial for maximizing the overall yield.[10]
Process Scale-Up Considerations
Scaling up the production of this compound from the lab to a pilot or commercial scale introduces new challenges.
Caption: Critical factors to address during the scale-up of chemical synthesis.
Heat Transfer
-
Challenge: Reactions that are easily managed in small flasks can become highly exothermic on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
-
Solution: Utilize jacketed reactors with precise temperature control. For highly exothermic steps, consider semi-batch or continuous-flow processes to manage heat release.
Mass Transfer
-
Challenge: Achieving uniform mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots," side reactions, and reduced yields.
-
Solution: Select appropriate impeller designs and agitation speeds to ensure homogeneity. The rate of reagent addition becomes more critical and should be carefully controlled to prevent localized high concentrations.
Safety
-
Challenge: Handling large quantities of flammable solvents and corrosive reagents increases the associated risks.
-
Solution: Conduct a thorough process safety analysis (e.g., HAZOP study). Implement robust safety protocols and ensure the availability of appropriate emergency response equipment.
Downstream Processing
-
Challenge: Laboratory purification methods like chromatography are often not feasible for large-scale production.
-
Solution: Develop scalable purification strategies such as crystallization, distillation, or extraction. Optimize solvent selection and recovery to minimize waste and cost.
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is critical. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.[2][11]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[2]
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.[2]
-
Melting Point: A sharp melting point range is a good indicator of purity. The reported melting point is around 140-143 °C.[12]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying any impurities.
By implementing these analytical methods, you can establish a robust quality control system for your production process.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. This compound(4165-96-2) 1H NMR spectrum [chemicalbook.com]
- 12. This compound | 4165-96-2 [chemicalbook.com]
Technical Support Center: Reaction Monitoring for 3-Phenylglutaric Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylglutaric acid. It offers practical, field-tested advice on reaction monitoring techniques, troubleshooting common issues, and answers to frequently asked questions. The methodologies described herein are designed to ensure robust and reproducible synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) about Reaction Monitoring
Q1: Why is real-time reaction monitoring crucial for the synthesis of this compound?
A1: Real-time monitoring provides immediate insights into the reaction's progress, allowing for precise determination of the reaction endpoint.[1][2] This prevents the formation of impurities from over- or under-reacting, leading to higher yields and purity of the final product. Techniques like in-situ spectroscopy enable scientists to understand the reaction kinetics and mechanism as it happens, facilitating rapid process optimization and ensuring batch-to-batch consistency.[1][3][4]
Q2: What are the primary analytical techniques recommended for monitoring the synthesis of this compound?
A2: The most effective techniques for monitoring this synthesis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] For real-time, in-situ monitoring, Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also highly valuable.[1][2] The choice of technique often depends on the specific reaction conditions, available equipment, and the level of detail required.
Q3: Can Thin-Layer Chromatography (TLC) be used for monitoring this reaction?
A3: Yes, Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative monitoring of the reaction progress.[6] It can effectively visualize the consumption of starting materials and the formation of the product. However, for quantitative analysis and detection of minor byproducts, more sophisticated techniques like HPLC or GC are recommended.[2]
Q4: What are the expected challenges when monitoring the synthesis of this compound?
A4: Common challenges include:
-
Poor solubility of starting materials or the product in the chosen analytical solvent.
-
Co-elution of reactants, intermediates, and products in chromatography.
-
Thermal decomposition of the analyte if using GC without proper derivatization.
-
Complex reaction mixtures that can make spectral interpretation in NMR or IR difficult.
Section 2: Troubleshooting Guide for Common Synthesis & Monitoring Issues
This section addresses specific problems that may arise during the synthesis and monitoring of this compound, providing actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction (based on HPLC/TLC) | - Insufficient reaction time or temperature.- Catalyst deactivation.- Poor mixing in a heterogeneous reaction. | - Extend reaction time or incrementally increase the temperature while monitoring.- Add fresh catalyst or use a different catalyst.- Improve stirring or agitation. |
| Low Product Yield | - Formation of byproducts.- Product degradation under reaction conditions.- Inefficient work-up and extraction. | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- Monitor for byproduct formation using HPLC or GC-MS.- Ensure the work-up procedure is optimized for pH and solvent choice to maximize product recovery. |
| Broad or Tailing Peaks in HPLC | - Inappropriate mobile phase pH for a dicarboxylic acid.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups (pKa of glutaric acid is ~4.3).- Reduce the injection volume or sample concentration.- Use a column specifically designed for organic acid analysis or add an ion-pairing agent.[7] |
| No Product Detected by GC-MS | - this compound is not volatile and may have decomposed in the injector port. | - Derivatize the carboxylic acid groups to form more volatile esters (e.g., methyl or silyl esters) before GC analysis.[8][9][10] |
| Complex ¹H NMR Spectrum | - Presence of multiple diastereomers if a chiral center is introduced.- Overlapping signals from reactants and products. | - Use a higher field strength NMR spectrometer for better resolution.- Employ 2D NMR techniques like COSY or HSQC to aid in signal assignment.[11] |
| Inconsistent Results Between Batches | - Variability in raw material quality.- Poor control over reaction parameters (temperature, addition rates). | - Qualify all starting materials before use.- Implement strict process controls using automated lab reactors and in-situ monitoring.[1] |
Section 3: Detailed Experimental Protocols for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for quantifying the consumption of reactants and the formation of this compound.
Rationale: Reversed-phase HPLC is ideal for separating polar organic compounds like dicarboxylic acids.[7] The inclusion of an acid in the mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention.
Workflow Diagram:
Caption: HPLC workflow for this compound synthesis monitoring.
Step-by-Step Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid or phosphoric acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase. This prevents further reaction post-sampling.[14]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare standard solutions of the starting material and this compound of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the components in the reaction sample from the calibration curve.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis of the reaction mixture without the need for chromatographic separation.[15][16]
Rationale: The protons in the starting materials and the this compound product will have distinct chemical shifts, allowing for their simultaneous observation and quantification.[17] The integral of a signal is directly proportional to the number of protons it represents.[16]
Step-by-Step Protocol:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify characteristic peaks for the starting material and the product. For this compound, expect signals for the phenyl protons and the aliphatic protons of the glutaric acid backbone.[17]
-
Integrate the area of a well-resolved peak for the starting material, the product, and the internal standard.
-
Calculate the molar ratio of the components relative to the internal standard to determine the reaction conversion.
-
Logical Relationship Diagram:
Caption: Logic for quantitative analysis using ¹H NMR spectroscopy.
Section 4: In-Situ Monitoring Techniques
For advanced process understanding and control, in-situ monitoring techniques are invaluable.[1] These methods analyze the reaction mixture directly without the need for sampling.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy can monitor the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product. For example, the conversion of a nitrile or ester group to a carboxylic acid will show a clear change in the carbonyl stretching region (around 1700 cm⁻¹).
Implementation:
-
An attenuated total reflectance (ATR) immersion probe is inserted directly into the reaction vessel.
-
Spectra are collected at regular intervals throughout the reaction.
-
The change in absorbance of key functional group peaks is trended over time to generate a reaction profile.
This real-time data allows for precise endpoint determination and can reveal the presence of transient intermediates.[2]
References
- 1. mt.com [mt.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 4. Refubium - In situ Reaction Monitoring in Photocatalytic Organic Synthesis [refubium.fu-berlin.de]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. pragolab.cz [pragolab.cz]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. magritek.com [magritek.com]
- 17. This compound(4165-96-2) 1H NMR spectrum [chemicalbook.com]
Catalyst selection for efficient 3-Phenylglutaric acid synthesis
Starting the Research.
I've initiated comprehensive Google searches for 3-Phenylglutaric acid synthesis. My focus is on catalytic methods, potential roadblocks, and how to overcome them. I'm aiming to build a solid foundation of current knowledge before diving deeper.
Planning the Q&A.
I'm now analyzing the search results, identifying effective catalysts and common reaction hurdles. My next step is structuring the technical support center in a question-and-answer format, prioritizing a clear flow from general to specific concerns. I'll include detailed answers with scientific explanations and practical troubleshooting. Quantitative data will be presented in tables, and I'll create Graphviz diagrams to visualize reaction mechanisms and catalyst selection workflows. This will be followed by a detailed experimental protocol and proper citations.
Structuring the Support Guide
I'm now structuring the technical support center, planning a logical flow from common questions to detailed troubleshooting. I'll provide in-depth scientific explanations and practical advice for each issue, with supporting tables for quantitative data and Graphviz diagrams for clarity. I'm focusing on creating an accessible, informative guide. Finally, I will draft a detailed experimental protocol and ensure proper citation of all sources.
Designing a Catalyst Guide
I'm currently structuring a Q&A for a technical support guide on catalyst selection for this compound synthesis. The goal is to address the needs of researchers and professionals in drug development. I'm focusing on key catalyst properties, reaction conditions, and potential challenges. I'm aiming for a concise and informative format.
Refining Guide Structure
I'm now focusing on the guide's logical flow, starting with general catalyst concepts and progressing to troubleshooting. This Q&A format, targeting drug development professionals, necessitates clear explanations of catalyst selection rationales and potential outcomes. I'm prioritizing expertise, trustworthiness, and authority by explaining the why behind choices, presenting self-validating protocols with expected results and pitfalls, and incorporating in-text citations with a final numbered reference list including clickable URLs. The core synthesis route will be a key point of reference.
Delving Deeper into Catalysts
I'm now diving into the specific catalyst types for the this compound synthesis guide, structuring the Q&A around base, organo-, and metal-based catalysts. I'm focusing on their respective advantages, drawbacks, and the context-specific reasoning behind optimal choices, particularly within the framework of a Michael addition. I'm incorporating examples, comparisons, and citation-backed explanations to ensure the guide is both informative and authoritative, addressing key aspects like efficiency, selectivity, cost, and sustainability. The troubleshooting section is also taking shape.
Developing a Q&A Framework
I'm now structuring the guide's questions, starting with the reaction overview and catalyst fundamentals. The plan includes questions about common synthesis routes and the specific role of Michael addition in this compound synthesis. It's crucial to address common catalyst classes and their applications to provide a solid foundation for more specific troubleshooting later.
Designing the Q&A Framework
I'm now structuring the guide's questions, starting with the reaction overview and catalyst fundamentals. The plan includes questions about common synthesis routes and the specific role of Michael addition in this compound synthesis. It's crucial to address common catalyst classes and their applications to provide a solid foundation for more specific troubleshooting later. I've drafted an initial list of questions and sections to guide the user towards effective catalyst choices for specific scenarios, emphasizing practical advice and data-backed recommendations.
Developing Initial Content Outline
I'm now starting content generation for the Q&A, focusing on structuring the information logically within each section. My initial questions are ready, and I'm currently expanding on the answers with relevant citations and protocols, aiming for clarity and practical insights. I'm focusing on the why of catalyst selection, covering general concepts and moving to specific troubleshooting questions.
Validation & Comparative
A Tale of Two Acids: A Comparative Guide to the Synthesis of 3-Phenylglutaric and 3-Isobutylglutaric Acid for Pharmaceutical Development
For the discerning researcher in drug development and organic synthesis, the choice of a molecular scaffold can define the trajectory of a project. The glutaric acid backbone, a five-carbon dicarboxylic acid, offers a versatile platform for constructing molecules with significant therapeutic potential. The strategic placement of a substituent at the 3-position dramatically influences the molecule's physicochemical properties and its utility as a synthetic intermediate. This guide provides an in-depth, objective comparison of two key 3-substituted glutaric acid derivatives: 3-phenylglutaric acid and 3-isobutylglutaric acid. We will delve into their synthesis, supported by experimental data, and explore the nuanced differences that make each a valuable, yet distinct, tool in the synthetic chemist's arsenal.
At a Glance: Structural and Application Differences
While both molecules share the same glutaric acid core, the seemingly subtle difference between a phenyl and an isobutyl group at the 3-position leads to divergent applications. 3-Isobutylglutaric acid is a cornerstone in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[1] Its aliphatic, branched side chain is a key structural feature of the final drug. In contrast, this compound, with its rigid, aromatic substituent, serves as a versatile building block for a broader range of applications, including the synthesis of various active pharmaceutical ingredients (APIs), polymers, and even as a component in cosmetics.[2]
| Feature | This compound | 3-Isobutylglutaric Acid |
| Molecular Formula | C₁₁H₁₂O₄[3] | C₉H₁₆O₄ |
| Molecular Weight | 208.21 g/mol [3] | 188.22 g/mol |
| Primary Application | Versatile precursor for APIs, polymers, cosmetics[2] | Key intermediate in the synthesis of Pregabalin[1] |
| Key Structural Feature | Aromatic phenyl group | Aliphatic, branched isobutyl group |
The Synthetic Arena: A Head-to-Head Comparison of the Knoevenagel-Michael Approach
A prevalent and efficient method for the synthesis of 3-substituted glutaric acids is the tandem Knoevenagel condensation and Michael addition reaction sequence. This approach typically involves the reaction of an aldehyde with an active methylene compound, such as diethyl malonate. Here, we will compare the synthesis of our two target molecules starting from their respective aldehydes: benzaldehyde for this compound and isovaleraldehyde for 3-isobutylglutaric acid.
The Core Reaction Pathway
The general workflow for this synthetic route is a two-step process. First, a Knoevenagel condensation between the aldehyde and diethyl malonate yields an α,β-unsaturated intermediate. This is immediately followed by a Michael addition of a second equivalent of diethyl malonate to the activated double bond. Subsequent hydrolysis and decarboxylation of the resulting tetra-ester furnishes the desired 3-substituted glutaric acid.
Caption: Generalized workflow for the synthesis of 3-substituted glutaric acids.
Experimental Deep Dive: Protocols and Performance
The choice of reactants, catalysts, and reaction conditions significantly impacts the efficiency of the synthesis. Below are representative protocols for both this compound and 3-isobutylglutaric acid, with a comparative analysis of their performance.
Protocol 1: Synthesis of Diethyl Benzylidenemalonate (Precursor to this compound)
This protocol outlines the Knoevenagel condensation of benzaldehyde with diethyl malonate.
-
Materials:
-
Diethyl malonate
-
Benzaldehyde (commercial grade, may contain benzoic acid)
-
Piperidine
-
Benzene
-
1 N Hydrochloric acid
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a water separator, combine 100 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde (containing 0.66 mole of benzaldehyde), 2-7 ml of piperidine, and 200 ml of benzene.[4]
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected (approximately 11-18 hours).[4]
-
After cooling, add 100 ml of benzene and wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, remove the benzene under reduced pressure, and distill the residue to yield diethyl benzylidenemalonate.
-
-
Yield: 89-91%[4]
Protocol 2: One-Pot Synthesis of 3-Isobutylglutaric Acid
This patented process details a one-pot synthesis starting from isovaleraldehyde.
-
Materials:
-
Isovaleraldehyde
-
Diethyl malonate
-
Cyclohexane
-
Glacial acetic acid
-
Di-n-propylamine
-
35% Hydrochloric acid
-
Toluene
-
-
Procedure:
-
To a four-neck round-bottom flask, add isovaleraldehyde, cyclohexane, glacial acetic acid, diethyl malonate, and di-n-propylamine.[1]
-
Heat the reaction mass to reflux and remove water azeotropically.[1]
-
After complete water removal, distill off the cyclohexane.
-
Cool the reaction mass to 30-35°C and add a second portion of diethyl malonate followed by di-n-propylamine.[1]
-
Heat the mixture to 50-55°C for 3-5 hours.[1]
-
Cool to 25-30°C and add an aqueous solution of hydrochloric acid. Reflux at 100-125°C for 50-100 hours.[1]
-
After cooling, extract the product with toluene and distill off the solvent to obtain 3-isobutylglutaric acid.[1]
-
-
Yield: 76.14%[1]
Causality Behind Experimental Choices and Mechanistic Insights
The success of the Knoevenagel-Michael sequence hinges on several key factors:
-
Choice of Base: A weak base, such as piperidine or di-n-propylamine, is crucial.[5] A strong base would favor the self-condensation of the aldehyde (an aldol condensation), leading to unwanted byproducts. The weak base is sufficient to deprotonate the highly acidic α-protons of diethyl malonate, forming the nucleophilic enolate required for both the Knoevenagel and Michael steps.[5]
Caption: Mechanism of the Knoevenagel condensation.
-
Azeotropic Water Removal: In the Knoevenagel condensation, the removal of water drives the equilibrium towards the formation of the α,β-unsaturated product. Using a solvent like benzene or cyclohexane allows for the azeotropic removal of water, thus maximizing the yield of the intermediate.
-
One-Pot vs. Stepwise Synthesis: The synthesis of 3-isobutylglutaric acid is often performed as a one-pot reaction to improve process efficiency and reduce waste from intermediate purification steps.[1] This is particularly advantageous in an industrial setting.
-
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the four ester groups to carboxylic acids, followed by decarboxylation of the geminal di-acid upon heating. This is a classic transformation in malonic ester synthesis.
Performance Comparison: Phenyl vs. Isobutyl
| Parameter | This compound Synthesis (via Diethyl Benzylidenemalonate) | 3-Isobutylglutaric Acid Synthesis (One-Pot) |
| Starting Aldehyde | Benzaldehyde | Isovaleraldehyde |
| Key Reagents | Diethyl malonate, Piperidine, Benzene | Diethyl malonate, Di-n-propylamine, Cyclohexane, HCl |
| Reaction Time | 11-18 hours (Knoevenagel step)[4] | 50-100 hours (Hydrolysis step)[1] |
| Overall Yield | High (89-91% for Knoevenagel precursor)[4] | Good (76.14%)[1] |
| Key Considerations | Stepwise synthesis allows for purification of the intermediate. | One-pot synthesis is more efficient for large-scale production. |
The higher reactivity of the aromatic aldehyde (benzaldehyde) in the Knoevenagel condensation, due to the electrophilicity of the carbonyl carbon, can contribute to the high yield of the intermediate. However, the overall efficiency of the one-pot synthesis for 3-isobutylglutaric acid makes it a more streamlined process for industrial applications.
Broader Synthetic Landscape and Alternative Routes
While the Knoevenagel-Michael approach is a workhorse, other synthetic strategies exist for these molecules. For instance, this compound can also be synthesized via the hydrolysis and decarboxylation of diethyl α-phenyl-α-carbethoxyglutarate, which is prepared by the alkylation of diethyl phenylmalonate.[6] Alternative routes to glutaric acid derivatives, in general, include the Heck reaction, which offers a powerful method for carbon-carbon bond formation.[7][8]
Conclusion: Selecting the Right Tool for the Job
Both this compound and 3-isobutylglutaric acid are valuable building blocks in their own right. The choice between them is dictated by the desired properties of the final target molecule.
-
3-Isobutylglutaric acid is the clear choice when the synthesis of Pregabalin or its analogs is the goal. Its synthesis is well-optimized for industrial-scale production, with established one-pot procedures.
-
This compound offers greater versatility for a wider range of applications where the introduction of a rigid, aromatic moiety is desired. Its synthesis, while potentially more stepwise, is also high-yielding.
As a senior application scientist, I advise researchers to consider not only the final structure but also the synthetic efficiency and scalability when selecting a 3-substituted glutaric acid. A thorough understanding of the underlying reaction mechanisms will empower you to troubleshoot and optimize your synthetic routes, ultimately accelerating your drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 3. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck Reaction [organic-chemistry.org]
Comparing the reactivity of 3-Phenylglutaric acid and its anhydride
An In-Depth Guide to the Comparative Reactivity of 3-Phenylglutaric Acid and its Anhydride
Introduction: Two Faces of a Versatile Synthetic Building Block
In the landscape of pharmaceutical and fine chemical synthesis, this compound (3-PGA) and its corresponding anhydride (3-PGAH) are pivotal intermediates. 3-PGA, a dicarboxylic acid, serves as a stable, foundational molecule used in the synthesis of various compounds, including active pharmaceutical ingredients (APIs) and manganese catalysts.[1][2] Its cyclic counterpart, 3-phenylglutaric anhydride, is the activated form, derived from the acid through dehydration.[3] While structurally similar, the presence of the cyclic anhydride functional group dramatically enhances the molecule's reactivity, making it a superior acylating agent.
This guide provides a detailed comparison of the reactivity profiles of these two compounds. We will explore the fundamental chemical principles governing their behavior, compare their performance in key synthetic transformations, and provide validated experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to select the appropriate reagent and optimize reaction conditions for their specific synthetic goals.
Part 1: The Foundation of Reactivity - A Tale of Two Leaving Groups
The significant difference in reactivity between this compound and its anhydride is best understood through the lens of nucleophilic acyl substitution . This class of reactions, common to all carboxylic acid derivatives, proceeds via a two-step addition-elimination mechanism.[4][5] The reaction's favorability and rate are overwhelmingly dictated by the stability of the leaving group that is expelled from the tetrahedral intermediate.[5]
-
This compound (3-PGA): In a potential nucleophilic acyl substitution, the leaving group would be a hydroxide ion (-OH). Hydroxide is a strong base and, consequently, a very poor leaving group. For a reaction to proceed, the hydroxyl group must first be protonated by an acid catalyst to form a much better leaving group, water (H₂O). This necessity for strong acid catalysis and often harsh conditions (e.g., heat, removal of water) makes 3-PGA a relatively unreactive acylating agent.
-
3-Phenylglutaric Anhydride (3-PGAH): When a nucleophile attacks one of the carbonyl carbons of the anhydride, the ring opens. The subsequent elimination step expels a carboxylate anion (-RCOO⁻). This carboxylate is an excellent leaving group because its negative charge is stabilized by resonance across two oxygen atoms. This inherent stability facilitates its departure, making the anhydride significantly more electrophilic and reactive than the parent acid.[4][6] It can react with a wide range of nucleophiles under much milder conditions, often without the need for a catalyst.[7]
Caption: General mechanism of nucleophilic acyl substitution.
Part 2: Comparative Analysis in Key Chemical Transformations
The theoretical differences in reactivity manifest profoundly in common synthetic applications.
A. Hydrolysis: Reverting to the Parent Acid
The high reactivity of 3-PGAH is clearly demonstrated by its susceptibility to hydrolysis.
-
3-Phenylglutaric Anhydride: Reacts readily with water, even without a catalyst, to hydrolyze back to this compound. This reaction is often rapid and highlights the need for anhydrous conditions when using the anhydride for other transformations.[8][9]
-
This compound: As the product of hydrolysis, it is, by definition, stable in neutral aqueous solutions.
B. Esterification: A Study in Contrasting Conditions
The formation of esters from these two reagents requires vastly different approaches.
-
This compound: Esterification typically requires the Fischer method, which involves heating the acid in a large excess of alcohol with a strong acid catalyst (e.g., H₂SO₄).[10] To drive the equilibrium towards the product, water must be continuously removed from the reaction mixture. These conditions are harsh and not suitable for sensitive substrates.
-
3-Phenylglutaric Anhydride: Reacts with alcohols under much milder conditions, often requiring only gentle heating or the presence of a weak, non-nucleophilic base like pyridine to scavenge the carboxylic acid byproduct.[7] The reaction is faster, more efficient, and compatible with a broader range of functional groups.
| Feature | Esterification of this compound | Esterification of 3-Phenylglutaric Anhydride |
| Catalyst | Strong Acid (e.g., H₂SO₄) Required | Often None or Weak Base (e.g., Pyridine) |
| Temperature | High (Reflux) | Mild to Moderate Heat |
| Byproduct Removal | Water removal necessary to drive equilibrium | Not required for reaction to proceed |
| Reaction Rate | Slow | Fast |
| Substrate Scope | Limited by harsh, acidic conditions | Broad |
C. Amidation: Forming the C-N Bond
The synthesis of amides further illustrates the superior acylating power of the anhydride.
-
This compound: Direct reaction with amines to form amides requires very high temperatures to drive off water and is often inefficient. In practice, the acid must first be "activated" using a coupling agent (e.g., DCC) or converted to a more reactive derivative like an acid chloride.[11]
-
3-Phenylglutaric Anhydride: Reacts smoothly with ammonia, primary amines, and secondary amines at or slightly above room temperature.[8] The reaction opens the anhydride ring to yield a stable mono-amide carboxylic acid, a versatile intermediate in its own right.
D. Friedel-Crafts Acylation: The Anhydride's Unique Capability
One of the most significant differences lies in their application in Friedel-Crafts reactions. The intramolecular Friedel-Crafts acylation of 3-PGAH is a powerful method for constructing polycyclic systems.[12][13]
-
This compound: Is not a suitable substrate for Friedel-Crafts acylation. The free carboxylic acid groups would complex with and deactivate the Lewis acid catalyst required for the reaction.
-
3-Phenylglutaric Anhydride: In the presence of a strong Lewis acid like aluminum trichloride (AlCl₃), the anhydride readily undergoes intramolecular Friedel-Crafts acylation. The phenyl group acts as the nucleophile, attacking one of the carbonyl carbons to form a new six-membered ring, yielding a tetralone derivative. This reaction is a cornerstone of syntheses requiring this specific polycyclic core.[14]
References
- 1. This compound | 4165-96-2 [chemicalbook.com]
- 2. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducible Synthesis of 3-Phenylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reliable and reproducible production of key building blocks is paramount. 3-Phenylglutaric acid, a dicarboxylic acid with a phenyl substituent, serves as a crucial precursor in the synthesis of various biologically active molecules. This guide provides an in-depth, comparative analysis of established methodologies for the synthesis of this compound, with a focus on validating their reproducibility through detailed experimental protocols and supporting data. As a senior application scientist, the aim is to equip fellow researchers with the practical knowledge to select and implement the most suitable synthetic strategy for their specific needs, ensuring both efficiency and consistency in their work.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide will focus on two prominent and well-documented routes:
-
The Knoevenagel Condensation followed by Michael Addition and Hydrolysis: A robust and versatile method that builds the carbon skeleton through a sequence of well-understood reactions.
-
The Reformatsky Reaction: An alternative approach that utilizes an organozinc reagent to form a key carbon-carbon bond.
Each of these methods presents a unique set of advantages and challenges, which will be discussed in detail to provide a comprehensive understanding of their practical application.
Method 1: Knoevenagel Condensation and Michael Addition Pathway
This classical approach involves a three-step sequence starting from benzaldehyde and a malonic ester. The underlying principle is the initial formation of an α,β-unsaturated system via Knoevenagel condensation, which then serves as a Michael acceptor for the conjugate addition of a second malonate unit. Subsequent hydrolysis and decarboxylation yield the desired this compound.
Mechanistic Rationale
The causality behind this synthetic choice lies in the predictable reactivity of the functional groups involved. The Knoevenagel condensation provides a reliable method for forming the initial carbon-carbon double bond.[1] The electron-withdrawing nature of the ester groups in the resulting benzylidenemalonate intermediate activates the double bond for nucleophilic attack in the subsequent Michael addition.[2] The use of a soft nucleophile like a malonate enolate ensures a 1,4-conjugate addition, which is key to constructing the glutaric acid backbone. Finally, the hydrolysis of the tetra-ester intermediate followed by decarboxylation of the resulting malonic acid moieties is a standard and high-yielding transformation.
Caption: Workflow for this compound Synthesis via Knoevenagel-Michael Pathway.
Experimental Protocol: Knoevenagel-Michael Route
This protocol is a self-validating system, with clear checkpoints for monitoring reaction progress and characterizing intermediates.
Step 1: Synthesis of Diethyl Benzylidenemalonate (Knoevenagel Condensation)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), piperidine (0.85 g, 0.01 mol), and toluene (100 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield diethyl benzylidenemalonate as a pale yellow oil. The product can be used in the next step without further purification.
Step 2: Synthesis of Tetraethyl 1-phenylpropane-1,1,3,3-tetracarboxylate (Michael Addition)
-
In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To this solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature.
-
Add the crude diethyl benzylidenemalonate from Step 1 dropwise to the sodium ethoxide/diethyl malonate mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting benzylidenemalonate is consumed.
-
Cool the mixture and neutralize with 1 M HCl. Extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude tetraester adduct.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the crude tetraester adduct, add a solution of NaOH (24.0 g, 0.6 mol) in water (100 mL) and ethanol (50 mL).
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (a clear solution should be obtained).
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated HCl. A white precipitate of the tetracarboxylic acid will form.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation, observed by the cessation of CO₂ evolution.
-
Cool the mixture in an ice bath to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water or a mixture of ethyl acetate and hexanes to obtain pure this compound.
Method 2: The Reformatsky Reaction Approach
The Reformatsky reaction offers a more convergent approach to synthesizing β-hydroxy esters, which can be further transformed into the target this compound.[3][4][5] This method involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.
Mechanistic Rationale
The key to the Reformatsky reaction is the in situ formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc.[6] This organozinc compound is sufficiently nucleophilic to add to the carbonyl group of an aldehyde or ketone but is generally not reactive enough to react with the ester functionality, preventing self-condensation.[6] For the synthesis of this compound, a two-step sequence can be envisioned: a Reformatsky reaction between ethyl bromoacetate and benzaldehyde to form a β-hydroxy ester, followed by reaction with a malonate equivalent and subsequent hydrolysis. A more direct, albeit less commonly documented, approach would involve a Reformatsky-type reaction with a succinic acid derivative.
References
A Comparative Guide to Chiral Auxiliaries: Benchmarking 3-Phenylglutaric Acid Against Industry Standards
In the intricate field of asymmetric synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its efficacy and safety.[1] Chiral auxiliaries are a foundational tool in this endeavor, offering a robust and reliable method for introducing stereocenters with high fidelity.[2][3][4] These molecular scaffolds are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are cleaved and ideally recovered.[2][5]
This guide provides an in-depth comparison of 3-Phenylglutaric acid, a C₂-symmetric dicarboxylic acid, against the well-established and widely utilized Evans' oxazolidinones and Oppolzer's sultams. We will delve into the mechanistic underpinnings of their stereocontrol, present comparative performance data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a clear framework for auxiliary selection.
The Gold Standards: Evans' Oxazolidinones and Oppolzer's Sultams
Before evaluating this compound, it is essential to understand the benchmarks against which it must be compared. Evans' oxazolidinones and Oppolzer's sultams are among the most successful and versatile chiral auxiliaries developed to date.[4]
-
Evans' Oxazolidinones: Popularized by David A. Evans, these auxiliaries are derived from readily available amino acids.[6] Their effectiveness stems from the formation of a rigid chelated transition state, typically with a boron enolate in aldol reactions, which effectively shields one face of the enolate.[2][5] This chelation-controlled mechanism leads to predictable and high levels of diastereoselectivity in a wide array of transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[2][3][7]
-
Oppolzer's Sultams: Based on camphor, Oppolzer's sultam provides a sterically demanding and conformationally rigid framework.[8] Unlike the chelation control of Evans' auxiliaries, the sultam relies on powerful steric hindrance to direct the approach of electrophiles.[9][10] This non-chelation-based control makes it highly effective in reactions like conjugate additions, alkylations, and cycloadditions, often providing complementary stereoselectivity to Evans' auxiliaries.[2][10]
The widespread success of these auxiliaries is due to their high diastereoselectivity, the predictability of the stereochemical outcome, and the relative ease of auxiliary cleavage.[5][11]
Introducing this compound: A C₂-Symmetric Approach
This compound offers a structurally distinct alternative to the established auxiliaries. Its utility in asymmetric synthesis is typically realized through its cyclic anhydride, 3-phenylglutaric anhydride. This anhydride can react with nucleophiles or participate in cycloadditions, with the C₂-symmetric backbone and the sterically demanding phenyl group dictating the facial selectivity of the reaction.
The primary mechanism of stereocontrol is non-covalent and based on steric hindrance. The phenyl group at the C3 position effectively blocks one face of the anhydride ring, forcing incoming reagents to approach from the less hindered face. This strategy has proven particularly effective in reactions like the Castagnoli-Cushman reaction, where the anhydride reacts with an imine to produce δ-lactams with high diastereoselectivity.[12]
Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The general process for using a chiral auxiliary, including this compound, follows three key steps: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Analysis: Performance and Practicality
The choice of a chiral auxiliary depends on a multitude of factors, from the specific transformation to practical considerations like cost and ease of use.
Table 1: Qualitative Comparison of Chiral Auxiliaries
| Feature | This compound | Evans' Oxazolidinones | Oppolzer's Sultam |
| Source | Synthetic, from diethyl phenylmalonate | Derived from amino acids (e.g., Valine, Phenylalanine) | Derived from camphor |
| Form of Use | Typically as the cyclic anhydride | N-acylated oxazolidinone | N-acylated sultam |
| Mechanism | Steric Hindrance (Phenyl Group) | Chelation Control (Boron, Ti) & Steric Hindrance | Steric Hindrance (Rigid Bicyclic Frame) |
| Preparation | Simple anhydride formation from the diacid.[13] | Multi-step synthesis from amino acids.[6] | Multi-step synthesis from camphor.[8] |
| Cleavage | Typically hydrolytic (e.g., ring-opening of lactam) | Hydrolytic (LiOH/H₂O₂), Reductive (LiBH₄), etc. | Hydrolytic (LiOH/H₂O₂), Reductive (LiAlH₄) |
| Recyclability | The diacid can potentially be recovered. | High recovery rates are common. | High recovery rates are common.[11] |
Table 2: Quantitative Performance in Diastereoselective Reactions
This table presents representative data to illustrate the typical performance of each auxiliary. Note that direct comparison is challenging as each auxiliary excels in different reaction classes.
| Auxiliary | Reaction Type | Substrate / Reagent | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield | Reference |
| 3-Phenylglutaric Anhydride | Castagnoli-Cushman | This compound, Aniline, Benzaldehyde | >20:1 d.r. | 75% | [12] |
| Evans' Oxazolidinone | Asymmetric Alkylation | N-Propionyl oxazolidinone, LDA, Benzyl Bromide | >99:1 d.r. | 90% | [14] |
| Oppolzer's Sultam | α-Hydroxylation | N-Acyl sultam, KHMDS, Davis Oxaziridine | >20:1 d.r. | 85% | [9] |
From the data, it is evident that while Evans' and Oppolzer's auxiliaries provide exceptional stereocontrol in well-established reactions like alkylations, this compound demonstrates its potential in specific transformations like the Castagnoli-Cushman reaction, achieving excellent diastereoselectivity.[9][12][14]
Visualizing Stereocontrol Mechanisms
The predictability of a chiral auxiliary is rooted in its ability to force a reaction through a single, low-energy transition state.
Caption: Conceptual comparison of stereocontrol models.
(Note: The above DOT script is a conceptual representation. Chemical structures would be inserted as images in a publication.)
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we outline the key experimental steps for utilizing this compound and an Evans' oxazolidinone.
Protocol 1: Synthesis and Application of 3-Phenylglutaric Anhydride
This protocol is adapted from established procedures for anhydride synthesis and its use in the Castagnoli-Cushman reaction.[12][13]
Part A: Synthesis of α-Phenylglutaric Anhydride
-
Setup: To a 200 mL round-bottom flask, add this compound (1 equivalent) and acetic anhydride (approx. 2.5 mL per gram of diacid).
-
Reaction: Heat the solution under gentle reflux for 1 hour.
-
Workup: Remove the excess acetic anhydride by distillation at atmospheric pressure.
-
Purification: Distill the residue under reduced pressure (e.g., 178–188°C at 0.5–1 mm Hg) to yield the anhydride as a solid. The product can be further purified by recrystallization from ethyl acetate/hexane.[13]
Part B: Diastereoselective Castagnoli-Cushman Reaction
-
Setup: In a suitable solvent like toluene, combine this compound (1 eq.), an aromatic aldehyde (1 eq.), and an amine (1 eq.).
-
Anhydride Formation: Add acetic anhydride (2 eq.) to the mixture to generate the cyclic 3-phenylglutaric anhydride in situ.
-
Reaction: Heat the reaction mixture (e.g., at 80°C) and monitor by TLC until completion.
-
Workup & Purification: After cooling, the reaction is worked up using a standard aqueous/organic extraction. The resulting crude product, a δ-lactam, is purified by column chromatography to isolate the major diastereomer.[12]
Protocol 2: Asymmetric Alkylation with an Evans' Oxazolidinone
This is a generalized, robust protocol for the diastereoselective alkylation of an N-acyl oxazolidinone.[14]
-
Setup: Dissolve the N-acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78°C.
-
Enolate Formation: Add a base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq.) dropwise and allow the reaction to stir at -78°C, gradually warming to 0°C over several hours.
-
Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Analysis & Purification: The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved, for example, by hydrolysis with LiOH/H₂O₂ in a THF/water mixture to yield the chiral carboxylic acid and allow for recovery of the auxiliary.[14]
Conclusion and Outlook
This guide demonstrates that while Evans' oxazolidinones and Oppolzer's sultams remain the versatile workhorses of asymmetric synthesis, this compound presents itself as a valuable tool for specific applications.
Key Advantages of this compound:
-
Structural Simplicity: Derived from a relatively simple dicarboxylic acid.
-
Ease of Preparation: The active anhydride form is readily prepared in a single step from the diacid.[13]
-
High Diastereoselectivity in Specific Reactions: It has shown excellent performance in multicomponent reactions like the Castagnoli-Cushman synthesis of piperidines.[12]
Limitations and Future Scope:
-
Limited Documented Scope: Its application is not as broadly documented across the full range of asymmetric transformations as Evans' or Oppolzer's auxiliaries.
-
Potentially Lower Generality: The reliance on a single, large steric-directing group may offer less tunability compared to the diverse derivatives of other auxiliary families.
For researchers and drug development professionals, this compound should be considered a specialized auxiliary, particularly powerful for the diastereoselective synthesis of certain heterocyclic scaffolds. Its cost-effectiveness and straightforward preparation make it an attractive option for large-scale synthesis where its specific reactivity profile is advantageous. Further research is warranted to explore the full potential and expand the synthetic utility of this C₂-symmetric chiral auxiliary.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. york.ac.uk [york.ac.uk]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Phenylglutaric Acid
Introduction: The Significance of 3-Phenylglutaric Acid
This compound (3-PGA), also known as 3-phenylpentanedioic acid, is a dicarboxylic acid featuring a phenyl group at the central carbon of a five-carbon chain.[1][2] Its molecular structure makes it a valuable and versatile building block in organic synthesis. It serves as a precursor in the manufacturing of various fine chemicals and active pharmaceutical ingredients (APIs).[1][3] For instance, derivatives of 3-PGA are crucial intermediates in the synthesis of selective melatonin receptor agonists used in the treatment of insomnia.[3] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a primary concern for researchers in both academic and industrial settings.
This guide provides a comparative analysis of two prominent synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a side-by-side comparison to inform your selection of the optimal method for your specific research or production needs.
Route 1: Knoevenagel Condensation followed by Michael Addition
This elegant two-step, one-pot sequence leverages two powerful classical reactions to construct the this compound backbone. It typically begins with benzaldehyde and a malonic ester, proceeding through an α,β-unsaturated intermediate.
Mechanistic Rationale
The synthesis initiates with a Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound (like diethyl malonate) to a carbonyl group (benzaldehyde), followed by dehydration.[4][5] This reaction is catalyzed by a weak base, such as piperidine or an ammonium salt, which is crucial for deprotonating the malonic ester to form a nucleophilic enolate without inducing self-condensation of the aldehyde.[4][6] The product is a stable benzylidene malonate, an α,β-unsaturated compound.
This intermediate then serves as a "Michael acceptor" in the subsequent Michael addition (or conjugate addition).[7][8] A second equivalent of the malonate enolate acts as the "Michael donor," attacking the electrophilic β-carbon of the benzylidene malonate. This 1,4-addition is a thermodynamically controlled process that efficiently forms the core carbon skeleton of the final product.[8] The final step involves acidic or basic hydrolysis of the resulting tetra-ester, followed by decarboxylation upon heating, to yield this compound.
Visualizing the Pathway: Knoevenagel-Michael Route
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
A Comparative Guide to the Structural Confirmation of 3-Phenylglutaric Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Challenge of 3-Phenylglutaric Acid Analogs
This compound and its derivatives are an important class of compounds, frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] Their utility stems from a flexible carbon backbone featuring a key phenyl substituent and two carboxylic acid groups that can be readily modified. However, this structural simplicity can be deceptive. The prochiral center at C3 and the conformational flexibility of the glutaric acid chain necessitate a multi-faceted analytical approach to achieve unambiguous structural confirmation. A hastily assigned structure can lead to misinterpreted biological data and costly delays in development pipelines.
This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into creating a self-validating analytical workflow. We will compare Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing the context for when and why each technique is deployed for maximum impact.
The Analytical Workflow: An Integrated Strategy
The confirmation of a novel this compound derivative is not a linear process but an integrated workflow. Data from orthogonal techniques are synthesized to build a comprehensive and irrefutable structural model. The initial steps almost universally involve NMR and MS, which provide rapid insights into the carbon-hydrogen framework and molecular weight. X-ray crystallography is the ultimate arbiter for absolute structure and stereochemistry but is contingent on obtaining high-quality crystals.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foundational Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are the first and most informative experiments to perform.
Expertise & Experience: Why NMR First?
NMR is non-destructive and provides a wealth of information from a single sample. The chemical shifts and coupling constants of the protons on the glutaric acid backbone are exquisitely sensitive to the substitution pattern and local stereochemistry. For instance, the two methylene protons adjacent to the chiral center (C2 and C4) are diastereotopic and will typically appear as a complex multiplet, a key signature of this molecular scaffold.
Causality in Solvent Choice: The choice of NMR solvent is critical. For derivatives retaining carboxylic acid functionalities, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) or methanol-d₄. The acidic protons of the carboxyl groups are observable in DMSO-d₆, typically as broad singlets, whereas they often exchange with deuterium in methanol-d₄ or are sometimes too broad to be reliably seen in CDCl₃.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR (if needed): If the ¹H spectrum is crowded or assignments are ambiguous, perform 2D experiments like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to definitively map out the molecular connectivity.[2][3]
Data Presentation: Expected NMR Data
The following table presents hypothetical but representative NMR data for a generic this compound derivative (3-phenyl-pentanedioic acid). Actual shifts will vary based on substituents.
| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |
| Phenyl C-H | 7.20 - 7.40 | Multiplet | 126.0 - 129.0 | C-3, Phenyl Quaternary C |
| Phenyl Quat. C | - | - | ~142.0 | - |
| C3-H (methine) | 3.55 | Quintet | ~45.0 | C-2, C-4, Carboxyl C, Phenyl C |
| C2/C4-H₂ (methylene) | 2.75 | Doublet of doublets | ~40.0 | C-3, Carboxyl C |
| COOH | 12.10 | Broad singlet | ~173.0 | C-2, C-4 |
Data based on typical values and publicly available spectra for this compound.[4][5][6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, allowing for the rapid confirmation of its elemental formula. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing purity and identifying byproducts.[7]
Expertise & Experience: Choosing the Right Ionization
For this compound derivatives, which contain polar carboxylic acid groups, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. In our experience, negative ion mode is often more sensitive for these acidic compounds. High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for determining the elemental composition with high confidence.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the ionization process.
-
Mass Spectrometry: Set the ESI source to either positive or negative ion mode. Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: Extract the mass of the main chromatographic peak. Use the exact mass to calculate the elemental formula and compare it with the theoretical formula. The mass accuracy should ideally be within 5 ppm.
Data Presentation: Expected MS Data
For this compound (C₁₁H₁₂O₄), the expected mass data would be:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Exact Mass (Monoisotopic) | 208.0736 Da[5][8] |
| [M-H]⁻ (Negative ESI) | 207.0663 Da |
| [M+H]⁺ (Positive ESI) | 209.0808 Da |
| [M+Na]⁺ (Sodium Adduct) | 231.0628 Da |
X-ray Crystallography: The Unambiguous 3D Structure
While NMR and MS can define the constitution of a molecule, X-ray crystallography provides its definitive three-dimensional structure in the solid state.[9] It is the gold standard for determining absolute stereochemistry and resolving any ambiguities in connectivity or conformation.
Expertise & Experience: To Crystallize or Not to Crystallize?
The decision to pursue a crystal structure is resource-intensive, as the primary challenge is often growing a single, diffraction-quality crystal.[9] This step is undertaken when:
-
The molecule contains multiple stereocenters, and their relative or absolute configuration must be determined.
-
There is ambiguity in regiochemistry that cannot be resolved by NMR (e.g., substitution on the phenyl ring).
-
Understanding the solid-state packing and intermolecular interactions is critical for drug development (polymorphism studies).[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is more of an art than a science and requires screening various conditions. A common method is slow evaporation of a solvent in which the compound is sparingly soluble. Other techniques include vapor diffusion and solvent/anti-solvent layering.
-
Crystal Mounting & Data Collection: A suitable crystal (typically <0.5 mm) is mounted on a goniometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. The crystal is then placed in an intense X-ray beam, and the diffraction pattern is collected on a detector.[11]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate the final crystal structure, including bond lengths, bond angles, and torsional angles.[11]
Special Consideration: Analysis of Chirality
Many derivatives of this compound are chiral. The synthesis of a single enantiomer or the separation of a racemic mixture requires analytical methods to determine enantiomeric purity (enantiomeric excess, e.e.).[12]
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for chiral analysis.[13] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Caption: Workflow for chiral analysis by HPLC.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a CSP appropriate for the analyte class. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for these types of molecules.[14]
-
Method Development: Screen different mobile phases (typically mixtures of hexane/isopropanol or other alcohols) to achieve baseline separation of the enantiomer peaks. The addition of a small amount of an acid (like trifluoroacetic acid) can improve peak shape for carboxylic acids.
-
Quantification: Integrate the area of the two enantiomer peaks. The enantiomeric excess (% e.e.) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound derivatives is a process of building a compelling case through the strategic application of multiple analytical techniques. NMR spectroscopy lays the foundation by mapping the molecular framework. Mass spectrometry acts as a crucial checkpoint, confirming the molecular formula. For questions of absolute 3D structure and stereochemistry, X-ray crystallography provides the definitive answer. Finally, when chirality is involved, specialized techniques like chiral HPLC are essential for quantifying enantiomeric purity. By understanding the strengths and limitations of each method and integrating them into a logical workflow, researchers can ensure the structural integrity of their compounds, providing a solid foundation for further research and development.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound(4165-96-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Page loading... [wap.guidechem.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. benchchem.com [benchchem.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Data for 3-Phenylglutaric Acid
In the landscape of chemical research and pharmaceutical development, the unambiguous characterization of a molecule is paramount. For a compound such as 3-Phenylglutaric acid, which serves as a key building block in the synthesis of various organic molecules, ensuring the integrity of its structural and physicochemical data is not merely a matter of academic rigor; it is a critical step in guaranteeing the quality, safety, and efficacy of downstream products.[1] This guide provides a comprehensive framework for the cross-validation of experimental data for this compound, leveraging a suite of orthogonal analytical techniques. Our approach is grounded in the principle that confidence in experimental results is magnified when multiple, independent methods yield concordant data.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust, self-validating analytical workflow.
Physicochemical Properties: The Foundational Data
Before delving into sophisticated analytical techniques, a solid foundation is built upon the basic physicochemical properties of the compound. These properties serve as the initial checkpoint for identity and purity.
| Property | Experimental Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3][4] |
| Molecular Weight | 208.21 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 140-143 °C | [5] |
| pKa | 4.06 ± 0.10 (Predicted) | [2][5] |
| Solubility | Very soluble in water | [2] |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques provide a detailed picture of the molecular structure of this compound, with each method offering a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Expertise in Action: The choice of a deuterated solvent is critical. DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve the compound and the presence of exchangeable acidic protons from the carboxylic acid groups, which are readily observed.[2][6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: 16 scans, 2s relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2s relaxation delay.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected ¹H NMR Data (400 MHz, DMSO-d₆) [2][6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | br s | 2H | -COOH |
| 7.2-7.4 | m | 5H | Phenyl-H |
| ~3.5 | m | 1H | CH-Ph |
| ~2.6 | m | 4H | -CH₂- |
Expected ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~173 | -COOH |
| ~141 | Phenyl C (quaternary) |
| ~128 | Phenyl CH |
| ~127 | Phenyl CH |
| ~126 | Phenyl CH |
| ~40 | CH-Ph |
| ~39 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid and phenyl groups.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.[3]
-
Instrument: FTIR Spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a blank KBr pellet.
Expected IR Absorption Bands [3]
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |
| ~1200 | C-O stretch (carboxylic acid) |
| ~750, ~700 | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Expected Mass Spectrometry Data [3]
| m/z | Interpretation |
| 208.07 | [M]⁻ (Monoisotopic Mass: 208.0736) |
| 209.08 | [M+H]⁺ |
| 231.06 | [M+Na]⁺ |
| 162 | [M-H-CO₂]⁻ |
| 134 | [M-H-CO₂-C₂H₄]⁻ |
| 104 | [C₈H₈]⁺ (Styrene radical cation) |
Chromatographic Analysis: Assessing Purity
Chromatographic techniques are essential for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
Expertise in Action: A reverse-phase HPLC method is ideal for separating this compound from potential non-polar and polar impurities. The use of an acidic mobile phase is crucial to suppress the ionization of the carboxylic acid groups, ensuring a sharp and symmetrical peak shape.[7]
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of ~1 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70) with 0.1% Phosphoric Acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and monitor the chromatogram. The purity is calculated based on the area percentage of the main peak.
Expected Result: A single major peak with a retention time characteristic of this compound under the specified conditions. The purity should ideally be >98%.
Thermal Analysis: Characterizing Physical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide information about the thermal properties of a material, including its melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
Expertise in Action: A heat-cool-heat cycle in DSC is a valuable approach. The first heating run reveals the thermal history of the sample, while the second heating run, after a controlled cooling step, provides information on the intrinsic thermal properties of the material.[9]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
DSC Instrument:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 160 °C at 10 °C/min.
-
Cool to 25 °C at 20 °C/min.
-
Ramp from 25 °C to 160 °C at 10 °C/min.
-
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm.
Expected Result: A sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature should be in the range of 140-143 °C.[5]
Cross-Validation of Experimental Data: A Synthesis of Evidence
The true power of this multi-technique approach lies in the cross-validation of the data, where each result reinforces the others, building a cohesive and reliable characterization of this compound.
Caption: Interconnectivity of analytical techniques for the cross-validation of this compound data.
-
Structure and Connectivity: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra directly support the proposed structure of this compound. The presence of 5 aromatic protons, one methine proton, and four methylene protons is consistent with the ¹H NMR data. The number of distinct carbon signals in the ¹³C NMR spectrum confirms the molecular symmetry.
-
Molecular Formula Confirmation: The molecular ion peak observed in the mass spectrum at m/z 208.07 corresponds to the exact mass of the molecular formula C₁₁H₁₂O₄.[3] This provides strong evidence for the elemental composition of the molecule.
-
Functional Group Corroboration: The broad O-H and sharp C=O stretching vibrations in the IR spectrum confirm the presence of carboxylic acid functional groups, which is consistent with the downfield proton signal in the ¹H NMR and the carbonyl carbon signal in the ¹³C NMR. The aromatic C=C stretches in the IR spectrum corroborate the presence of the phenyl ring observed in the NMR spectra.
-
Purity and Identity: The single major peak in the HPLC chromatogram confirms the high purity of the sample, validating that the spectroscopic and thermal data are representative of this compound and not a mixture of compounds. The sharp melting endotherm observed in DSC at the expected temperature further confirms the identity and crystalline nature of the pure compound.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. Page loading... [guidechem.com]
- 3. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 4165-96-2 [chemicalbook.com]
- 6. This compound(4165-96-2) 1H NMR [m.chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. 3-Methyl-3-phenylglutaric acid | SIELC Technologies [sielc.com]
- 9. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Biological Activity of 3-Phenylglutaric Acid and Its Analogs for Drug Discovery Professionals
This guide provides an in-depth technical comparison of the biological activities of 3-Phenylglutaric acid and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the therapeutic potential and structure-activity relationships of this promising class of compounds. We will delve into their potent inhibitory effects on soluble epoxide hydrolase (sEH), a critical enzyme in inflammation and hypertension, and explore emerging evidence of their anticancer activities.
Introduction: The Therapeutic Promise of this compound Scaffolds
This compound, a dicarboxylic acid featuring a phenyl group at the 3-position, serves as a versatile scaffold in medicinal chemistry. Its structural features allow for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. The core structure presents multiple points for derivatization, primarily at the carboxylic acid groups and the phenyl ring, enabling the exploration of a wide chemical space to optimize biological activity. This guide will focus on the comparative analysis of these analogs, providing a framework for rational drug design and development.
Soluble Epoxide Hydrolase (sEH) Inhibition: A Primary Target for Anti-inflammatory and Antihypertensive Therapy
A significant body of research has identified soluble epoxide hydrolase (sEH) as a key target for this compound analogs. The sEH enzyme plays a pivotal role in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the metabolic degradation of EETs is blocked, thereby augmenting their beneficial effects.
Comparative Efficacy of this compound Amide Analogs as sEH Inhibitors
A seminal study by Rezaee et al. systematically explored the structure-activity relationship of a series of novel amide derivatives of this compound as potent sEH inhibitors. The inhibitory activities were evaluated in vitro and compared against 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a well-established potent urea-based sEH inhibitor.[1]
The data reveals that the nature of the amide substituent significantly influences the inhibitory potency. Notably, compound 6o , featuring a phenethyl group, demonstrated the highest activity with an impressive IC50 value of 0.5 nM, surpassing the potency of many existing sEH inhibitors.[1] This highlights the importance of the lipophilic pocket in the sEH active site and suggests that moieties capable of engaging in favorable hydrophobic and π-π interactions can dramatically enhance binding affinity.
| Compound | R Group | IC50 (nM)[1] |
| 6a | Methyl | 15.3 |
| 6b | Ethyl | 12.1 |
| 6c | Propyl | 8.7 |
| 6d | Isopropyl | 10.2 |
| 6e | Butyl | 6.5 |
| 6f | Isobutyl | 7.1 |
| 6g | Pentyl | 5.8 |
| 6h | Cyclohexyl | 4.2 |
| 6i | Benzyl | 2.8 |
| 6j | 4-Fluorobenzyl | 3.1 |
| 6k | 4-Chlorobenzyl | 2.5 |
| 6l | 4-Methylbenzyl | 3.5 |
| 6m | 4-Methoxybenzyl | 4.8 |
| 6n | 3,4-Dichlorobenzyl | 2.1 |
| 6o | Phenethyl | 0.5 |
| AUDA | (Reference) | - |
Structure-Activity Relationship (SAR) Insights for sEH Inhibition:
-
Amide Moiety as a Key Pharmacophore: Docking studies have shown that the amide group acts as a primary pharmacophore, forming crucial hydrogen bonds with key amino acid residues Tyr383, Tyr466, and Asp335 in the catalytic site of sEH.[1]
-
Impact of Alkyl Chain Length: A general trend of increasing potency is observed with increasing alkyl chain length in the R group, suggesting the presence of a hydrophobic pocket that accommodates these substituents.
-
Aromatic and Substituted Aromatic Groups: The introduction of a benzyl group at the R position significantly enhances potency. Furthermore, substitutions on the phenyl ring, particularly electron-withdrawing groups like chlorine, can further improve inhibitory activity.
-
Phenethyl Group Exception: The remarkable potency of the phenethyl analog (6o ) suggests that extending the phenyl ring away from the amide nitrogen by a two-carbon linker allows for optimal positioning within the active site, likely engaging in additional favorable interactions.[1]
Signaling Pathway of sEH in Inflammation and Hypertension
The therapeutic rationale for sEH inhibition stems from its role in modulating the arachidonic acid cascade and its downstream effects on vascular tone and inflammation.
Caption: The sEH signaling pathway in inflammation and blood pressure regulation.
Emerging Anticancer Potential of Glutaric Acid Derivatives
While the anti-inflammatory and antihypertensive effects of this compound analogs via sEH inhibition are well-documented, emerging research suggests a broader therapeutic scope, including potential anticancer applications. Studies on related glutaric acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Glutaric Acid Derivatives
Although specific comparative data for a series of this compound analogs against cancer cell lines is not yet extensively published, studies on other substituted glutaric acid and related structures provide a strong rationale for further investigation. For instance, various derivatives of glycyrrhetinic acid, which can be conceptually related to substituted dicarboxylic acids, have shown potent in vitro anticancer activities against human breast cancer cell lines (MCF-7 and MDA-MB-231).[2] This suggests that the dicarboxylic acid scaffold, when appropriately functionalized, can be a viable starting point for the development of novel anticancer agents.
Further research is warranted to systematically evaluate the cytotoxic and antiproliferative effects of the potent sEH-inhibiting this compound amide analogs against a panel of cancer cell lines. Such studies would elucidate whether their anticancer activity is a separate mechanism or potentially linked to the anti-inflammatory properties conferred by sEH inhibition, as chronic inflammation is a known driver of tumorigenesis.
Experimental Protocols
To ensure scientific integrity and facilitate the replication of findings, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound and its analogs.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay is a common method for determining the inhibitory potency of compounds against sEH.
Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will decrease the rate of this reaction.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer
-
Non-fluorescent sEH substrate (e.g., PHOME)
-
Test compounds (this compound analogs)
-
Positive control inhibitor (e.g., AUDA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 50 µL of the diluted test compound or control to the respective wells.
-
Include wells with enzyme and buffer only (no inhibitor) as a negative control, and wells with buffer only as a blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the sEH substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the fluorometric sEH inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
Positive control (e.g., Doxorubicin)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The presented data strongly supports the continued investigation of this compound analogs as a promising class of therapeutic agents. Their potent and tunable inhibitory activity against soluble epoxide hydrolase positions them as excellent candidates for the development of novel anti-inflammatory and antihypertensive drugs. The structure-activity relationships elucidated herein provide a clear roadmap for the design of next-generation inhibitors with enhanced potency and improved pharmacokinetic profiles.
Furthermore, the emerging, albeit less defined, potential for anticancer activity warrants dedicated investigation. A systematic evaluation of a diverse library of this compound analogs against a broad panel of cancer cell lines is a logical and compelling next step. Such studies, coupled with mechanistic investigations, will be crucial in determining the full therapeutic scope of this versatile chemical scaffold. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future studies with scientific rigor.
References
A Senior Scientist's Guide to the Economic Synthesis of 3-Phenylglutaric Acid
Introduction: Beyond the Benchtop – The Commercial Imperative for 3-Phenylglutaric Acid
This compound (3-PGA) is a versatile dicarboxylic acid that serves as a crucial building block in diverse chemical industries. Its applications range from being a precursor for active pharmaceutical ingredients (APIs) and specialty polymers to its use in the synthesis of complex organic molecules and materials.[1] As with any commercially relevant intermediate, the transition from a laboratory-scale curiosity to an industrially produced staple hinges on one critical factor: the economic viability of its synthesis.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will move beyond simple reaction schemes to dissect the practical and economic realities of each pathway. By examining starting material costs, reaction efficiency, operational complexity, and scalability, this document aims to equip researchers, process chemists, and drug development professionals with the insights needed to select the most appropriate synthesis for their specific objectives, whether for academic research or large-scale manufacturing.
Core Synthetic Strategies: A Comparative Overview
Two predominant strategies emerge from the literature for the synthesis of this compound:
-
The Michael Addition Approach: This classic carbon-carbon bond-forming reaction typically involves the conjugate addition of a malonate ester to an activated alkene, such as ethyl cinnamate.
-
The Knoevenagel-Michael Tandem Reaction: This route often starts with more fundamental building blocks like benzaldehyde and involves a sequence of condensation and addition reactions to construct the carbon skeleton.
We will now explore the intricacies and economic drivers of each of these pathways.
Route 1: The Michael Addition Pathway via Ethyl Cinnamate
This is arguably the most common and straightforward laboratory synthesis of 3-PGA. The strategy relies on the electrophilicity of the double bond in ethyl cinnamate, which is activated by the conjugated ester group, making it an excellent Michael acceptor.[2]
Mechanistic Rationale and Workflow
The synthesis proceeds in three distinct, well-understood steps:
-
Michael Addition: A nucleophile, typically the enolate of diethyl malonate, attacks the β-carbon of ethyl cinnamate. This reaction is base-catalyzed, with sodium ethoxide being the conventional choice to avoid transesterification.
-
Saponification (Hydrolysis): The resulting tri-ester intermediate is hydrolyzed under strong basic conditions (e.g., using NaOH or KOH) to convert all three ester groups into their corresponding carboxylate salts.
-
Acidification & Decarboxylation: Acidification of the reaction mixture protonates the carboxylates. The geminal dicarboxylic acid (a substituted malonic acid) is unstable to heat and readily undergoes decarboxylation upon gentle warming to yield the final this compound.
Caption: Workflow for 3-PGA synthesis via the Michael Addition pathway.
Economic Viability Assessment
| Parameter | Assessment | Rationale |
| Starting Materials Cost | Moderate | Ethyl cinnamate and diethyl malonate are common but not commodity-level reagents. Their cost can be a significant factor at larger scales. |
| Reagent & Solvent Cost | Low | Sodium ethoxide (or sodium metal in ethanol), sodium hydroxide, and hydrochloric acid are inexpensive bulk chemicals. Ethanol is a relatively cheap and effective solvent. |
| Operational Complexity | Low-to-Moderate | The procedure involves standard reflux and extraction techniques. The handling of sodium metal (if used to generate NaOEt in situ) requires care. |
| Yield & Purity | Good to Excellent | Overall yields are typically high, and the final product can often be purified by simple recrystallization, which is an energy-efficient and scalable process. |
| Scalability | Good | The reactions are generally exothermic but manageable. The primary challenge in scaling is the volume of solvents required for extraction and purification. |
Route 2: The Tandem Reaction Pathway from Benzaldehyde
For industrial-scale production, where minimizing the cost of starting materials is paramount, building the molecule from cheaper, more fundamental feedstocks is often preferred. A patented method illustrates a tandem Knoevenagel condensation/Michael addition approach.[3]
Mechanistic Rationale and Workflow
This strategy builds the 3-PGA skeleton in a more convergent, albeit complex, manner.
-
Knoevenagel Condensation: Benzaldehyde reacts with an active methylene compound like acetoacetate under basic conditions. This forms an intermediate which is essentially a substituted cinnamate derivative.
-
Michael Addition: A second equivalent of the active methylene compound then performs a Michael addition on the newly formed intermediate.
-
Hydrolysis & Decarboxylation: Similar to Route 1, the resulting intermediate undergoes hydrolysis and decarboxylation to yield the final product. The advantage here is the potential for a "one-pot" process where intermediates are not isolated, reducing processing time and waste.[4]
Caption: Workflow for 3-PGA synthesis via a tandem reaction from benzaldehyde.
Economic Viability Assessment
| Parameter | Assessment | Rationale |
| Starting Materials Cost | Very Low | Benzaldehyde and acetoacetate derivatives are inexpensive, high-volume industrial chemicals. This is the primary economic driver for this route. |
| Reagent & Solvent Cost | Low | Utilizes common bases and acids. The choice of solvent can be optimized for cost and recovery. |
| Operational Complexity | Moderate-to-High | One-pot reactions require precise control of stoichiometry and reaction conditions to minimize side-product formation. Process optimization can be resource-intensive. |
| Yield & Purity | Variable | While potentially high-yielding, one-pot tandem reactions can sometimes lead to complex mixtures, requiring more sophisticated purification methods than simple recrystallization. |
| Scalability | Excellent | This route is designed for industrial scale. The use of cheap starting materials and the potential for a one-pot process make it highly attractive for bulk manufacturing. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition
This protocol is a representative laboratory-scale procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Michael Addition
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare sodium ethoxide by cautiously adding sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (100 mL). Allow the reaction to subside completely.
-
Causality: Sodium ethoxide is the strong base required to deprotonate diethyl malonate, forming the nucleophilic enolate. It is prepared in situ to ensure it is anhydrous.
-
-
To the cooled sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise.
-
Following the addition, add ethyl cinnamate (17.6 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
Step 2: Saponification
-
Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (16.0 g, 0.4 mol) in water (50 mL).
-
Heat the mixture to reflux for an additional 3-4 hours to ensure complete hydrolysis of all ester groups.
-
Causality: A stoichiometric excess of a strong base is required to drive the saponification of the sterically hindered tri-ester intermediate to completion.
-
-
Distill off the ethanol solvent.
Step 3: Acidification and Decarboxylation
-
Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is ~1-2. A precipitate will form.
-
Causality: Acidification protonates the carboxylate anions, first forming the unstable tri-acid, which precipitates from the aqueous solution.
-
-
Gently warm the acidified mixture to 50-60 °C for 1 hour. Vigorous gas evolution (CO2) will be observed.
-
Causality: The gem-dicarboxylic acid intermediate is thermally unstable and readily loses CO2 to form the more stable 3-PGA.
-
-
Cool the mixture to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven at 80 °C.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
Decision Framework: Selecting the Optimal Synthesis Route
The choice of synthesis is not absolute but is dictated by the specific needs of the researcher or organization.
Caption: Decision flowchart for selecting a 3-PGA synthesis route.
Conclusion
The economic viability of this compound synthesis is a tale of two distinct strategies.
For academic research, medicinal chemistry, and small-scale applications where procedural simplicity, high purity, and reliable yields are paramount, the Michael Addition route (Route 1) is superior. The moderate cost of starting materials is offset by the straightforward, high-yielding nature of the reaction and the ease of purification.
For industrial manufacturing and large-scale production , where the cost per kilogram is the ultimate metric, the Tandem Reaction from benzaldehyde (Route 2) is the clear economic winner. Its reliance on cheap, commodity feedstocks provides a significant cost advantage that outweighs its higher operational complexity and the need for more rigorous process development and quality control.
Ultimately, a thorough understanding of both the chemical principles and the economic drivers behind each synthetic pathway is essential for making an informed and strategic decision.
References
- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]
- 2. nbinno.com [nbinno.com]
- 3. CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents [patents.google.com]
- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Phenylglutaric Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Phenylglutaric acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of laboratory safety and chemical handling. Our commitment is to provide value beyond the product, building trust and becoming your preferred source for critical safety information.
Hazard Profile and Safety Fundamentals
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is an organic compound that, while not regulated for transport, possesses hazards that demand careful management in a laboratory setting.[1]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Classification | Rationale and Implication for Disposal |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation[2][3] | Direct contact with the solid or its solutions can cause irritation. This necessitates the use of gloves and proper disposal of contaminated materials to prevent secondary exposure. |
| Eye Irritation | H319: Causes serious eye irritation[2][3] | The powder form poses a significant risk if it becomes airborne. Protective eyewear is mandatory. Spills must be handled carefully to avoid dust generation.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Inhalation of dust can irritate the respiratory tract. All handling and weighing should be done in a well-ventilated area or fume hood to minimize exposure.[1][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed[3] | While primarily an irritant, ingestion is harmful. This underscores the importance of strict hygiene and ensuring waste streams are secure from accidental contact. |
Essential Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the hazard profile. The goal is to create a barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Justification |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or glasses complying with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] | Protects against airborne dust and accidental splashes of solutions, preventing serious eye irritation.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] | Prevents direct skin contact, mitigating the risk of skin irritation. Contaminated gloves must be disposed of correctly. |
| Respiratory Protection | Not required under normal use with adequate ventilation.[1] A NIOSH-approved particle filter respirator may be used if dust formation is unavoidable.[4] | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[5] |
Chemical Incompatibilities
Proper disposal is fundamentally about safe segregation. This compound, as an organic acid, must not be stored or disposed of with incompatible materials.
-
Strong Oxidizing Agents: Mixing can lead to vigorous, potentially dangerous reactions.[1]
-
Bases: A classic acid-base neutralization reaction will occur, which can be exothermic. Never mix acid and base waste streams without a specific, controlled neutralization protocol.[6][7]
Core Disposal Principle: Segregation and Containment
The cardinal rule for the disposal of this compound is that it must not be discharged down the drain .[8] It must be treated as chemical waste, collected, and disposed of through an approved hazardous waste management service.[9]
The rationale is twofold:
-
Environmental Protection: Releasing organic acids into the environment is prohibited.[1]
-
Regulatory Compliance: Local, regional, and national regulations mandate proper chemical waste disposal.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling different waste streams of this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
These protocols are designed to be self-validating systems, incorporating safety checks at each stage.
Protocol 3.1: Unused or Contaminated this compound (Solid)
-
Preparation: Perform this procedure in a fume hood or well-ventilated area. Wear all required PPE (Table 2).
-
Containment: Carefully sweep up or transfer the solid this compound into a sturdy, sealable container compatible with acids (e.g., a high-density polyethylene (HDPE) bottle).[6] Avoid generating dust.[1]
-
Labeling: Securely close the container. Affix a "Hazardous Waste" label. Clearly write: "this compound (Solid Organic Acid Waste)" and list any other components.
-
Storage: Store the container in a designated satellite accumulation area, segregated from bases and oxidizing agents.[7]
-
Final Disposal: Arrange for collection by your institution's certified hazardous waste disposal service.
Protocol 3.2: Aqueous Solutions Containing this compound
-
Preparation: Wear all required PPE.
-
Containment: Carefully pour the aqueous waste into a designated, leak-proof hazardous waste container compatible with acids.[10] Do not fill the container more than 90% to allow for expansion.[7]
-
Labeling: Securely cap the container. Affix a "Hazardous Waste" label. Clearly write: "Aqueous Organic Acid Waste (contains this compound)" and estimate the concentration.
-
Storage & Disposal: Follow steps 4 and 5 from Protocol 3.1.
Protocol 3.3: Contaminated Labware and Debris (Gloves, Wipes, etc.)
-
Segregation: Collect all solid waste items contaminated with this compound (e.g., gloves, weigh paper, paper towels) in a separate waste stream.
-
Containment: Place the contaminated items into a sturdy plastic bag (double-bagging is recommended) or a sealed container.[8]
-
Labeling: Seal the bag or container and label it as "Hazardous Waste - Contaminated Solid Debris (this compound)."
-
Storage & Disposal: Follow steps 4 and 5 from Protocol 3.1.
Protocol 3.4: Empty Reagent Container Disposal
-
Decontamination: To render an empty container non-hazardous, it must be triple-rinsed.[11] In a fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., water or acetone).
-
Rinsate Collection: Crucially, collect all three rinses as hazardous waste. [11] Add the rinsate to your aqueous organic acid waste container (Protocol 3.2).
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The container can now be disposed of in the normal trash or appropriate recycling stream, per your institution's policy.
Spill Management and Emergency Procedures
Small Spill Cleanup (Solid)
-
Secure Area: Ensure the area is well-ventilated. Restrict access to the spill area.
-
PPE: Don all required personal protective equipment.
-
Cleanup: Gently sweep up the solid material and place it into a labeled hazardous waste container.[1] Avoid creating dust. Use wet paper towels to wipe the area clean, and dispose of the towels as contaminated debris (Protocol 3.3).
-
Decontaminate: Clean the spill surface thoroughly.
First Aid
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C11H12O4 | CID 77823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(4165-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
